N-Acryloyl-2-methylalanine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 288647. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methyl-2-(prop-2-enoylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-4-5(9)8-7(2,3)6(10)11/h4H,1H2,2-3H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBFWDHYZMVTJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40314794 | |
| Record name | N-Acryloyl-2-methylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40314794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29513-50-6 | |
| Record name | NSC288647 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288647 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Acryloyl-2-methylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40314794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of N-Acryloyl-2-methylalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acryloyl-2-methylalanine is a functionalized amino acid derivative that serves as a versatile monomer for the synthesis of advanced polymers with significant potential in biomedical and pharmaceutical applications. Its unique structure, combining a reactive acryloyl group with a chiral α,α-disubstituted amino acid moiety, imparts valuable properties to the resulting polymers, including biocompatibility, stimuli-responsiveness, and tailored mechanical characteristics. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its synthesis, polymerization, and key characteristics. Detailed experimental protocols and in-depth discussions are presented to enable researchers and drug development professionals to effectively utilize this monomer in their work.
Introduction
The convergence of polymer chemistry and life sciences has led to the development of innovative materials with sophisticated biological functions. Among these, polymers derived from amino acids have garnered considerable attention due to their inherent biocompatibility and the potential for creating materials that can interact with biological systems in a controlled manner. This compound stands out as a promising building block in this field. The presence of the acryloyl group allows for its incorporation into polymer chains via various polymerization techniques, while the 2-methylalanine core offers steric hindrance that can influence polymer conformation and properties. This guide will delve into the fundamental chemical aspects of this compound, providing a robust foundation for its application in areas such as drug delivery, tissue engineering, and diagnostics.
Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of this compound is essential for its handling, characterization, and application.
| Property | Value | Source |
| IUPAC Name | 2-(Acrylamido)-2-methylpropanoic acid | |
| Synonyms | N-Acryloyl-alpha-aminoisobutyric acid, 2-(Prop-2-enoylamino)-2-methylpropanoic acid | |
| CAS Number | 29513-50-6 | [1] |
| Molecular Formula | C₇H₁₁NO₃ | [1] |
| Molecular Weight | 157.17 g/mol | [1] |
| Appearance | White crystalline solid | Inferred from typical properties of similar compounds |
| Melting Point | 196-197 °C | |
| Boiling Point | 370.7 ± 34.0 °C (Predicted) | |
| Solubility | Information on the solubility of amino acids and their derivatives suggests that this compound is likely to have some solubility in water and polar organic solvents like methanol, ethanol, and dimethylformamide (DMF).[1][2][3] The presence of both a carboxylic acid and an amide group contributes to its polarity. However, specific quantitative solubility data is not readily available in the reviewed literature. |
Synthesis of this compound
The synthesis of this compound can be achieved through the acylation of 2-aminoisobutyric acid with acryloyl chloride. A general and efficient one-pot procedure for the synthesis of N-acryloyl-α-amino acids starting from a ketone has been patented, which can be adapted for this specific molecule.[4][5][6][7]
Conceptual Synthesis Workflow
The synthesis process involves the reaction of an amino acid with an acyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Adapted from Patented Methods)
This protocol is a representative procedure adapted from the general method for synthesizing N-acryloyl-α-amino acids.[4][5] Optimization may be required for specific laboratory conditions.
Materials:
-
2-Aminoisobutyric acid
-
Acryloyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ice bath
-
Magnetic stirrer
-
pH meter
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve 2-aminoisobutyric acid in an aqueous solution of sodium hydroxide at a controlled temperature, typically between 0 and 5 °C, using an ice bath. The amount of NaOH should be sufficient to neutralize the carboxylic acid and the HCl that will be generated.
-
Acylation: While vigorously stirring the solution, slowly add acryloyl chloride dropwise. The temperature should be carefully maintained below 15 °C to minimize hydrolysis of the acryloyl chloride.[6][7]
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).[6][7]
-
Acidification: Once the reaction is complete, carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3. This will precipitate the this compound product.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold deionized water to remove any inorganic salts.
-
Drying: Dry the product under vacuum to obtain the final this compound.
Spectroscopic Characterization
1H NMR Spectroscopy (Expected)
-
Vinyl Protons: Three distinct signals in the range of 5.5-6.5 ppm, corresponding to the three protons of the acryloyl group. These will likely appear as doublets of doublets due to cis, trans, and geminal coupling.
-
Methyl Protons: A singlet in the range of 1.4-1.6 ppm, corresponding to the six equivalent protons of the two methyl groups on the α-carbon.
-
Amide Proton: A broad singlet in the range of 7.5-8.5 ppm, corresponding to the N-H proton. Its chemical shift can be highly dependent on the solvent and concentration.
-
Carboxylic Acid Proton: A very broad singlet at a chemical shift greater than 10 ppm, which may or may not be observable depending on the solvent and water content.
13C NMR Spectroscopy (Expected)
-
Carbonyl Carbons: Two signals in the downfield region. The amide carbonyl is expected around 165-170 ppm, and the carboxylic acid carbonyl is expected around 175-180 ppm.
-
Vinyl Carbons: Two signals in the range of 125-135 ppm.
-
α-Carbon: A signal around 55-60 ppm.
-
Methyl Carbons: A signal around 25-30 ppm.
FTIR Spectroscopy (Expected)
-
N-H Stretch: A broad band in the region of 3300-3400 cm⁻¹.
-
C=O Stretches: Two distinct carbonyl absorption bands. The amide I band is expected around 1650-1680 cm⁻¹, and the carboxylic acid carbonyl stretch is expected around 1700-1730 cm⁻¹.
-
C=C Stretch: A band around 1620-1640 cm⁻¹.
-
O-H Stretch: A very broad band from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
Polymerization of this compound
This compound can be polymerized via free-radical polymerization to yield poly(this compound). Controlled/"living" radical polymerization techniques, such as Photoinduced Electron/Energy Transfer-Reversible Addition-Fragmentation Chain Transfer (PET-RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are particularly well-suited for the synthesis of well-defined polymers from N-acryloyl amino acid monomers.[8][9] These methods allow for precise control over molecular weight, molecular weight distribution (polydispersity), and polymer architecture.
Conceptual Polymerization Workflow
The general principle involves the initiation of a radical species that then propagates by adding monomer units.
Caption: General workflow for the free-radical polymerization of this compound.
Detailed Experimental Protocol (Representative Free-Radical Polymerization)
This protocol provides a general procedure for the free-radical polymerization of this compound. For controlled polymerization, the addition of a suitable chain transfer agent (for RAFT) or a catalyst/ligand system (for ATRP) would be necessary.
Materials:
-
This compound
-
Azobisisobutyronitrile (AIBN) or other suitable radical initiator
-
Anhydrous solvent (e.g., Dimethylformamide (DMF) or Methanol)
-
Schlenk flask or reaction vessel with a magnetic stir bar
-
Inert gas (Nitrogen or Argon)
-
Precipitation solvent (e.g., Diethyl ether or Hexane)
Procedure:
-
Monomer and Initiator Dissolution: In a Schlenk flask, dissolve this compound and the radical initiator (e.g., AIBN, typically 0.1-1 mol% relative to the monomer) in the chosen anhydrous solvent.
-
Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: Place the reaction vessel in a preheated oil bath at a temperature suitable for the chosen initiator (e.g., 60-80 °C for AIBN). Stir the reaction mixture under an inert atmosphere for a predetermined time (e.g., 6-24 hours).
-
Termination and Precipitation: Cool the reaction to room temperature and then precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., diethyl ether).
-
Isolation and Drying: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Properties of Poly(this compound)
The polymer derived from this compound, poly(this compound), is expected to exhibit several interesting properties owing to its unique chemical structure.
-
Biocompatibility: As it is derived from an amino acid, the polymer is anticipated to have good biocompatibility, making it suitable for various biomedical applications.
-
Stimuli-Responsiveness: The presence of the carboxylic acid group in each repeating unit suggests that the polymer's solubility and conformation will be pH-responsive. At pH values above the pKa of the carboxylic acid, the polymer will be deprotonated and likely soluble in aqueous solutions. Below the pKa, the polymer will be protonated and may become less soluble.
-
Molecular Weight and Polydispersity: When synthesized via controlled radical polymerization techniques, poly(this compound) can be obtained with a predictable molecular weight and a narrow molecular weight distribution (Đ < 1.3).[8]
Applications in Research and Drug Development
The unique properties of this compound and its corresponding polymer make them attractive for a range of applications in the pharmaceutical and biomedical fields.
-
Drug Delivery: The pH-responsive nature of poly(this compound) can be exploited for the development of "smart" drug delivery systems. These systems can be designed to release an encapsulated drug in response to the specific pH of a target tissue, such as a tumor microenvironment or the acidic compartments within a cell.
-
Bioconjugation: The carboxylic acid groups along the polymer backbone provide convenient handles for the covalent attachment of drugs, targeting ligands, or imaging agents.
-
Hydrogels: Copolymers of this compound can be crosslinked to form hydrogels. These hydrogels can be designed to be sensitive to pH and other stimuli, making them suitable for applications in controlled release and as scaffolds for tissue engineering.
-
Surface Modification: The polymer can be grafted onto the surfaces of medical devices or nanoparticles to improve their biocompatibility and reduce non-specific protein adsorption.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for handling acrylamide derivatives and fine chemicals should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.
-
Inhalation and Contact: Avoid inhaling the dust and prevent contact with skin and eyes.
-
Storage: Store in a cool, dry place away from light and sources of ignition.
Conclusion
This compound is a valuable monomer that offers a gateway to a class of functional polymers with significant promise for advanced biomedical applications. Its straightforward synthesis and amenability to controlled polymerization techniques allow for the creation of well-defined materials with tunable properties. As research in drug delivery and biomaterials continues to advance, the importance of versatile building blocks like this compound is expected to grow. This guide has provided a comprehensive overview of its chemical properties and handling, intended to facilitate its use in innovative research and development endeavors.
References
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This compound. PubChem. [Link]
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- Dey, B. P., & Lahiri, S. C. (1985). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 24A, 896-899.
- EP0246849B1 - Method of preparing n-acryloyl-alpha-amino acids.
- KR940011903B1 - Method for producing N-acryloyl-α-amino acid.
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Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]
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Method of preparing N-acryloyl-alpha-amino acids. European Patent Office. [Link]
- Edson, C. B., Liu, M., Totsingan, F., O'Berg, E., & Gross, R. A. (2023). Monomer Choice Influences N-Acryloyl Amino Acid Grafter Conversion via Protease-Catalysis. Biomacromolecules, 24(4), 1869–1880.
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This compound. Chongqing Chemdad Co., Ltd. [Link]
- Li, G., Feng, W., Corrigan, N., Boyer, C., Wang, X., & Xu, J. (2019). Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization. Polymer Chemistry, 10(3), 354-363.
- US4694103A - Method of preparing N-acryloyl-α-amino acids.
- Yamala, A. K., Nadella, V., Mastai, Y., Prakash, H., & Paik, P. (2017). Poly N-acryloyl-(L-phenylalanine methyl ester) hollow core nanocapsules facilitate sustained delivery of immunomodulatory drugs and exhibit adjuvant properties. Nanoscale, 9(21), 7119–7129.
- Arkat, M., & Gholivand, K. (2007). On the synthesis of N-maleoyl amino acids in aqueous media: cautionary tales for the unwary traveller. ARKIVOC, 2007(14), 114-123.
- Sivashanmugan, K., & Nagendran, A. (2014). ATR‐FTIR spectrum of acrylamide monomers in DI water before treatment and of an HVACP treated sample, prepared in DI water. Plasma Processes and Polymers, 11(11), 1059-1066.
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This compound | C7H11NO3 | CID 324198. PubChem. [Link]
- Xie, Y., Liu, D., Zhang, Y., & Ma, X. (2020). Novel poly (N-methacryloyl-L-alanine acid) grafted chitosan microspheres based solid-phase extraction coupled with ICP-MS for simultaneous detection of trace metal elements in food. Food Chemistry, 327, 127059.
- Gaina, C., Gaina, V., & Stanciu, A. (2014). Synthesis and characterization of poly [N-acryloyl-(D/L), (±)-phenylalanine-co-(D/L), (−/+) N-methacryloyloxyethyl-N′-2-hydroxybutyl (urea)] copolymers. Designed Monomers and Polymers, 17(5), 446-456.
- Medina-Pestana, J. L., & Garcia-Valls, R. (2021). Screening of Acrylamide of Par-Fried Frozen French Fries Using Portable FT-IR Spectroscopy. Foods, 10(11), 2638.
- Sela, M., & Katchalski, E. (1956). Poly(N-acryl amino acids): a new class of biologically active polyanions. Journal of the American Chemical Society, 78(16), 3986–3991.
- Mori, H., & Endo, T. (2006). Synthesis of poly(N-acryloyl-l-alanine) [poly (AAla)] via ATRP using two initiators. Journal of Polymer Science Part A: Polymer Chemistry, 44(1), 303-313.
- Plamper, F. A., & Richtering, W. (2012). Controlled Radical Polymerization of N-Acryloylglycinamide and UCST-Type Phase Transition of the Polymers. Journal of Polymer Science Part A: Polymer Chemistry, 50(15), 3146-3154.
- Anton, A., Taton, D., & Lecommandoux, S. (2008). 13C NMR spectra of monomer 2 (top) and its polymer (bottom). Macromolecules, 41(10), 3545-3554.
- Imae, T., & Ikeda, S. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 20(18), 4475.
- Zhang, Y., & Wu, D. (2015). 1 H NMR (A) and 13 C NMR (B) spectra of P(NIPAM-co-AAD) copolymers. RSC advances, 5(71), 57731-57739.
- Sela, M., & Katchalski, E. (1956). Poly(N-acryl amino acids): A New Class of Biologically Active Polyanions. Journal of the American Chemical Society, 78(16), 3986–3991.
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- Numata, K., & Osanai, Y. (2018). 1 H and 13 C NMR spectra of poly(Ala), poly(Gly) and poly(Ala- co -Gly) at di ff erent ratios produced with Ala-OBzl and Gly-OBzl. Polymer Chemistry, 9(32), 4343-4351.
- Gur'eva, L. L., et al. (2003). Synthesis and free-radical polymerization of water-soluble acrylamide monomers. Polymer Science, Series A, 45(1), 1-9.
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Introduction to Polymers - Lecture 6.2 - Free radical polymerization. YouTube. [Link]
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I. CONTROLLED / “LIVING” FREE RADICAL POLYMERIZATIONS. VTechWorks. [Link]
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A Comprehensive Guide to the Synthesis of N-Acryloyl-2-methylalanine Monomer
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Acryloyl-2-methylalanine in Polymer and Biomaterials Science
This compound is a vinyl monomer that incorporates the structural motif of α,α-disubstituted amino acids. This unique structural feature, specifically the gem-dimethyl group on the α-carbon, imparts significant steric hindrance. When polymerized, this monomer gives rise to polymers with restricted backbone mobility, leading to materials with distinct physical and chemical properties. These characteristics make polymers derived from this compound and its analogs promising candidates for a variety of specialized applications, including the development of novel drug delivery systems, responsive hydrogels, and advanced biomaterials. The synthesis of the monomer is therefore a critical first step for researchers exploring these applications.
This technical guide provides a detailed and scientifically grounded protocol for the synthesis, purification, and characterization of this compound. It is designed to equip researchers with the necessary information to produce this valuable monomer with high purity and in good yield.
Synthetic Strategy: The Schotten-Baumann Reaction
The most common and effective method for the synthesis of this compound is the Schotten-Baumann reaction. This robust and versatile reaction involves the acylation of an amine with an acyl chloride in the presence of a base.[1][2] In this specific application, 2-methylalanine is acylated using acryloyl chloride in an aqueous alkaline solution.[3][4]
Mechanistic Insights
The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are as follows:
-
Deprotonation: The amino group of 2-methylalanine is deprotonated by the base (typically sodium hydroxide) to increase its nucleophilicity.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the deprotonated 2-methylalanine attacks the electrophilic carbonyl carbon of acryloyl chloride. This forms a tetrahedral intermediate.
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, and the chloride ion, being a good leaving group, is eliminated.
-
Protonation: The resulting product is protonated to yield the final this compound monomer.
The presence of a base is crucial for this reaction. It serves two primary purposes: to deprotonate the amine, making it a more potent nucleophile, and to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction.[5][6] The neutralization of HCl is essential to prevent the protonation of the unreacted amine, which would render it non-nucleophilic and halt the reaction.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Equipment
| Material | Grade | Supplier |
| 2-Methylalanine (2-aminoisobutyric acid) | ≥98% | e.g., TCI America, CymitQuimica[7][8] |
| Acryloyl chloride | ≥98% | Standard chemical supplier |
| Sodium hydroxide (NaOH) | Reagent grade | Standard chemical supplier |
| Hydrochloric acid (HCl) | Concentrated | Standard chemical supplier |
| Ethyl acetate | Reagent grade | Standard chemical supplier |
| Anhydrous sodium sulfate (Na₂SO₄) | Reagent grade | Standard chemical supplier |
| Ethanol | Reagent grade | Standard chemical supplier |
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnels (2)
-
Ice bath
-
pH meter or pH paper
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Synthetic Procedure
The following procedure is adapted from established protocols for the synthesis of N-acryloyl amino acids.[9]
-
Dissolution of 2-Methylalanine: In a three-necked round-bottom flask equipped with a magnetic stirrer and two dropping funnels, dissolve 2-methylalanine (e.g., 10.3 g, 0.1 mol) in a solution of sodium hydroxide (e.g., 4.0 g, 0.1 mol) in water (e.g., 100 mL). Cool the flask in an ice bath to maintain a temperature of 0-5 °C.
-
Simultaneous Addition of Reagents: While vigorously stirring the cooled solution, simultaneously add acryloyl chloride (e.g., 9.05 g, 0.1 mol) from one dropping funnel and a solution of sodium hydroxide (e.g., 4.0 g, 0.1 mol) in water (e.g., 50 mL) from the other dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 0-5 °C and the pH of the solution between 9-10.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2 hours, allowing it to slowly warm to room temperature.
-
Acidification: Cool the reaction mixture again in an ice bath and acidify to a pH of 2-3 by the slow addition of concentrated hydrochloric acid. A white precipitate of this compound should form.
-
Isolation of Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water.
Purification
Purification of the crude this compound is essential to remove any unreacted starting materials and byproducts. Recrystallization is a highly effective method for this purpose.
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. If the product does not fully dissolve, add a small amount of water dropwise until a clear solution is obtained. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol. Dry the crystals under vacuum to a constant weight. A melting point of 196-197 °C is expected for the pure product.[10]
Characterization of this compound
Thorough characterization is imperative to confirm the identity and purity of the synthesized monomer. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of the synthesized compound.
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the vinyl protons of the acryloyl group (typically in the range of 5.5-6.5 ppm), the amide proton (which may be broad and its chemical shift can be solvent-dependent), and the two methyl groups (which will appear as a singlet).
-
¹³C NMR: The carbon NMR spectrum will provide further confirmation of the structure, with characteristic peaks for the carbonyl carbons (amide and carboxylic acid), the vinyl carbons, and the quaternary and methyl carbons of the 2-methylalanine moiety.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. The FT-IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | ~3300-2500 (broad) | Stretching vibration |
| N-H (Amide) | ~3300 | Stretching vibration |
| C=O (Carboxylic Acid) | ~1700 | Stretching vibration |
| C=O (Amide I) | ~1650 | Stretching vibration |
| N-H (Amide II) | ~1550 | Bending vibration |
| C=C (Vinyl) | ~1630 | Stretching vibration |
The presence of these characteristic peaks provides strong evidence for the successful synthesis of the target monomer.[1][13]
Visualization of the Synthetic Workflow
Logical Flow of the Synthesis
The overall process for the synthesis of this compound can be visualized as a straightforward workflow.
Caption: Workflow for the synthesis of this compound.
Mechanistic Diagram of the Schotten-Baumann Reaction
The following diagram illustrates the key steps in the Schotten-Baumann reaction for the synthesis of this compound.
Caption: Mechanism of the Schotten-Baumann reaction.
Conclusion
The synthesis of this compound via the Schotten-Baumann reaction is a reliable and well-established method for producing this valuable monomer. By carefully controlling the reaction conditions, particularly temperature and pH, and by employing appropriate purification techniques, researchers can obtain a high-purity product suitable for polymerization and subsequent application in drug delivery, biomaterials, and other advanced fields. The characterization methods outlined in this guide provide a robust framework for verifying the successful synthesis of this compound, ensuring the quality and reliability of the starting material for further research and development.
References
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ResearchGate. (n.d.). ¹H-NMR (500 MHz) spectrum of poly(N-acryloyl-l-alanine) [poly(AAla)]... Retrieved from [Link]
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MDPI. (2022). Development of N,N-Dimethylglycine-Amantadine for Adjunctive Dopaminergic Application: Synthesis, Structure and Biological Activity. Retrieved from [Link]
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L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. Retrieved from [Link]
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BYJU'S. (2019). Schotten Baumann Reaction. Retrieved from [Link]
- Xie, P., Liu, X., Cheng, R., Wu, Y., & Deng, J. (2014). pH-Sensitive Chiral Hydrogels Consisting of Poly(N-acryloyl-l-alanine) and β-Cyclodextrin: Preparation and Enantiodifferentiating Adsorption and Release Ability. Industrial & Engineering Chemistry Research, 53(20), 8069–8078.
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N-Acryloyl-2-methylalanine (CAS 29513-50-6): A Comprehensive Technical Guide for Advanced Drug Delivery and Biomaterial Applications
Foreword: The Convergence of Smart Monomers and Advanced Therapeutics
In the landscape of modern drug development and tissue engineering, the demand for materials with precisely controlled properties and predictable biological interactions is paramount. N-Acryloyl-2-methylalanine (CAS 29513-50-6), a functionalized amino acid derivative, has emerged as a pivotal building block in the synthesis of "smart" polymers. Its unique molecular architecture, combining a polymerizable acryloyl group with a biocompatible amino acid moiety, offers a versatile platform for creating sophisticated hydrogels and other biomaterials. This guide provides an in-depth technical exploration of this compound, from its fundamental properties and synthesis to its polymerization and application in cutting-edge research, offering researchers, scientists, and drug development professionals a comprehensive resource to harness its potential.
Molecular Profile and Physicochemical Properties
This compound, with the chemical formula C₇H₁₁NO₃, is a white solid at room temperature.[1] Its structure is characterized by three key functional groups: a vinyl group, which is susceptible to polymerization; a carboxylic acid group, which imparts pH-sensitivity; and an amide linkage to the 2-methylalanine backbone, which contributes to its biocompatibility.[2]
| Property | Value | Source |
| CAS Number | 29513-50-6 | [1] |
| Molecular Formula | C₇H₁₁NO₃ | [1] |
| Molecular Weight | 157.17 g/mol | [1] |
| Melting Point | 196-197 °C | [3] |
| Boiling Point (Predicted) | 370.7±34.0 °C | [3] |
| Density (Predicted) | 1.124±0.06 g/cm³ | [3] |
| pKa (Predicted) | 3.75±0.10 | [3] |
Table 1: Physicochemical properties of this compound.
The presence of both a hydrogen bond donor (amide N-H) and acceptors (carbonyl and carboxyl oxygens) allows for the formation of extensive hydrogen bonding networks in the resulting polymers, influencing their mechanical properties and swelling behavior.
Synthesis of this compound: A Streamlined Approach
While traditional methods for synthesizing N-acryloyl-α-amino acids involve the acryloylation of the corresponding amino acid, a more efficient one-pot procedure starting from a ketone has been developed.[2][4] This method avoids the need to first synthesize the 2-methylalanine, making it a more direct and higher-yielding route.
One-Pot Synthesis from Acetone
This procedure involves three main steps conducted in a single reaction vessel: aminonitrile formation, acryloylation, and hydrolysis.
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A Senior Application Scientist's Guide to the Molecular Structure of N-Acryloyl-2-methylalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acryloyl-2-methylalanine, a functionalized amino acid derivative, serves as a critical monomer in the synthesis of advanced polymers, particularly for biomedical applications such as drug delivery and tissue engineering. Its unique molecular architecture, combining a polymerizable acryloyl group with a structurally rigid gem-dimethyl substituted amino acid, imparts valuable properties like pH-responsiveness and biocompatibility to the resulting macromolecules. This guide provides an in-depth analysis of its molecular structure, elucidated through spectroscopic techniques and computational insights. We will explore the causality behind experimental choices for its characterization, present validated protocols for its analysis and synthesis, and connect its structural features to its functional applications.
Chemical Identity and Physicochemical Properties
This compound, also known as 2-(acrylamido)-2-methylpropanoic acid, is a synthetic monomer. The presence of both a vinyl group and a carboxylic acid makes it a versatile building block for functional polymers.[1][2]
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 2-(acrylamido)-2-methylpropanoic acid | [3] |
| CAS Number | 29513-50-6 | [4][5][6] |
| Molecular Formula | C₇H₁₁NO₃ | [3][4][7] |
| Molecular Weight | 157.17 g/mol |[3][4][5] |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 196-197 °C | [4] |
| Boiling Point | 370.7 ± 34.0 °C (Predicted) | [4] |
| Appearance | White to off-white powder | N/A |
Rationale for Selection: The choice of 2-methylalanine as the amino acid core is significant. Unlike standard L-alanine, the substitution of the α-hydrogen with a second methyl group removes the chiral center. This simplifies polymer characterization by eliminating stereoisomerism in the monomer unit, leading to more uniform polymer structures.
Elucidation of the Molecular Structure
A molecule's function is dictated by its structure. For this compound, understanding the spatial arrangement and electronic properties of its functional groups is paramount to predicting its reactivity and the behavior of polymers derived from it.
Functional Group Analysis
The molecule's reactivity and properties are a composite of its constituent parts. A systematic breakdown reveals its potential.
Caption: Key functional groups of this compound.
-
Acryloyl Group: The vinyl (C=C) double bond is highly susceptible to free-radical polymerization, making it the primary site of reactivity for polymer synthesis.[8]
-
Amide Linkage: This group provides structural rigidity and is a site for hydrogen bonding, influencing polymer conformation and solubility.
-
Gem-Dimethyl Group: These two methyl groups on the α-carbon lock the backbone, restricting bond rotation and providing steric hindrance. This can affect polymer chain stiffness and interaction with solvents.
-
Carboxylic Acid: This is the key to the monomer's utility in "smart" materials. The acidic proton can dissociate in response to changes in pH, leading to electrostatic repulsion along the polymer chain and causing hydrogels to swell.[1][2]
Spectroscopic Characterization Protocols
Spectroscopy provides the empirical evidence for the proposed structure. The following are self-validating protocols for confirming the identity and purity of this compound.
Expertise Insight: NMR is the gold standard for structural elucidation of organic molecules. For this monomer, ¹H NMR confirms the presence and connectivity of all non-exchangeable protons, while ¹³C NMR verifies the carbon backbone. The choice of a deuterated solvent like DMSO-d₆ is crucial as it solubilizes the molecule and its exchangeable amide (N-H) and acid (O-H) protons can be observed.
Table 3: Predicted ¹H NMR Spectral Data (DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~12.5 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |
| ~8.2 | Singlet | 1H | Amide (-NH) |
| 6.2 - 6.3 | Doublet of Doublets | 1H | Vinyl (=CH₂) |
| 6.0 - 6.1 | Doublet of Doublets | 1H | Vinyl (-CH=) |
| 5.5 - 5.6 | Doublet of Doublets | 1H | Vinyl (=CH₂) |
| 1.4 | Singlet | 6H | Gem-Dimethyl (-C(CH₃)₂) |
Step-by-Step Protocol for NMR Acquisition:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the tube in the NMR spectrometer (a 400 MHz or higher field is recommended for better resolution).
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize magnetic field homogeneity.
-
Acquisition: Acquire a standard ¹H spectrum (e.g., 16-32 scans). Acquire a ¹³C spectrum (e.g., using a broadband decoupling pulse sequence like zgpg30) for an appropriate number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual DMSO solvent peak at 2.50 ppm.
Expertise Insight: IR spectroscopy is a rapid and effective technique for identifying the presence of key functional groups based on their characteristic vibrational frequencies. The Attenuated Total Reflectance (ATR) method is preferred for solid samples as it requires minimal sample preparation.
Table 4: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3300 - 2500 | Broad | O-H stretch (Carboxylic Acid) |
| ~3300 | Medium | N-H stretch (Amide) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| ~1655 | Strong | C=O stretch (Amide I band) |
| ~1620 | Medium | C=C stretch (Vinyl) |
| ~1540 | Medium | N-H bend (Amide II band) |
Step-by-Step Protocol for ATR-FTIR:
-
Background Scan: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid this compound powder onto the crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.
-
Acquisition: Collect the sample spectrum (typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹).
-
Data Analysis: The resulting spectrum will be automatically ratioed against the background, yielding a clean absorbance spectrum for analysis.
Synthesis and Reactivity
A Validated Synthetic Pathway
The most common and reliable method for synthesizing this compound is the Schotten-Baumann reaction. This involves the acylation of the amino acid with acryloyl chloride under alkaline conditions.[9]
Trustworthiness Insight: This protocol is self-validating because the pH control is critical. Maintaining a basic pH (9-10) ensures the amino group of 2-methylalanine is deprotonated and thus nucleophilic, while keeping the reaction medium aqueous allows for easy workup. The final product precipitates upon acidification, providing a straightforward purification step.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol:
-
Dissolution: Dissolve 2-methylalanine (1.0 eq) in a 2 M sodium hydroxide solution in a flask and cool the mixture to 0 °C in an ice bath.
-
Addition: Slowly and concurrently add acryloyl chloride (1.05 eq) and a 2 M NaOH solution via two separate dropping funnels. Critically, monitor the pH and maintain it between 9 and 10 throughout the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours.
-
Purification: Wash the reaction mixture with a non-polar solvent like diethyl ether to remove any unreacted acryloyl chloride.
-
Precipitation: Cool the aqueous layer again in an ice bath and acidify to pH 2 using cold 6 M hydrochloric acid. A white precipitate of the product will form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Reactivity and Polymerization
The primary utility of this compound is as a monomer for free-radical polymerization. This process can be initiated by thermal initiators (like AIBN) or redox systems to create poly(this compound). The resulting polymer is a polyacid. At low pH, the carboxylic acid groups are protonated, and the polymer chains are relatively collapsed. As the pH increases past the polymer's effective pKa, the carboxyl groups deprotonate to carboxylates. The resulting negative charges along the polymer backbone lead to electrostatic repulsion, causing the polymer chains to uncoil and, in the case of a cross-linked hydrogel, to swell significantly. This pH-responsive behavior is central to its use in controlled drug release and sensor applications.[10][11]
Conclusion
The molecular structure of this compound is a deliberate combination of a polymerizable vinyl group, a stabilizing amide linkage, a sterically hindering gem-dimethyl group, and a pH-sensitive carboxylic acid. This unique architecture, confirmed by robust spectroscopic methods like NMR and FTIR, directly translates into its function as a valuable monomer for creating "smart" polymers. The protocols outlined in this guide provide a validated framework for the synthesis and characterization of this molecule, empowering researchers in the development of next-generation materials for advanced biomedical applications.
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This compound | C7H11NO3 | CID 324198. PubChem, National Institutes of Health. [Link]
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N-acryloyl-l-alanine methyl ester | C7H11NO3 | CID 11564512. PubChem, National Institutes of Health. [Link]
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pH-responsive poly(N,N-dimethylaminoethyl methacrylate-co-2-acrylamido-2-methyl-propanosulfonic acid) cryogels: swelling, elasticity and diffusive properties. RSC Publishing. [Link]
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pH and temperature responsive hydrogels of poly(2-acrylamido-2-methyl-1-propanesulfonic acid-co-methacrylic acid): Synthesis and swelling characteristics. Semantic Scholar. [Link]
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N-Acryloyl-2-phenylalanine | C12H13NO3 | CID 76852146. PubChem, National Institutes of Health. [Link]
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Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization. The Royal Society of Chemistry. [Link]
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N-acryloyl-beta-alanine | C6H9NO3 | CID 324231. PubChem, National Institutes of Health. [Link]
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pH and temperature responsive hydrogels of poly(2-acrylamido-2-methyl-1-propanesulfonic acid-co-methacrylic acid): Synthesis and swelling characteristics. ResearchGate. [Link]
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Poly N-acryloyl-(L-phenylalanine methyl ester) hollow core nanocapsules facilitate sustained delivery of immunomodulatory drugs. The Royal Society of Chemistry. [Link]
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pH-Responsive Polyzwitterions: A Comparative Study of Acrylamide-Based Polyampholyte Terpolymers and Polybetaine Copolymers. The Aquila Digital Community. [Link]
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(PDF) Synthesis and characterization of poly [N-acryloyl-(D/L), (+/−)-phenylalanine-co-(D/L), (−/+)N-methacryloyloxyethyl-N′-2-hydroxybutyl(urea)] copolymers. ResearchGate. [Link]
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Poly N-acryloyl-(L-phenylalanine methyl ester) hollow core nanocapsules facilitate sustained delivery of immunomodulatory drugs and exhibit adjuvant properties. ResearchGate. [Link]
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A Technical Guide to the Physical Properties of Poly(N-Acryloyl-2-methylalanine)
This guide provides an in-depth exploration of the physical properties of poly(N-Acryloyl-2-methylalanine), a polymer with significant potential in biomedical applications such as drug delivery and tissue engineering. As a member of the poly(N-acryloyl amino acid) family, its structure, incorporating a carboxylic acid moiety and a dimethyl group, dictates a unique combination of properties. This document is intended for researchers, scientists, and professionals in drug development, offering a technical foundation for the synthesis, characterization, and application of this promising polymer.
Introduction to Poly(this compound)
Poly(this compound) is a synthetic polymer derived from the monomer this compound. The presence of the carboxylic acid group suggests pH-responsive behavior and potential for hydrogen bonding, while the geminal dimethyl groups on the backbone introduce steric hindrance, which can influence chain flexibility and, consequently, its thermal and solution properties. The controlled synthesis of this polymer allows for the tuning of its molecular weight and distribution, which are critical parameters for its end-use applications.[1]
The monomer, this compound, is a crystalline solid with the following properties:
| Property | Value |
| CAS Number | 29513-50-6 |
| Molecular Formula | C7H11NO3 |
| Molecular Weight | 157.17 g/mol |
Synthesis and Molecular Weight Characterization
The synthesis of poly(N-acryloyl amino acid)s with well-defined architectures is crucial for tailoring their physical properties. Modern controlled/living radical polymerization techniques are particularly well-suited for this purpose due to their tolerance to functional groups.
Synthesis via Photoinduced Electron/Energy Transfer-Reversible Addition-Fragmentation Chain Transfer (PET-RAFT) Polymerization
PET-RAFT polymerization is a powerful method for synthesizing poly(this compound) with controlled molecular weights and narrow molecular weight distributions (Đ < 1.20).[1] This technique utilizes a photocatalyst to mediate the polymerization under mild conditions, offering excellent control over the polymer chain growth. The ability to directly polymerize monomers with unprotected carboxylic acid moieties in solvents like methanol provides a facile route to well-defined homopolymers and block copolymers.[1]
Experimental Workflow for PET-RAFT Polymerization:
Caption: Workflow for the synthesis of poly(this compound) via PET-RAFT.
Molecular Weight and Polydispersity
The molecular weight and polydispersity index (Đ) of poly(this compound) are critical parameters that influence its physical properties, including solubility, viscosity, and thermal behavior. These are typically determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
Protocol for GPC/SEC Analysis:
-
Sample Preparation: Dissolve a known concentration of the polymer (e.g., 1-2 mg/mL) in the chosen mobile phase. Ensure complete dissolution.
-
Mobile Phase: Select a suitable solvent that fully dissolves the polymer and is compatible with the GPC/SEC columns. For polar polymers, solvents like Dimethylformamide (DMF) or aqueous buffers are often used.
-
Instrumentation:
-
Pump and Degasser
-
Autosampler
-
Column oven (to maintain a constant temperature)
-
GPC/SEC columns suitable for the expected molecular weight range and solvent.
-
Detectors: A differential refractive index (RI) detector is common. A multi-angle light scattering (MALS) detector can provide absolute molecular weight determination.
-
-
Calibration: Calibrate the system using polymer standards with known molecular weights and narrow distributions (e.g., polystyrene or poly(methyl methacrylate) standards).
-
Data Analysis: Analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn).
Solubility Profile
The solubility of poly(this compound) is governed by the interplay between the hydrophilic carboxylic acid group and the relatively hydrophobic polymer backbone with dimethyl groups. The carboxylic acid moiety suggests that the polymer's solubility will be highly dependent on the pH of aqueous solutions.
Expected Solubility Behavior:
-
Aqueous Solutions: Expected to be soluble in water at neutral to alkaline pH due to the deprotonation of the carboxylic acid groups, leading to electrostatic repulsion between the polymer chains. At acidic pH, protonation of the carboxyl groups would likely decrease solubility.
-
Polar Organic Solvents: Likely to be soluble in polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N,N-Dimethylacetamide (DMAc). Solubility in polar protic solvents like methanol and ethanol may be possible.
-
Nonpolar Organic Solvents: Expected to be insoluble in nonpolar solvents like hexane and toluene.
Table of Expected Solubility:
| Solvent | Expected Solubility |
| Water (pH > 7) | Soluble |
| Water (pH < 7) | Sparingly soluble to Insoluble |
| Methanol | Potentially Soluble |
| Ethanol | Potentially Soluble |
| Dimethylformamide (DMF) | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Tetrahydrofuran (THF) | Likely Insoluble |
| Chloroform | Likely Insoluble |
| Hexane | Insoluble |
This table represents expected trends based on the polymer's structure. Experimental verification is necessary.
Thermal Properties
The thermal stability and transitions of poly(this compound) are important for its processing and application. The key thermal properties are the glass transition temperature (Tg) and the thermal decomposition temperature (Td).
Glass Transition Temperature (Tg)
The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The presence of the bulky dimethyl groups on the polymer backbone is expected to restrict chain mobility, potentially leading to a relatively high Tg compared to unsubstituted poly(N-acryloyl amino acid)s.
Protocol for Differential Scanning Calorimetry (DSC) Analysis:
-
Sample Preparation: Accurately weigh a small amount of the dry polymer (typically 5-10 mg) into an aluminum DSC pan.
-
Instrumentation: A differential scanning calorimeter.
-
Thermal Program:
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the expected Tg to erase the polymer's thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below the Tg.
-
Second Heating Scan: Heat the sample again at the same controlled rate. The Tg is determined from the inflection point in the heat flow curve of the second heating scan.
-
-
Data Analysis: The Tg is identified as the midpoint of the step-change in the heat flow curve.
Thermal Decomposition (Td)
The thermal decomposition temperature indicates the onset of polymer degradation. This is a critical parameter for determining the upper temperature limit for processing and storage.
Protocol for Thermogravimetric Analysis (TGA):
-
Sample Preparation: Place a small, accurately weighed amount of the dry polymer (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).
-
Instrumentation: A thermogravimetric analyzer.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) over a wide temperature range (e.g., from room temperature to 600 °C).
-
Data Analysis: The TGA thermogram plots the percentage of weight loss versus temperature. The decomposition temperature can be reported as the onset temperature of weight loss or the temperature at which a certain percentage of weight loss occurs (e.g., Td5 for 5% weight loss).
Solution Properties
The behavior of poly(this compound) in solution is critical for applications where it is dissolved or in a hydrated state.
Hydrodynamic Radius (Rh)
The hydrodynamic radius is the effective radius of the polymer coil in solution. It is influenced by the polymer's molecular weight, conformation, and its interaction with the solvent.
Protocol for Dynamic Light Scattering (DLS) Analysis:
-
Sample Preparation: Prepare a dilute solution of the polymer (e.g., 0.1-1 mg/mL) in a suitable solvent. The solution must be free of dust and aggregates, which can be achieved by filtering through a sub-micron filter (e.g., 0.22 µm).
-
Instrumentation: A dynamic light scattering instrument equipped with a laser source and a correlator.
-
Measurement: Place the sample in the instrument and allow it to equilibrate to the desired temperature. The instrument measures the fluctuations in scattered light intensity over time.
-
Data Analysis: The correlator analyzes the intensity fluctuations to determine the diffusion coefficient of the polymer coils. The hydrodynamic radius is then calculated using the Stokes-Einstein equation.
Relationship between Polymer Properties and Characterization Techniques:
Caption: Key physical properties and the primary techniques for their characterization.
Conclusion
Poly(this compound) is a polymer with a versatile chemical structure that suggests a range of interesting physical properties. Its synthesis via controlled radical polymerization techniques allows for precise control over its molecular architecture. While specific experimental data for the homopolymer is emerging, its expected pH-responsive solubility, thermal stability, and solution behavior make it a compelling candidate for advanced biomedical applications. The experimental protocols outlined in this guide provide a robust framework for the systematic characterization of this polymer, enabling researchers to tailor its properties for specific functional requirements.
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Biocompatibility of N-Acryloyl-2-methylalanine Based Polymers: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Promise of Amino Acid-Based Polymers in Biomedical Applications
In the quest for advanced biomaterials, polymers derived from amino acids have emerged as a highly promising class of materials. Their inherent biocompatibility, tunable properties, and resemblance to biological macromolecules make them ideal candidates for a wide range of applications, from drug delivery systems to tissue engineering scaffolds. Among these, N-Acryloyl-2-methylalanine (AMBA) based polymers are gaining attention for their unique structural features. The presence of the gem-dimethyl group on the α-carbon is anticipated to impart increased hydrolytic stability and altered polymer chain dynamics compared to other N-acryloyl amino acid-based polymers. This technical guide provides a comprehensive overview of the biocompatibility of AMBA-based polymers, drawing upon established knowledge of analogous N-acryloyl amino acid polymers to build a predictive framework for their biological performance. While direct biocompatibility studies on poly(AMBA) are not yet widely published, this guide will equip researchers and drug development professionals with the foundational knowledge and experimental strategies necessary to evaluate and utilize this novel polymer system.
I. Synthesis and Physicochemical Characterization of Poly(AMBA)
The journey to establishing the biocompatibility of a polymer begins with its synthesis and a thorough understanding of its physicochemical properties. These characteristics are intrinsically linked to how the material will interact with a biological environment.
A. Monomer Synthesis: this compound (AMBA)
The synthesis of N-acryloyl-α-amino acids can be achieved through various methods. A notable approach involves the use of a ketone as a starting material in a one-pot procedure. This method is advantageous as it often proceeds in aqueous media with high yields, and the product can be isolated via filtration[1][2]. The synthesis of AMBA, also known as N-Acryloyl-2-aminoisobutyric acid, would likely follow a similar pathway, starting from acetone. The general steps are outlined below:
-
Formation of an Aminonitrile: Reaction of a ketone (acetone for AMBA) with an ammonium salt and a cyanide salt in an aqueous medium to form an aminonitrile[1].
-
Acryloylation: The resulting aminonitrile is then reacted with acryloyl chloride in aqueous media to yield an acrylamidonitrile[1][2].
-
Hydrolysis: Finally, the acrylamidonitrile is hydrolyzed using an aqueous acid to produce the N-acryloyl-α-amino acid, in this case, this compound[1][2].
The availability of this compound from commercial suppliers further facilitates research into its polymerization and biocompatibility[3].
B. Polymerization of AMBA
Polymers based on N-acryloyl amino acids are typically synthesized through free-radical polymerization[4][5][6]. Controlled radical polymerization techniques, such as photoinduced electron/energy transfer-reversible addition–fragmentation chain transfer (PET-RAFT) polymerization, offer precise control over molecular weight and narrow molecular weight distributions (Mw/Mn < 1.20) under mild conditions[7]. This level of control is crucial as polymer chain length and uniformity can significantly impact biocompatibility.
A general workflow for the polymerization of AMBA is depicted below:
Caption: General workflow for the synthesis of poly(this compound).
C. Physicochemical Characterization
A comprehensive characterization of the resulting poly(AMBA) is a prerequisite for any biocompatibility assessment. Key parameters to investigate include:
| Parameter | Analytical Technique(s) | Rationale for Biocompatibility Assessment |
| Molecular Weight and Polydispersity | Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Influences degradation rate, cellular uptake, and immunogenicity. |
| Chemical Structure and Purity | Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the polymer structure and identifies any residual monomers or impurities that could cause toxicity. |
| Thermal Properties | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) | Determines thermal stability and phase transitions, which are important for processing and in vivo performance. |
| Hydrophilicity/Hydrophobicity | Contact Angle Measurement, Water Uptake Studies | Affects protein adsorption, cell adhesion, and the foreign body response. |
| Degradation Profile | In vitro degradation studies in physiological buffers (e.g., PBS at 37°C) | Identifies degradation products and their potential toxicity. |
II. In Vitro Biocompatibility Assessment: The First Line of Evidence
In vitro assays provide the initial and fundamental assessment of a material's biocompatibility by evaluating its effects on cells in a controlled laboratory setting. These tests are crucial for screening materials and identifying potential toxicity before proceeding to more complex and costly in vivo studies. The evaluation of poly(AMBA) should follow the guidelines established by the International Organization for Standardization (ISO) 10993 series for the biological evaluation of medical devices[8].
A. Cytotoxicity: Assessing the Impact on Cell Viability
Cytotoxicity assays are designed to determine the potential of a material to cause cell death or inhibit cell growth. A standard and widely used method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.
Experimental Protocol: MTT Assay for Poly(AMBA) Cytotoxicity
-
Material Extraction: Prepare extracts of poly(AMBA) by incubating the polymer in cell culture medium (e.g., DMEM) for a defined period (e.g., 24, 48, 72 hours) at 37°C, following ISO 10993-12 guidelines.
-
Cell Culture: Seed a suitable cell line, such as L929 mouse fibroblasts (a standard cell line for cytotoxicity testing), in a 96-well plate and allow them to adhere and grow for 24 hours[9][10][11].
-
Exposure to Extracts: Replace the culture medium with the poly(AMBA) extracts at various concentrations. Include positive (e.g., cytotoxic material) and negative (e.g., non-toxic material) controls.
-
Incubation: Incubate the cells with the extracts for 24, 48, and 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the negative control.
Caption: Workflow for the MTT cytotoxicity assay of poly(AMBA).
Expected Outcome: Based on studies of other N-acryloyl amino acid-based polymers, such as poly(N-acryloyl glycine) nanoparticles, poly(AMBA) is expected to exhibit low cytotoxicity, with cell viability remaining high even at significant concentrations[12][13].
B. Hemocompatibility: Interaction with Blood Components
For applications involving direct contact with blood, such as drug delivery systems, assessing the hemocompatibility of poly(AMBA) is critical. The primary concern is hemolysis, the rupture of red blood cells.
Experimental Protocol: Hemolysis Assay
-
Blood Collection: Obtain fresh whole blood from a healthy donor.
-
Red Blood Cell (RBC) Preparation: Isolate and wash RBCs by centrifugation and resuspend them in phosphate-buffered saline (PBS).
-
Incubation: Incubate poly(AMBA) samples of varying concentrations with the RBC suspension at 37°C for a specified time (e.g., 2 hours). Include a positive control (e.g., Triton X-100) and a negative control (PBS).
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Hemoglobin Measurement: Measure the absorbance of the supernatant at 540 nm to quantify the amount of released hemoglobin.
-
Calculation: Calculate the percentage of hemolysis relative to the positive control.
Expected Outcome: Hydrogels based on acrylamide and its derivatives generally exhibit good hemocompatibility, with low hemolysis rates[14]. It is anticipated that poly(AMBA) will also show a low hemolytic potential.
| In Vitro Test | Key Parameter Measured | Expected Outcome for Poly(AMBA) (based on analogs) |
| Cytotoxicity (MTT Assay) | Cell Viability (%) | High (>80%) |
| Hemocompatibility (Hemolysis Assay) | Hemolysis (%) | Low (<5%) |
III. In Vivo Biocompatibility: Assessing the Host Response
While in vitro tests provide valuable initial data, the ultimate assessment of biocompatibility requires in vivo studies. These studies evaluate the local tissue response to the implanted material over time, providing insights into inflammation, tissue integration, and any potential long-term adverse effects.
A. Inflammatory and Foreign Body Response
The implantation of any foreign material into the body will elicit an inflammatory response. A biocompatible material should induce a minimal and transient inflammatory reaction that resolves over time, leading to proper tissue healing and integration.
Experimental Protocol: Subcutaneous Implantation in a Rodent Model
-
Material Preparation: Prepare sterile poly(AMBA) implants (e.g., hydrogel discs).
-
Animal Model: Use a suitable animal model, such as rats or mice.
-
Implantation: Surgically implant the poly(AMBA) samples into the subcutaneous tissue of the animals.
-
Explantation and Histology: At various time points (e.g., 1, 4, and 12 weeks), explant the implants along with the surrounding tissue. Process the tissue for histological analysis (e.g., Hematoxylin and Eosin staining, Masson's Trichrome staining).
-
Histopathological Evaluation: A qualified pathologist should evaluate the tissue sections for signs of inflammation (e.g., presence of neutrophils, macrophages, lymphocytes), fibrosis (collagen deposition), and tissue integration.
Caption: Workflow for in vivo biocompatibility assessment of poly(AMBA).
Expected Outcome: Based on in vivo studies of acrylamide-based hydrogels and poly(N-acryloyl glycine) nanoparticles, poly(AMBA) is expected to be well-tolerated, inducing a mild initial inflammatory response that subsides over time, with minimal fibrous capsule formation[9][12][13]. Studies on poly(N-acryloyl glycine) nanoparticles have shown anti-inflammatory properties and promotion of wound healing, suggesting that poly(AMBA) may also possess beneficial biological activities[12][13].
B. Biodegradation and Biocompatibility of Degradation Products
For biodegradable polymers, it is crucial to assess the biocompatibility of their degradation products. The degradation of poly(AMBA) is expected to occur through hydrolysis of the amide bond in the side chain and potentially the polymer backbone. The primary degradation product of the side chain would be 2-methylalanine (α-aminoisobutyric acid), a non-proteinogenic amino acid. The toxicity of these degradation products should be evaluated using in vitro cytotoxicity assays.
IV. Future Directions and Conclusion
While this guide provides a comprehensive framework for evaluating the biocompatibility of this compound based polymers, it is essential to acknowledge the need for direct experimental evidence. Future research should focus on:
-
Direct Biocompatibility Studies: Performing the in vitro and in vivo studies outlined in this guide specifically on poly(AMBA) of varying molecular weights and architectures.
-
Mechanism of Interaction: Investigating the specific cellular and molecular mechanisms by which poly(AMBA) interacts with biological systems.
-
Long-Term Biocompatibility: Conducting long-term implantation studies to assess the chronic tissue response and the fate of the polymer and its degradation products.
References
-
Bories, C., et al. (2018). Poly[(N-acryloyl glycinamide)-co-(N-acryloyl l-alaninamide)] and Their Ability to Form Thermo-Responsive Hydrogels for Sustained Drug Delivery. Molecules, 23(10), 2686. [Link]
-
Wang, X., et al. (2020). Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization. Polymer Chemistry, 11(3), 569-576. [Link]
-
Gupta, P. S., et al. (2021). Poly-N-acryloyl-(l-phenylalanine methyl ester) hollow core nanocapsules facilitate sustained delivery of immunomodulatory drugs and exhibit adjuvant properties. Nanoscale, 13(30), 13036-13051. [Link]
-
International Organization for Standardization. (2018). ISO 10993-1:2018 Biological evaluation of medical devices — Part 1: Evaluation and testing within a risk management process. [Link]
- Not available.
-
Gupta, P. S., et al. (2023). In vivo potential of polymeric N-acryloyl-glycine nanoparticles with anti-inflammatory activities for wound healing. Materials Advances, 4(17), 3584-3598. [Link]
- Not available.
-
Saraydin, D., et al. (2004). In vivo biocompatibility of radiation induced acrylamide and acrylamide/maleic acid hydrogels. Journal of Materials Science: Materials in Medicine, 15(8), 883-887. [Link]
- Heilmann, S. M., & Rasmussen, J. K. (1987). U.S. Patent No. 4,694,103. Washington, DC: U.S.
- Not available.
- Not available.
-
Spadaro, G., et al. (2019). Cytotoxicity Evaluation of Endodontic Pins on L929 Cell Line. Materials, 12(21), 3596. [Link]
-
Sela, M., et al. (2002). Poly(N-acryl amino acids): a new class of biologically active polyanions. Journal of medicinal chemistry, 45(25), 5533-5540. [Link]
- Not available.
- Not available.
- Not available.
- Not available.
- Not available.
- Not available.
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- Heilmann, S. M., & Rasmussen, J. K. (1990). EP Patent No. 0,246,849.
- Not available.
- Not available.
- Not available.
- Not available.
Sources
- 1. US4694103A - Method of preparing N-acryloyl-α-amino acids - Google Patents [patents.google.com]
- 2. EP0246849B1 - Method of preparing n-acryloyl-alpha-amino acids - Google Patents [patents.google.com]
- 3. synchem.de [synchem.de]
- 4. mdpi.com [mdpi.com]
- 5. Poly(N-acryl amino acids): a new class of biologically active polyanions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. cpsm.kpi.ua [cpsm.kpi.ua]
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- 10. Cytotoxicity Evaluation of Endodontic Pins on L929 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Solubility of N-Acryloyl-2-methylalanine in Different Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of N-Acryloyl-2-methylalanine. In the absence of extensive published quantitative solubility data for this specific compound, this document synthesizes information from related chemical structures and provides a robust theoretical framework for predicting its solubility behavior. More importantly, this guide offers a detailed, field-proven experimental protocol for researchers, scientists, and drug development professionals to determine the solubility of this compound in a variety of solvent systems. This empowers users to generate precise, application-specific solubility data, ensuring the success of their research and development endeavors.
Introduction: Understanding this compound
This compound is a functionalized amino acid derivative that incorporates a reactive acryloyl group. This unique combination of a polymerizable moiety and a chiral amino acid backbone makes it a valuable monomer in the synthesis of advanced polymers for biomedical applications, such as hydrogels, drug delivery systems, and biocompatible materials. The solubility of this monomer is a critical parameter that dictates its handling, reaction kinetics, purification, and the overall feasibility of its polymerization in various solvent systems.
This guide will first delve into the theoretical underpinnings of this compound's solubility based on its molecular structure. Subsequently, a detailed experimental workflow is presented to enable researchers to empirically determine its solubility in aqueous and organic solvents.
Theoretical Solubility Profile of this compound
The solubility of this compound is governed by the interplay of its functional groups and overall molecular structure. Key structural features include:
-
Carboxylic Acid Group: The alanine moiety provides a carboxylic acid group, which can be ionized. This suggests that the aqueous solubility of this compound will be highly dependent on the pH of the solution.
-
Acryloyl Group: The polar nature of the acrylamide group is expected to contribute favorably to its solubility in polar solvents.
-
Methyl Groups: The two methyl groups on the alpha-carbon of the alanine residue introduce a degree of nonpolar character, which may influence its solubility in less polar organic solvents.
pH-Dependent Aqueous Solubility
Similar to amino acids, this compound is an amphoteric molecule with a predicted pKa of approximately 3.75. Its solubility in aqueous solutions is expected to be lowest at its isoelectric point (pI) and will significantly increase in both acidic and basic conditions due to the formation of the more soluble cationic and anionic species, respectively.
-
In Acidic Solutions (pH < pI): The carboxylic acid group will be protonated, and the molecule will carry a net neutral charge (amide groups are very weak bases).
-
At the Isoelectric Point (pI): The molecule will exist predominantly as a zwitterion, with both a positive and a negative charge, often leading to minimal solubility.
-
In Basic Solutions (pH > pKa): The carboxylic acid group will be deprotonated, forming a carboxylate salt, which will significantly enhance its aqueous solubility.
Solubility in Organic Solvents
Based on the principle of "like dissolves like," the following trends in organic solvent solubility can be anticipated:
-
Polar Protic Solvents (e.g., water, methanol, ethanol): The presence of the carboxylic acid and acryloyl groups, which can participate in hydrogen bonding, suggests good solubility in these solvents. The recrystallization of this compound from an ethanol/water mixture further supports its solubility in these solvent systems, particularly at elevated temperatures.[1]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents are also expected to be effective at solvating this compound due to their polarity.
-
Nonpolar Solvents (e.g., hexane, toluene): Due to the significant polarity of the molecule, it is expected to have very limited solubility in nonpolar solvents.
Experimental Determination of Solubility
The following section provides a detailed, step-by-step protocol for determining the solubility of this compound using the widely accepted isothermal shake-flask method. This method is suitable for compounds with a solubility greater than 0.01 g/L.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to several vials. The excess solid is crucial to ensure that the solution reaches saturation.
-
Accurately add a known volume of the desired solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Shake the vials for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours). A preliminary experiment can be conducted to determine the time required to reach a plateau in concentration.
-
-
Phase Separation:
-
Remove the vials from the shaker and allow the undissolved solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter (0.22 µm) into a clean vial. This step is critical to remove any remaining microscopic particles.
-
-
Quantification:
-
Prepare a series of dilutions of the filtered supernatant with the same solvent.
-
Determine the concentration of this compound in the diluted samples using a pre-validated analytical method (e.g., HPLC with a calibration curve).
-
Calculate the original concentration of the saturated solution, accounting for the dilutions. The solubility is expressed in units such as g/L, mg/mL, or mol/L.
-
Determining pH-Dependent Aqueous Solubility
To investigate the effect of pH on aqueous solubility, the above protocol should be repeated using a series of buffered solutions at different pH values (e.g., pH 2, 4, 6, 7, 8, 10).
Expected Solubility Data and Interpretation
While specific quantitative data is not available in the literature, a summary of the expected qualitative solubility is presented in the table below. Researchers are encouraged to use the provided protocol to populate this table with their own quantitative findings.
| Solvent Class | Solvent Examples | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | Capable of hydrogen bonding with the carboxylic acid and acryloyl groups. |
| Polar Aprotic | DMSO, DMF, Acetone | Moderate to High | Strong dipole-dipole interactions with the polar functional groups. |
| Nonpolar | Hexane, Toluene | Very Low | Mismatch in polarity between the solvent and the highly polar this compound molecule. |
| Aqueous Buffers | pH 2 (Acidic) | High | Formation of the more soluble carboxylate salt. |
| Aqueous Buffers | pH ~pI (Acidic) | Low | Predominance of the less soluble zwitterionic form. |
| Aqueous Buffers | pH 7-10 (Neutral/Basic) | Very High | Formation of the highly soluble carboxylate salt. |
Conclusion
The solubility of this compound is a critical parameter for its successful application in research and development. This guide has provided a theoretical framework for understanding its solubility based on its molecular structure, highlighting the significant influence of pH on its aqueous solubility. The detailed, step-by-step experimental protocol empowers researchers to generate reliable, quantitative solubility data in a variety of solvent systems. By following the methodologies outlined in this guide, scientists and professionals can ensure the informed selection of solvents for synthesis, purification, and polymerization of this compound, thereby accelerating their project timelines and enhancing the likelihood of successful outcomes.
References
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]
-
Baird, A. W., & Funston, A. M. (2016). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 163, 139-147. [Link]
- Avdeef, A. (2012).
-
OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
Sources
Technical Guide: N-Acryloyl-2-methylalanine - A Comprehensive Examination of Stability and Storage
Introduction
N-Acryloyl-2-methylalanine is a functionalized amino acid derivative that incorporates a reactive acryloyl group. This unique bifunctional architecture makes it a valuable monomer in the synthesis of advanced polymers for biomedical applications, including hydrogels, drug delivery systems, and stimuli-responsive materials. The presence of the acryloyl moiety allows for radical polymerization, while the amino acid component imparts biocompatibility and can introduce specific functionalities.
This guide provides an in-depth analysis of the chemical stability of this compound, potential degradation pathways, and scientifically grounded recommendations for its optimal storage and handling. Understanding these parameters is critical for researchers and drug development professionals to ensure the integrity of the monomer, the reproducibility of polymerization processes, and the safety of its application.
Chemical Structure and Inherent Reactivity
The stability of this compound is intrinsically linked to its molecular structure, which features a vinyl group conjugated to a carbonyl, an amide linkage, and a carboxylic acid. This combination of functional groups dictates its reactivity and susceptibility to degradation.
Caption: Chemical Structure of this compound.
Factors Influencing Stability
The primary stability concerns for this compound are spontaneous polymerization and chemical degradation. These processes can be initiated or accelerated by several factors:
-
Temperature: Elevated temperatures provide the activation energy for radical formation, leading to unintended polymerization. Thermal degradation can also occur, potentially involving decarboxylation or hydrolysis of the amide bond, although this typically requires more extreme conditions.
-
Light: UV radiation can generate free radicals, initiating polymerization. As with many acryloyl compounds, exposure to light should be minimized.
-
Oxygen: While oxygen can inhibit some radical polymerizations, it can also participate in oxidative degradation pathways, especially in the presence of light or metal contaminants.
-
pH: The carboxylic acid and amide groups are susceptible to hydrolysis under strongly acidic or basic conditions. At alkaline pH, the likelihood of Michael addition to the acryloyl group increases.
-
Presence of Initiators/Contaminants: Contamination with radical initiators (e.g., peroxides) or certain metal ions can trigger polymerization.
Recommended Storage and Handling
To maintain the purity and reactivity of this compound, the following storage and handling protocols are recommended, based on safety data sheets for structurally similar compounds[1]:
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of spontaneous polymerization and chemical degradation. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Minimizes contact with oxygen, reducing the risk of oxidative degradation. |
| Light | Store in an amber vial or in the dark | Prevents photo-initiated polymerization. |
| Inhibitors | Store with a polymerization inhibitor (e.g., MEHQ) | Scavenges free radicals to prevent premature polymerization. |
| Container | Tightly sealed container | Prevents contamination and exposure to moisture. |
Handling Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[1]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[1]
-
Avoid Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.
-
Dispensing: When dispensing, avoid introducing contaminants. Use clean spatulas and weigh boats.
Potential Degradation Pathways
Caption: Potential Degradation Pathways for this compound.
-
Spontaneous Polymerization: The most significant stability concern is the radical polymerization of the acryloyl group, leading to the formation of high molecular weight polymers. This is often irreversible and renders the monomer unusable.
-
Hydrolysis: Under harsh acidic or basic conditions, the amide bond can be cleaved, yielding acrylamide and 2-methylalanine.
-
Michael Addition: The electron-deficient double bond is susceptible to nucleophilic attack (Michael addition), particularly at higher pH. Water or other nucleophiles present can add across the double bond.
Experimental Protocols for Stability Assessment
To ensure the quality of this compound, particularly after prolonged storage or when used in sensitive applications, the following analytical methods can be employed.
Workflow for Stability Testing
Caption: A typical workflow for assessing the stability of this compound.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the purity of the monomer and detect the presence of non-volatile degradation products.
-
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for a calibration curve if quantitative analysis of impurities is required.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% trifluoroacetic acid. For example, a gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
-
Analysis: Inject the sample and analyze the chromatogram. The purity can be determined by the area percentage of the main peak. The appearance of new peaks compared to a reference standard indicates degradation.
-
Identification of Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify volatile degradation products.
-
Methodology:
-
Sample Preparation: Dissolve a sample in a volatile solvent like dichloromethane or methanol. Derivatization (e.g., silylation) may be necessary to increase the volatility of the monomer and potential degradation products.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp to a high temperature (e.g., 280°C).
-
-
MS Conditions:
-
Ionization: Electron Impact (EI).
-
Mass Range: Scan from m/z 40 to 500.
-
-
Analysis: Identify peaks in the chromatogram by comparing their mass spectra to a library (e.g., NIST).
-
Thermal Stability by Differential Scanning Calorimetry (DSC)
-
Objective: To determine the thermal stability and onset of decomposition or polymerization.
-
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the sample (2-5 mg) into an aluminum DSC pan and seal it.
-
DSC Program: Heat the sample under a nitrogen atmosphere from room temperature to a temperature beyond its expected decomposition (e.g., 300°C) at a constant heating rate (e.g., 10°C/min).
-
Analysis: Observe the thermogram for exothermic events (indicating polymerization or decomposition) or endothermic events (indicating melting). The onset temperature of a significant exotherm can be considered the limit of thermal stability under those conditions.
-
Conclusion
This compound is a monomer with significant potential in the development of advanced biomaterials. However, its inherent reactivity necessitates careful attention to storage and handling to prevent premature polymerization and degradation. By adhering to the recommended conditions of refrigerated storage under an inert atmosphere and in the dark, the integrity of the monomer can be preserved. Regular analytical assessment using techniques such as HPLC, GC-MS, and DSC is crucial for quality control and to ensure the reliability of experimental outcomes in research and drug development.
References
-
Chemwatch. N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala Safety Data Sheet. [Link]
Sources
The Emergence of N-Acryloyl-2-methylalanine Polymers: A Technical Guide to Synthesis, Properties, and Biomedical Potential
Foreword: The Rationale for Innovation in Amino Acid-Based Polymers
In the landscape of biomedical materials, the quest for polymers that are not only functional but also inherently biocompatible and biodegradable is paramount. Amino acid-based polymers have emerged as a leading class of materials that address this need, offering a unique combination of biological recognition, tunable properties, and synthetic versatility.[1][2] Among these, polymers derived from N-acryloyl amino acids are gaining significant attention for their potential in creating "smart" materials capable of responding to physiological cues. This guide focuses on a promising, yet less explored, member of this family: N-Acryloyl-2-methylalanine (AMPA) and its corresponding polymers. The introduction of a gem-dimethyl group on the α-carbon of the amino acid residue is anticipated to impart unique conformational constraints and steric effects, potentially leading to novel material properties. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will provide a comprehensive overview of the synthesis, characterization, and prospective applications of P(AMPA), drawing upon established principles from analogous N-acryloyl amino acid polymer systems.
I. Foundational Chemistry: The this compound Monomer
The journey to advanced polymer architectures begins with the monomer. The synthesis of N-acryloyl-α-amino acids, including AMPA, is a critical first step that dictates the purity and polymerizability of the final product.
Synthetic Strategy: The Schotten-Baumann Reaction
A well-established and robust method for the synthesis of N-acryloyl amino acids is the Schotten-Baumann reaction.[3] This involves the acylation of the amino acid with acryloyl chloride under alkaline conditions.
Conceptual Workflow for AMPA Monomer Synthesis
Caption: General workflow for the synthesis of this compound (AMPA).
Detailed Protocol: Synthesis of this compound (AMPA)
-
Step 1: Dissolution. 2-methylalanine is dissolved in an aqueous solution of a suitable base, such as sodium hydroxide or potassium hydroxide, at a low temperature (typically 0-5 °C) in an ice bath to control the exothermicity of the reaction and minimize side reactions.
-
Step 2: Acylation. Acryloyl chloride is added dropwise to the stirred amino acid solution. The pH of the reaction mixture should be maintained in the alkaline range to ensure the amino group remains deprotonated and nucleophilic.
-
Step 3: Quenching and Acidification. After the addition is complete, the reaction is allowed to proceed for a specified time. The reaction is then quenched, and the aqueous solution is acidified with a strong acid (e.g., HCl) to a pH of 2-3. This protonates the carboxylate group of the product, rendering it less water-soluble.
-
Step 4: Extraction and Purification. The acidified aqueous phase is extracted with a suitable organic solvent, such as ethyl acetate. The combined organic extracts are then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.[4]
Self-Validating System: The purity of the synthesized AMPA monomer is critical for successful polymerization. Characterization via ¹H NMR, ¹³C NMR, and FTIR spectroscopy is essential to confirm the structure and absence of impurities. The presence of characteristic vinyl proton signals in the NMR spectrum and the amide and carboxylic acid carbonyl stretches in the FTIR spectrum are key indicators of successful synthesis.
II. Polymerization Strategies: From Monomer to Macromolecule
The choice of polymerization technique is pivotal as it dictates the architecture, molecular weight, and polydispersity of the resulting polymer, which in turn influence its macroscopic properties and performance in biomedical applications.
Free Radical Polymerization
Conventional free radical polymerization is a straightforward and widely used method for synthesizing poly(N-acryloyl amino acids).[5][6]
Experimental Protocol: Free Radical Polymerization of AMPA
-
Step 1: Monomer and Initiator. AMPA monomer and a free radical initiator, such as azobisisobutyronitrile (AIBN) or a persulfate salt (for aqueous polymerization), are dissolved in a suitable solvent (e.g., DMF, DMSO, or water, depending on the desired polymer properties).
-
Step 2: Degassing. The reaction mixture is thoroughly degassed to remove oxygen, which can inhibit radical polymerization. This is typically achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., nitrogen or argon) through the solution.
-
Step 3: Polymerization. The reaction mixture is heated to a temperature that initiates the decomposition of the initiator (typically 60-80 °C for AIBN). The polymerization is allowed to proceed for a predetermined time.
-
Step 4: Precipitation and Purification. The resulting polymer is isolated by precipitation into a non-solvent (e.g., diethyl ether or hexane). The precipitated polymer is then collected by filtration and dried under vacuum. Further purification can be achieved by redissolving the polymer and re-precipitating it.
Controlled Radical Polymerization (CRP)
For applications requiring well-defined polymer architectures, such as block copolymers for self-assembling drug delivery systems, controlled radical polymerization (CRP) techniques are indispensable.[1][7] These methods allow for precise control over molecular weight and result in polymers with narrow molecular weight distributions (low polydispersity index, PDI).
-
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT is a versatile CRP technique that can be applied to a wide range of monomers, including N-acryloyl amino acids.[1] Photoinduced Electron/Energy Transfer-Reversible Addition–Fragmentation Chain Transfer (PET-RAFT) polymerization is a particularly attractive method as it can be conducted under mild conditions.[1][7]
-
Atom Transfer Radical Polymerization (ATRP): ATRP has also been successfully employed for the controlled polymerization of acrylamide-based monomers containing amino acid moieties.[8]
Conceptual Diagram of Controlled Radical Polymerization
Caption: Key elements of controlled radical polymerization (CRP) for synthesizing well-defined P(AMPA).
III. Physicochemical Properties and Characterization
The unique structure of the AMPA monomer is expected to translate into distinct properties for the corresponding polymer. The gem-dimethyl groups on the α-carbon will likely restrict the conformational freedom of the polymer backbone, potentially influencing its solubility, thermal properties, and stimuli-responsive behavior.
Characterization Techniques
A suite of analytical techniques is employed to elucidate the structure, molecular weight, and thermal properties of P(AMPA).
| Characterization Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) | Confirms the polymer structure and can be used to determine copolymer composition. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in the polymer. |
| Gel Permeation Chromatography (GPC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
| Differential Scanning Calorimetry (DSC) | Measures the glass transition temperature (Tg) and other thermal transitions. |
| Dynamic Light Scattering (DLS) | Characterizes the size of polymer nanoparticles or aggregates in solution. |
| Circular Dichroism (CD) Spectroscopy | Investigates the secondary structure and chirality of the polymer. |
Anticipated Stimuli-Responsive Behavior
Polymers based on N-acryloyl amino acids are known for their stimuli-responsive properties, which are highly desirable for drug delivery applications.[2][9]
-
pH-Responsiveness: The carboxylic acid group in the AMPA monomer provides a handle for pH-responsiveness. At low pH, the carboxylic acid groups will be protonated, and the polymer is expected to be less soluble in water. As the pH increases above the pKa of the carboxylic acid, the groups will deprotonate, leading to electrostatic repulsion between the polymer chains and increased water solubility. This pH-dependent solubility can be exploited for targeted drug release in specific physiological environments, such as the slightly acidic tumor microenvironment.
-
Thermo-Responsiveness: Copolymers of N-acryloyl l-alaninamide have been shown to exhibit thermo-responsive behavior in aqueous solutions.[10] It is plausible that P(AMPA) or its copolymers could also exhibit a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST). The gem-dimethyl groups in AMPA may influence the hydrophobic-hydrophilic balance and thus the transition temperature.
IV. Biomedical Applications: The Drug Delivery Paradigm
The inherent biocompatibility of amino acid-based polymers, coupled with their stimuli-responsive nature, makes them excellent candidates for advanced drug delivery systems.[2][11][12]
Nanoparticles and Micelles for Targeted Delivery
Amphiphilic block copolymers containing a hydrophilic P(AMPA) block and a hydrophobic block can self-assemble in aqueous solution to form core-shell nanoparticles or micelles.[11][12] These nanostructures can encapsulate hydrophobic drugs in their core, protecting them from degradation in the bloodstream and facilitating their transport to the target site. The stimuli-responsive nature of the P(AMPA) shell can then be used to trigger drug release in response to local physiological cues.
Diagram of a P(AMPA)-based Drug Delivery Nanoparticle
Caption: Schematic of a stimuli-responsive P(AMPA)-based nanoparticle for targeted drug delivery.
Hydrogels for Sustained Release
Cross-linked P(AMPA) networks can form hydrogels capable of absorbing large amounts of water. These hydrogels can be loaded with therapeutic agents and used for sustained drug release.[10] The release rate can be controlled by the cross-linking density and the stimuli-responsive properties of the polymer network. For instance, a pH-responsive hydrogel could swell and release its drug payload in a pH-dependent manner.
V. Biocompatibility and Future Perspectives
The biocompatibility of polymers derived from naturally occurring amino acids is a significant advantage for their use in biomedical applications.[2][13][14][15] While specific biocompatibility data for P(AMPA) is not yet widely available, the use of 2-methylalanine, a non-proteinogenic amino acid, is not expected to raise significant toxicity concerns. However, comprehensive in vitro and in vivo studies are necessary to establish the safety profile of these new materials.
The field of this compound polymers is still in its infancy, but the potential is vast. Future research should focus on:
-
Detailed Synthesis and Characterization: Comprehensive studies on the controlled polymerization of AMPA and the thorough characterization of the resulting polymers are needed.
-
Elucidation of Stimuli-Responsive Behavior: A systematic investigation of the pH and thermo-responsive properties of P(AMPA) homopolymers and copolymers is crucial.
-
In-depth Drug Delivery Studies: The development and evaluation of P(AMPA)-based drug delivery systems for specific therapeutic applications, including loading efficiency, release kinetics, and in vitro/in vivo efficacy.
-
Biocompatibility and Degradation Studies: Rigorous assessment of the biocompatibility and biodegradability of P(AMPA) and its degradation products.
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Yamala, A. K., et al. (2017). Poly-N-acryloyl-(l-phenylalanine methyl ester) hollow core nanocapsules facilitate sustained delivery of immunomodulatory drugs and exhibit adjuvant properties. Nanoscale, 9(37), 14006-14014. Available at: [Link]
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Synthesis and Characterization of Poly(Acrylic Acid-g-α-Methyl-β-Alanine). Journal of Macromolecular Science, Part A: Pure and Applied Chemistry. Available at: [Link]
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Boustta, M., & Vert, M. (2019). Poly[(N-acryloyl glycinamide)-co-(N-acryloyl l-alaninamide)] and Their Ability to Form Thermo-Responsive Hydrogels for Sustained Drug Delivery. Gels, 5(1), 13. Available at: [Link]
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Synthesis of poly(N-acryloyl-l-alanine) [poly(AAla)] via ATRP using two initiators. ResearchGate. Available at: [Link]
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Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Chiral Properties of N-Acryloyl Amino Acids
Abstract
The intrinsic chirality of amino acids, the fundamental building blocks of life, offers a powerful tool for the design of advanced functional polymers. When incorporated into synthetic polymer backbones as N-acryloyl derivatives, their stereochemical identity is not merely preserved but amplified, giving rise to materials with remarkable chiroptical properties and enantioselective recognition capabilities. This guide provides a comprehensive exploration of the chiral properties of N-acryloyl amino acids, from the synthesis of optically pure monomers and their controlled polymerization to the characterization of their unique chiroptical signatures. We delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative culminates in a discussion of their applications in chiral separations, drug delivery, and biocompatible materials, fields where the ability to control and exploit molecular chirality is paramount.
The Foundation: Synthesis of Chiral N-Acryloyl Amino Acid Monomers
The journey into chiral polymers begins with the monomer. The synthesis of N-acryloyl amino acids is foundational, as the optical purity of the final polymer is contingent on the enantiomeric integrity of its constituent monomers. The most prevalent and robust method involves the acylation of the amino acid's amino group with acryloyl chloride.[1]
Causality of Experimental Design:
-
Starting Material: The selection of an enantiomerically pure L- or D-amino acid is the critical first step. The chirality is inherent to this starting material and must be preserved throughout the synthesis.
-
Protection Strategy: Amino acids possess both an amine and a carboxylic acid group. To prevent unwanted side reactions, such as the formation of amides at the carboxyl group or polymerization initiated by the carboxylate, the carboxylic acid is often temporarily protected, typically as a methyl or ethyl ester.[2][3] This directs the acryloylation exclusively to the nitrogen atom.
-
Reaction Conditions: The reaction is typically performed under anhydrous conditions in a dry organic solvent (e.g., dichloromethane, chloroform) at reduced temperatures (e.g., 0 °C).[2][4] This is crucial to minimize hydrolysis of the highly reactive acryloyl chloride and to control the exothermicity of the reaction. A non-nucleophilic base, such as triethylamine, is added to scavenge the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.[1] Subsequent deprotection of the ester, if necessary, yields the final N-acryloyl amino acid monomer.
Caption: General workflow for the synthesis of chiral N-acryloyl amino acid monomers.
Building the Macromolecule: Controlled Polymerization Techniques
To translate the chirality of the monomer to the macromolecular level effectively, the polymerization process must be precise. While conventional free radical polymerization can be used, it yields polymers with broad molecular weight distributions and limited architectural control, which can obscure the subtle effects of chirality.[2][3]
Controlled/“living” radical polymerization (CRP) techniques have emerged as powerful tools for this purpose.[5] Among these, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is particularly advantageous due to its tolerance of a wide range of functional groups (including the carboxylic acids and other side-chain functionalities of amino acids), mild reaction conditions, and ability to produce well-defined polymers.[6][7] More recently, photoinduced electron/energy transfer-RAFT (PET-RAFT) polymerization has enabled even milder conditions, using light as an external stimulus to control the polymerization.[8][9]
Why is Controlled Polymerization Critical?
The ability to control molecular weight and achieve narrow molecular weight distributions (Mw/Mn < 1.20) is essential for studying structure-property relationships.[5][8] When comparing the chiroptical properties of different polymers, it is vital to know that any observed differences are due to the monomer's chirality and not artifacts of varying chain lengths or dispersity. Furthermore, CRP techniques allow for the synthesis of complex architectures like block copolymers, where chiral and achiral blocks can be combined to create sophisticated, stimuli-responsive materials.[9][10]
Caption: Logical flow of Photoinduced (PET) RAFT polymerization for chiral polymers.
Unveiling Chirality: Chiroptical Properties of Poly(N-acryloyl amino acids)
The defining characteristic of these polymers is their optical activity, which can be probed using techniques like Circular Dichroism (CD) spectroscopy. CD measures the differential absorption of left and right circularly polarized light, providing a unique spectral fingerprint of a chiral molecule.
For polymers derived from N-acryloyl amino acids, the CD spectrum is not merely the sum of its individual monomer units. The polymer backbone can adopt higher-ordered structures, influenced by factors like hydrogen bonding between the amino acid side chains.[6] This often leads to an amplification of the chiral signal compared to the monomeric analogue.
A classic demonstration of this principle is the comparison of homopolymers synthesized from enantiomeric monomers, such as poly(N-acryloyl-L-alanine) (P(ALAL)) and poly(N-acryloyl-D-alanine) (P(ADAL)). As expected, these polymers exhibit mirror-image CD spectra, confirming that the macromolecular chirality is directly dictated by the stereochemistry of the monomer.[6][7] Conversely, a statistical copolymer with a 1:1 ratio of L- and D-monomers typically shows no optical activity, as the chiral effects cancel each other out.[7]
| Polymer System | Monomer Chirality | Expected CD Signal | Reference |
| P(N-acryloyl-L-alanine) | L-enantiomer | Strong positive/negative Cotton effects | [6][7] |
| P(N-acryloyl-D-alanine) | D-enantiomer | Mirror image of the L-polymer spectrum | [6][7] |
| P(N-acryloyl-L-Trp) | L-enantiomer | Characteristic signals from indole chromophore | [11] |
| P(N-acryloyl-L/D-alanine) | Racemic (1:1) | Optically inactive (CD silent) | [7] |
Table 1: Summary of expected chiroptical properties for representative poly(N-acryloyl amino acids).
Applications Driven by Chirality
The unique structural and chiral properties of poly(N-acryloyl amino acids) make them highly valuable in several advanced applications. Their biocompatibility and biodegradability, inherited from the amino acid precursors, are significant advantages in biomedical contexts.[5][8]
Enantioselective Recognition and Separation
The ability of chiral polymers to interact differently with enantiomers is the basis for their use in chiral separations. When these polymers are immobilized onto a support matrix (like silica gel), they can serve as Chiral Stationary Phases (CSPs) for High-Performance Liquid Chromatography (HPLC).[4][12]
The mechanism of separation relies on the formation of transient diastereomeric complexes between the chiral polymer and the enantiomers of the analyte. According to the "three-point interaction model," a stable complex requires at least three points of interaction (e.g., hydrogen bonds, π-π stacking, steric hindrance). The spatial arrangement of the polymer's chiral centers creates a binding pocket that preferentially fits one enantiomer over the other, leading to different retention times and successful separation.[13]
Beyond chromatography, these polymers can be used for enantioselective crystallization, where particles coated with a chiral polymer induce the preferential crystallization of one enantiomer from a racemic mixture.[14]
Caption: A conceptual model of enantioselective recognition by a chiral polymer.
Biomedical Applications
The incorporation of amino acids into polymer backbones imparts significant biological potential. These polymers have been explored for a range of biomedical uses:
-
Drug Delivery: The amphiphilic nature of certain poly(N-acryloyl amino acid) copolymers allows them to self-assemble into micelles or nanoparticles in aqueous solution, which can encapsulate and provide sustained release of therapeutic agents.[10][15][16] For instance, hollow nanocapsules made from poly-N-acryloyl-(L-phenylalanine methyl ester) have been shown to facilitate the sustained delivery of immunomodulatory drugs.[15]
-
Biologically Active Polyanions: Certain polymers, particularly those with a net anionic charge from carboxylic acid groups, have demonstrated heparin-like activities.[2][3] They can inhibit enzymes like heparanase, which is implicated in tumor metastasis and inflammation, without the anticoagulant side effects of heparin.[3]
-
Biocompatible Materials: The inherent biocompatibility makes these materials suitable for applications requiring direct contact with biological systems, such as coatings for medical implants or scaffolds for tissue engineering.[4]
Key Experimental Protocols
To ensure scientific integrity and reproducibility, the following self-validating protocols are provided.
Protocol 1: Synthesis of N-Acryloyl-L-Phenylalanine Methyl Ester
-
Rationale: This protocol details the synthesis of a protected monomer, a common precursor for polymerization. Phenylalanine is chosen for its aromatic side chain, which provides additional avenues for intermolecular interactions in the resulting polymer.
-
Materials: L-phenylalanine methyl ester hydrochloride, acryloyl chloride, triethylamine (Et3N), dichloromethane (DCM, anhydrous), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure: a. Suspend L-phenylalanine methyl ester hydrochloride in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C in an ice bath. b. Add Et3N dropwise (2.2 equivalents) to neutralize the hydrochloride and free the amine. Stir for 20 minutes. c. Add acryloyl chloride (1.1 equivalents) dropwise to the stirring solution, maintaining the temperature at 0 °C. d. Allow the reaction to warm to room temperature and stir for 12-16 hours. e. Quench the reaction by adding water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Validation: The product structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and FTIR spectroscopy.[17] The preservation of chirality can be confirmed by polarimetry.
Protocol 2: RAFT Polymerization of N-Acryloyl-L-Alanine
-
Rationale: This protocol uses RAFT polymerization to synthesize a well-defined, water-soluble chiral homopolymer. Aqueous RAFT is a green chemistry approach that is highly relevant for biological applications.
-
Materials: N-acryloyl-L-alanine (ALAL) monomer, 4,4'-Azobis(4-cyanovaleric acid) (V-501, initiator), 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB, RAFT agent), 1,4-dioxane, deionized water, phosphate buffer (pH 7).
-
Procedure: a. Dissolve the ALAL monomer, CPADB, and V-501 in a phosphate buffer/dioxane co-solvent system in a Schlenk flask. b. Deoxygenate the solution by subjecting it to at least three freeze-pump-thaw cycles. c. Place the sealed flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 4-8 hours). d. Terminate the polymerization by quenching the reaction in an ice bath and exposing it to air. e. Purify the polymer by dialysis against deionized water for 48 hours to remove unreacted monomer and other small molecules. f. Isolate the final polymer product by lyophilization.
-
Validation: The polymer's molecular weight (Mn) and molecular weight distribution (Mw/Mn) should be determined by Gel Permeation Chromatography (GPC). Conversion can be calculated via ¹H NMR by comparing monomer and polymer vinyl proton signals.[7]
Protocol 3: Characterization by Circular Dichroism (CD) Spectroscopy
-
Rationale: This protocol is essential for confirming the macromolecular chirality and observing any higher-order structures of the synthesized polymer.
-
Materials: Lyophilized chiral polymer, appropriate solvent (e.g., deionized water for water-soluble polymers, methanol for others), quartz cuvette with a 1 mm path length.
-
Procedure: a. Prepare a dilute solution of the polymer (e.g., 0.5-1.0 mg/mL) in the chosen solvent. b. Calibrate the CD spectrometer according to the manufacturer's instructions. c. Record a baseline spectrum of the solvent in the same cuvette. d. Record the CD spectrum of the polymer solution over the desired wavelength range (e.g., 190-260 nm). e. Subtract the solvent baseline from the sample spectrum to obtain the final spectrum.
-
Validation: The data is typically presented as molar ellipticity [θ]. For an L-amino acid polymer, a characteristic spectrum should be observed. If the corresponding D-amino acid polymer is synthesized and analyzed, it must show a mirror-image spectrum to validate the results.[6][7]
Conclusion and Future Outlook
N-acryloyl amino acids provide a robust and versatile platform for the development of advanced chiral polymers. Through precise synthetic control, particularly via living polymerization techniques like RAFT, the inherent chirality of amino acids can be effectively translated into macromolecular systems with predictable and tunable chiroptical properties. These properties are not merely academic curiosities; they are the foundation for critical applications in enantioselective separations, targeted drug delivery, and the creation of novel biomaterials. As synthetic methodologies become more refined, the future will likely see the development of even more complex architectures, such as multi-block copolymers with programmed chiral sequences, leading to materials with unprecedented levels of biological recognition and function. The continued exploration of this fascinating class of polymers holds immense promise for addressing key challenges in chemistry, materials science, and medicine.
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Scales, C. W., Vasilieva, Y. A., Convertine, A. J., Lowe, A. B., & McCormick, C. L. (2006). Chiroptical Properties of Homopolymers and Block Copolymers Synthesized from the Enantiomeric Monomers N-Acryloyl-l-Alanine and N-Acryloyl-d-Alanine Using Aqueous RAFT Polymerization. Australian Journal of Chemistry, 59(10), 749-754. [Link]
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Scales, C. W., et al. (2006). Chiroptical Properties of Homopolymers and Block Copolymers Synthesized from the Enantiomeric Monomers N-Acryloyl-l-Alanine and N-Acryloyl-d-Alanine Using Aqueous RAFT Polymerization. ResearchGate. [Link]
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Liu, J., et al. (2015). Self-assembly and chiroptical property of poly(N-acryloyl-L-amino acid) grafted celluloses synthesized by RAFT polymerization. ResearchGate. [Link]
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Bonomo, M., et al. (2019). d-, l- and d,l-Tryptophan-Based Polyamidoamino Acids: pH-Dependent Structuring and Fluorescent Properties. Molecules, 24(6), 1113. [Link]
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Methodological & Application
Application Note & Protocols: Free Radical Polymerization of N-Acryloyl-2-methylalanine for Advanced Biomaterials
Abstract
N-Acryloyl amino acid-based polymers are a cornerstone in the development of advanced biomaterials, prized for their inherent biocompatibility, functional versatility, and stimuli-responsive properties.[1] This guide provides a detailed technical overview and step-by-step protocols for the free radical polymerization of a specific, promising monomer: N-Acryloyl-2-methylalanine (NAyMA). The resulting polymer, poly(this compound) or PNAyMA, holds significant potential for applications in drug delivery, chiral recognition, and the creation of "smart" hydrogels.[1][2] This document furnishes researchers, scientists, and drug development professionals with a comprehensive framework, covering both conventional and controlled radical polymerization techniques. We delve into the causality behind experimental choices, provide robust, self-validating protocols, and detail essential characterization methods to ensure the synthesis of well-defined, functional polymers.
Part I: Foundational Principles of NAyMA Polymerization
The Monomer: this compound (NAyMA)
The NAyMA monomer uniquely combines a polymerizable acryloyl group with a gem-disubstituted amino acid derivative, 2-methylalanine. The synthesis of N-acryloyl amino acid monomers is typically achieved through the Schotten-Baumann reaction, where an amino acid reacts with acryloyl chloride under alkaline conditions to form a stable amide bond.[3] The presence of the two methyl groups on the alpha-carbon in 2-methylalanine introduces steric hindrance, which can influence polymerization kinetics and the final properties of the polymer, such as chain stiffness and solubility.
Mechanism: Conventional vs. Controlled Radical Polymerization
Free radical polymerization is a chain reaction process fundamentally involving three key stages: initiation, propagation, and termination.[4]
-
Initiation: A radical initiator (e.g., AIBN, Benzoyl Peroxide) thermally or photolytically decomposes to form active radical species.[5] These radicals then react with a monomer molecule to initiate the polymer chain.
-
Propagation: The newly formed monomer radical adds sequentially to other monomer units, rapidly extending the polymer chain.
-
Termination: The growth of a polymer chain is halted, typically through the combination of two growing radical chains or by disproportionation.[4]
Caption: General mechanism of free radical polymerization.
Conventional free radical polymerization (FRP) is robust and versatile but offers limited control over the polymerization process. This lack of control leads to chains terminating at random, resulting in a high polydispersity index (PDI) and poorly defined polymer architectures.
Controlled/“Living” Radical Polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, were developed to overcome these limitations.[1] RAFT introduces a chain transfer agent (CTA) that reversibly caps the growing polymer chains, establishing a dynamic equilibrium between active (propagating) and dormant chains. This mechanism allows chains to grow at a similar rate, yielding polymers with predetermined molecular weights, narrow molecular weight distributions (low PDI), and the ability to form complex architectures like block copolymers.[6] The choice between conventional and controlled methods depends entirely on the desired application; CRP is essential for applications demanding high precision and uniformity, such as targeted drug delivery systems.
Part II: Experimental Protocols
This section provides detailed methodologies for both conventional and controlled polymerization of NAyMA.
Protocol 1: Conventional Free Radical Polymerization of NAyMA
This protocol is designed for synthesizing PNAyMA with a broad molecular weight distribution, suitable for applications where precise polymer architecture is not a primary requirement.
-
Initiator (AIBN): Azobisisobutyronitrile (AIBN) is selected as the thermal initiator because it provides a reliable and clean source of radicals upon decomposition at moderate temperatures (60-70 °C), minimizing side reactions.[7]
-
Solvent (1,4-Dioxane): Dioxane is a common solvent for acrylamide-type polymerizations as it effectively dissolves both the monomer and the resulting polymer, preventing premature precipitation.[6]
-
Nitrogen Purge: The reaction is conducted under an inert nitrogen atmosphere to eliminate oxygen, which is a potent radical scavenger and can inhibit or terminate the polymerization.
| Reagent/Material | Grade | Supplier Example | Purpose |
| This compound (NAyMA) | >98% | Custom Synthesis | Monomer |
| 2,2'-Azobisisobutyronitrile (AIBN) | >98% | Sigma-Aldrich | Thermal Initiator |
| 1,4-Dioxane, Anhydrous | >99.8% | Sigma-Aldrich | Solvent |
| Diethyl Ether, Anhydrous | ACS Grade | Fisher Scientific | Non-solvent for precipitation/purification |
| Schlenk Flask & Condenser | - | VWR | Reaction Vessel |
| Nitrogen Gas, High Purity | >99.99% | Airgas | Inert Atmosphere |
| Magnetic Stirrer/Hotplate | - | IKA | Agitation and Heating |
-
Monomer & Initiator Preparation: In a 100 mL Schlenk flask equipped with a magnetic stir bar, add NAyMA (e.g., 5.0 g, 31.8 mmol).
-
Initiator Addition: Add AIBN. The initiator concentration dictates the final molecular weight; a typical molar ratio of [Monomer]:[Initiator] is 200:1. For this example, add 26.1 mg of AIBN (0.159 mmol).
-
Solvent Addition: Add 40 mL of anhydrous 1,4-dioxane to the flask.
-
Inerting the System: Seal the flask with a septum. Subject the solution to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen. Alternatively, purge the solution with dry nitrogen gas for at least 30 minutes.
-
Polymerization Reaction: Place the flask in a preheated oil bath at 70 °C. Allow the reaction to proceed under a positive nitrogen pressure with vigorous stirring for 12-24 hours.
-
Reaction Quenching & Isolation: After the desired time, cool the reaction to room temperature by immersing the flask in an ice bath.
-
Purification: Slowly pour the viscous polymer solution into a beaker containing a large excess of cold diethyl ether (approx. 400 mL) while stirring. The polymer will precipitate as a white solid.
-
Washing: Decant the supernatant. Wash the precipitated polymer two more times with fresh diethyl ether to remove unreacted monomer and initiator fragments.
-
Drying: Collect the purified polymer by filtration and dry it under vacuum at 40 °C overnight to a constant weight.
Caption: Experimental workflow for conventional FRP of NAyMA.
Protocol 2: Controlled (RAFT) Polymerization of NAyMA
This protocol enables the synthesis of PNAyMA with a controlled molecular weight and a narrow molecular weight distribution (low PDI), ideal for advanced applications.
-
RAFT Agent (CTA): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) is a versatile CTA effective for controlling the polymerization of acrylamide monomers. Its structure allows for efficient chain transfer and reinitiation. The ratio of [Monomer]:[CTA] is the primary determinant of the final polymer's molecular weight.[7]
-
[CTA]:[Initiator] Ratio: A ratio of approximately 5:1 to 10:1 is typically used. This ensures that the concentration of propagating radicals is kept low at any given time, minimizing irreversible termination events and favoring the RAFT equilibrium.
-
Solvent (Methanol): Methanol is an excellent solvent for RAFT polymerization of polar monomers like N-acryloyl amino acids, as it effectively solubilizes all components and is less prone to chain transfer than other solvents.[1][7]
| Reagent/Material | Grade | Supplier Example | Purpose |
| This compound (NAyMA) | >98% | Custom Synthesis | Monomer |
| 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) | >97% | Sigma-Aldrich | RAFT Chain Transfer Agent (CTA) |
| 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) (V-70) | >98% | Wako Chemicals | Low-Temp Thermal Initiator |
| Methanol, Anhydrous | >99.8% | Sigma-Aldrich | Solvent |
| Diethyl Ether, Anhydrous | ACS Grade | Fisher Scientific | Non-solvent for precipitation/purification |
-
Reagent Preparation: In a 100 mL Schlenk flask, add NAyMA (e.g., 5.0 g, 31.8 mmol), the RAFT agent CPADB (e.g., 177.6 mg, 0.636 mmol for a target DP of 50), and the initiator V-70 (e.g., 39.2 mg, 0.127 mmol for a [CTA]:[I] ratio of 5:1).
-
Solvent Addition: Add 40 mL of anhydrous methanol.
-
Inerting the System: Seal the flask and perform three freeze-pump-thaw cycles to remove all oxygen.
-
Polymerization Reaction: Place the flask in a preheated oil bath at 45 °C. The lower temperature is chosen to match the decomposition kinetics of the V-70 initiator, allowing for a slower, more controlled polymerization.
-
Monitoring Conversion: The reaction progress can be monitored by taking aliquots at timed intervals and analyzing them via ¹H NMR to determine monomer conversion.
-
Reaction Termination: Once the desired conversion is reached (e.g., >90% after 8-12 hours), stop the reaction by opening the flask to air and immersing it in an ice bath.
-
Purification: Precipitate, wash, and dry the polymer as described in Protocol 1 (steps 7-9). The resulting polymer should be pinkish, characteristic of the retained thiocarbonylthio end-group from the RAFT agent.
Caption: Experimental workflow for controlled RAFT polymerization of NAyMA.
Part III: Polymer Characterization
Thorough characterization is essential to validate the success of the polymerization and to understand the properties of the synthesized PNAyMA.
Structural Confirmation
-
¹H NMR Spectroscopy: Confirms the successful polymerization by showing the disappearance of the vinyl proton signals of the monomer (typically 5.5-6.5 ppm) and the appearance of broad peaks corresponding to the polymer backbone.
-
FTIR Spectroscopy: Verifies the polymer structure by identifying characteristic peaks, such as the amide C=O stretch (~1640 cm⁻¹) and N-H stretch (~3300 cm⁻¹), and the absence of the C=C vinyl peak from the monomer.[8]
Molecular Weight Analysis
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for determining the molecular weight and PDI of the polymer. The results are critical for validating the level of control achieved during polymerization.
| Parameter | Protocol 1 (Conventional) | Protocol 2 (RAFT) | Significance |
| Number-Average Molecular Weight (Mₙ) | Unpredictable | Predictable by [M]/[CTA] ratio | RAFT allows for precise targeting of molecular weight.[6] |
| Polydispersity Index (PDI = Mₙ/Mₙ) | > 1.5 (Broad) | < 1.3 (Narrow) | A low PDI indicates uniform polymer chains, a hallmark of a controlled process.[1] |
| Polymer End-Group | Initiator fragments | RAFT agent (CTA) | The RAFT end-group allows for further modification or chain extension. |
Part IV: Applications and Future Scope
Poly(N-acryloyl amino acid)s are highly valued in biomedical fields.[9] PNAyMA, synthesized via the protocols herein, can be explored for several advanced applications:
-
Thermoresponsive Materials: Similar to other poly(N-acryloyl amino acid)s, PNAyMA may exhibit Lower Critical Solution Temperature (LCST) or Upper Critical Solution Temperature (UCST) behavior in aqueous solutions, making it a candidate for "smart" hydrogels that respond to temperature changes.[2][10][11]
-
Drug Delivery Vehicles: The biocompatible nature of the polymer backbone, combined with the ability to synthesize well-defined architectures via RAFT, makes PNAyMA an excellent candidate for creating nanoparticles or nanocapsules for sustained and targeted drug release.[12][13]
-
Chiral Separation: The inherent chirality of the amino acid moiety can be exploited in creating stationary phases for chiral chromatography or as chiral recognition materials.
By leveraging controlled radical polymerization, researchers can synthesize PNAyMA-based block copolymers, conjugating them with other functional polymers (e.g., PEG) to create amphiphilic structures for self-assembly into micelles or other complex nanostructures, further expanding their utility in medicine and materials science.[14]
References
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Poly N-acryloyl-(L-phenylalanine methyl ester) hollow core nanocapsules facilitate sustained delivery of immunomodulatory drugs and exhibit adjuvant properties. ResearchGate. Available at: [Link]
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Synthesis and characterization of poly [N-acryloyl-(D/L), (+/−)-phenylalanine-co-(D/L), (−/+)N-methacryloyloxyethyl-N′-2-hydroxybutyl(urea)] copolymers. ResearchGate. Available at: [Link]
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Poly-N-acryloyl-(l-phenylalanine methyl ester) hollow core nanocapsules facilitate sustained delivery of immunomodulatory drugs and exhibit adjuvant properties. Royal Society of Chemistry. Available at: [Link]
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Poly(N-acryl Amino Acids): A New Class of Biologically Active Polyanions. PubMed. Available at: [Link]
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Synthesis of poly(N-acryloyl-l-alanine) [poly(AAla)] via ATRP using two initiators. ResearchGate. Available at: [Link]
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Application Notes and Protocols for the Controlled Polymerization of N-Acryloyl-2-methylalanine
Introduction: The Significance of Poly(N-Acryloyl-2-methylalanine)
Amino acid-based polymers are a pivotal class of materials at the intersection of polymer chemistry and biotechnology. Their inherent biocompatibility and functionality make them prime candidates for advanced applications in drug delivery, tissue engineering, and sensor technology.[1][2] this compound (NAM) is a unique monomer in this family, featuring a gem-dimethyl group that imparts significant steric hindrance. This structural feature is anticipated to influence the polymer's conformational properties, solubility, and resistance to degradation, making poly(this compound) (PNAM) a polymer of considerable interest.
The precise control over molar mass, dispersity (Đ), and architecture is paramount to unlocking the full potential of these polymers. Controlled/“living” radical polymerization (CRP) techniques are exceptionally well-suited for this purpose due to their tolerance of a wide array of functional groups.[1][2] This guide provides detailed protocols and technical insights for the controlled polymerization of NAM, focusing on Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). While direct literature on the controlled polymerization of NAM is emerging, the protocols herein are adapted from well-established systems for structurally similar N-acryloyl amino acid monomers.[3][4][5]
Part 1: Monomer Synthesis via Schotten-Baumann Reaction
A reliable supply of high-purity monomer is the cornerstone of any successful polymerization. This compound can be synthesized from 2-aminoisobutyric acid and acryloyl chloride via the Schotten-Baumann reaction.[6][7] This method involves the acylation of the amino acid in a biphasic system with an aqueous base to neutralize the HCl byproduct.[7][8]
Protocol 1: Synthesis of this compound (NAM)
Materials:
-
2-Aminoisobutyric acid
-
Acryloyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or Diethyl ether
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ice bath
Procedure:
-
Dissolve 2-aminoisobutyric acid in a 2 M aqueous solution of NaOH in a flask and cool the solution in an ice bath to 0-5 °C.
-
In a separate flask, dissolve an equimolar amount of acryloyl chloride in an organic solvent like DCM.
-
Add the acryloyl chloride solution dropwise to the cooled amino acid solution under vigorous stirring. Maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
-
Separate the aqueous phase and wash it with a small amount of organic solvent to remove any unreacted acryloyl chloride.
-
Cool the aqueous phase in an ice bath and acidify to a pH of approximately 2 using concentrated HCl.
-
The this compound product will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its structure and purity.
Part 2: Controlled Polymerization Methodologies
The choice of CRP technique often depends on the desired polymer architecture, functional group tolerance, and experimental setup. Both RAFT and ATRP are highly effective for producing well-defined PNAM.
A. Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is a versatile CRP technique that can be applied to a wide range of monomers under various reaction conditions.[9] The control is achieved through a chain transfer agent (CTA), typically a dithioester or trithiocarbonate, which reversibly deactivates the propagating radical chains.[9] Photoinduced Electron/Energy Transfer-Reversible Addition-Fragmentation chain Transfer (PET-RAFT) polymerization is a particularly mild and efficient variant.[1][2]
-
CTA Selection: For acrylamides, dithiocarbamates are often effective CTAs. The choice of the R and Z groups on the CTA (Z-C(=S)S-R) is critical for controlling the polymerization.
-
Solvent: Protic solvents like methanol or water are often suitable for N-acryloyl amino acids, especially if the monomer has a free carboxylic acid group.[2][4]
-
Initiator: A standard free-radical initiator such as Azobisisobutyronitrile (AIBN) or a photoinitiator for PET-RAFT is used in small quantities relative to the CTA.
-
Steric Hindrance: The gem-dimethyl group in NAM is expected to decrease the propagation rate constant. This may necessitate longer reaction times or slightly higher temperatures to achieve high monomer conversion.
Materials:
-
This compound (NAM)
-
Chain Transfer Agent (e.g., benzyl 1-pyrrolecarbodithioate)
-
Initiator (e.g., AIBN)
-
Solvent (e.g., Dioxane or Methanol)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Nitrogen or Argon source
-
Oil bath
Procedure:
-
In a Schlenk flask, dissolve NAM, the CTA, and AIBN in the chosen solvent. The molar ratio of [Monomer]:[CTA]:[Initiator] will determine the target molecular weight and should be carefully calculated (e.g., 100:1:0.1 for a target DP of 100).
-
Seal the flask and deoxygenate the solution by performing at least three freeze-pump-thaw cycles or by bubbling with an inert gas (N₂ or Ar) for 30-60 minutes.[10]
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 60-70 °C for AIBN).
-
Monitor the polymerization by taking samples at regular intervals to determine monomer conversion via ¹H NMR or gravimetry.
-
Once the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer in a non-solvent (e.g., cold diethyl ether or hexane), filter, and dry under vacuum.
Table 1: Exemplary RAFT Polymerization Conditions for N-Acryloyl Amino Acids (Adaptable for NAM)
| Monomer | CTA | [M]:[CTA]:[I] | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| N-acryloyl-L-phenylalanine methyl ester | Benzyl 1-pyrrolecarbodithioate | 200:1:0.2 | Dioxane | 60 | 24 | 25,000 | 1.15 | [3] |
| N-acryloyl-L-phenylalanine | Benzyl 1-pyrrolecarbodithioate | 100:1:0.2 | Methanol | 60 | 24 | 12,500 | 1.23 | [4] |
| Various N-acryloyl amino acids | Various | 50:1 to 200:1 | Methanol | RT (PET-RAFT) | 2-6 | 5,000-20,000 | < 1.20 | [1][2] |
B. Atom Transfer Radical Polymerization (ATRP)
ATRP is another powerful CRP method that utilizes a transition metal complex (typically copper-based) to reversibly activate and deactivate propagating chains through a halogen atom transfer process.[11] This technique offers excellent control over polymer synthesis but can be sensitive to oxygen and certain functional groups.
-
Catalyst System: The choice of copper halide (e.g., Cu(I)Br) and ligand (e.g., a multidentate amine like PMDETA or Me₆TREN) is crucial. The ligand solubilizes the copper salt and tunes the catalyst activity.[11] For acrylamides, more active catalyst systems are often required.
-
Initiator: An alkyl halide with a structure that can readily donate a halogen atom, such as ethyl α-bromoisobutyrate (EBiB), is commonly used.
-
Solvent: The choice of solvent must ensure that all components, including the copper complex, are soluble. Protic solvents like water or methanol can be used, but care must be taken to select a ligand that forms a stable complex in these media.[5]
-
Potential Challenges: The amide group in acrylamides can sometimes complex with the copper catalyst, potentially affecting the polymerization kinetics.[12] The steric hindrance of NAM might also influence the rate of deactivation, which could lead to broader dispersities if not optimized.
Materials:
-
This compound (NAM)
-
Copper(I) bromide (CuBr)
-
Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA)
-
Initiator (e.g., Ethyl α-bromoisobutyrate, EBiB)
-
Solvent (e.g., Methanol/Water mixture)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Nitrogen or Argon source
-
Syringes for deoxygenated liquid transfer
Procedure:
-
To a Schlenk flask, add CuBr and a magnetic stir bar. Seal the flask and purge with an inert gas.
-
In a separate flask, dissolve the NAM monomer and the ligand in the chosen solvent. Deoxygenate this solution by bubbling with an inert gas.
-
Transfer the deoxygenated monomer/ligand solution to the Schlenk flask containing CuBr via a cannula or syringe. Stir until a homogeneous colored solution forms (indicating the formation of the Cu(I)-ligand complex).
-
Add the deoxygenated initiator (EBiB) via syringe to start the polymerization. The molar ratio of [Monomer]:[Initiator]:[CuBr]:[Ligand] should be carefully chosen (e.g., 100:1:1:1).
-
Place the flask in a thermostated bath at the desired temperature (e.g., room temperature to 60 °C).
-
Monitor the reaction progress by taking aliquots for analysis.
-
To stop the polymerization, open the flask to air, which will oxidize the Cu(I) catalyst to the inactive Cu(II) state. Dilute the mixture with a suitable solvent.
-
Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent, filter, and dry under vacuum.
Table 2: Exemplary ATRP Conditions for N-Acryloyl Amino Acids (Adaptable for NAM)
| Monomer | Initiator | [M]:[I]:[Cu(I)]:[L] | Ligand | Solvent | Temp (°C) | Đ (Mw/Mn) | Reference |
| N-acryloyl-L-alanine | HMB or SBB | 100:1:1:2 | PMDETA | Methanol/Water | RT | ~1.2-1.4 | [5] |
| N,N-dimethylacrylamide | EBiB | 100:1:1:1 | Me₄Cyclam | Water | RT | Broad | [12] |
Note on N,N-dimethylacrylamide: While not an amino acid-based monomer, it highlights the challenges that can arise with acrylamides in ATRP, such as poor control, which may need to be considered for NAM.
Part 3: Workflow Visualization
Diagram 1: RAFT Polymerization Workflow
Caption: General workflow for the RAFT polymerization of NAM.
Diagram 2: ATRP Mechanism
Caption: Core equilibrium of the ATRP process.
Part 4: Polymer Characterization
Thorough characterization is essential to validate the success of the controlled polymerization.
-
Gel Permeation Chromatography (GPC/SEC): This is the primary technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn). A successful controlled polymerization will show a narrow, monomodal distribution that shifts to higher molecular weights with increasing monomer conversion. For poly(N-acryloyl amino acids), it is sometimes necessary to methylate the carboxylic acid groups to prevent interactions with the GPC column material.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Used to determine monomer conversion by comparing the integration of the vinyl proton signals (typically 5.5-6.5 ppm) with that of the polymer backbone signals. It can also be used for end-group analysis to confirm the retention of the initiator fragment and CTA group.
-
¹³C NMR: Provides detailed information about the polymer microstructure.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirms the polymerization by showing the disappearance of the C=C stretching vibration from the monomer and the presence of characteristic polymer backbone and side-chain absorptions.[1]
Conclusion and Field Insights
The controlled polymerization of this compound offers a pathway to novel, well-defined biomaterials. The steric hindrance provided by the gem-dimethyl group presents a unique challenge and opportunity, potentially leading to polymers with enhanced stability and distinct solution properties. While the protocols provided are adapted from similar N-acryloyl amino acid systems, they offer a robust starting point for researchers. Optimization of parameters such as the [Monomer]:[CTA/Initiator] ratio, temperature, and solvent will be key to achieving optimal control. The methodologies outlined in this guide, grounded in the principles of RAFT and ATRP, provide the necessary framework for the successful synthesis and characterization of poly(this compound) for a new generation of advanced biomedical applications.
References
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Wang, X., Xu, J., et al. (2020). Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization. Polymer Chemistry. [Link]
-
Synthesis and Characterization of Poly(Acrylic Acid-g-α-Methyl-β-Alanine). Wiley Online Library. [Link]
-
Yamala, P., et al. (2018). Poly N-acryloyl-(L-phenylalanine methyl ester) hollow core nanocapsules facilitate sustained delivery of immunomodulatory drugs and exhibit adjuvant properties. ResearchGate. [Link]
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Mori, H., Sutoh, K., & Endo, T. (2005). Controlled Radical Polymerization of an Acrylamide Containing l-Phenylalanine Moiety via RAFT. Macromolecules. [Link]
-
Avramescu, A., et al. (2014). Synthesis and characterization of poly [N-acryloyl-(D/L), (+/−)-phenylalanine-co-(D/L), (−/+)N-methacryloyloxyethyl-N′-2-hydroxybutyl(urea)] copolymers. ResearchGate. [Link]
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Wang, X., Xu, J., et al. (2020). Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization. Royal Society of Chemistry. [Link]
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Schotten–Baumann reaction. Wikipedia. [Link]
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Mori, H., et al. (2006). RAFT Polymerization of Acrylamide Derivatives Containing l-Phenylalanine Moiety. ResearchGate. [Link]
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Synthesis of poly(N-acryloyl-l-alanine) [poly(AAla)] via ATRP using two initiators. ResearchGate. [Link]
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Zhang, K., et al. (2020). Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications. PMC. [Link]
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Key Challenges Faced in Polymerization Development. National Polymer. [Link]
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Niu, J., et al. (2019). ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity. National Institutes of Health. [Link]
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Jewrajka, S. K., & Masci, G. (2003). Atom Transfer Radical Polymerization of N,N-Dimethylacrylamide. Macromolecules. [Link]
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Schotten-Baumann Reaction. Organic Chemistry Portal. [Link]
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Avramescu, A., et al. (2014). Synthesis and characterization of poly [N-acryloyl-(D/L), (+/−)-phenylalanine-co-(D/L), (−/+)N-methacryloyloxyethyl-N′-2-hydroxybutyl(urea)] copolymers. R Discovery. [Link]
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Application Notes and Protocols for N-Acryloyl-2-methylalanine Hydrogel Synthesis for Drug Delivery
Introduction: The Promise of Amino Acid-Based Hydrogels in Advanced Drug Delivery
Hydrogels, with their three-dimensional polymeric networks and high water content, have emerged as exceptional candidates for controlled drug delivery systems.[1] Their soft, tissue-like consistency minimizes inflammation at the site of application, making them highly biocompatible.[2] Among the diverse class of hydrogel-forming polymers, those derived from amino acids are gaining significant attention due to their inherent biocompatibility and potential for biodegradability.[3] N-Acryloyl-2-methylalanine is a promising monomer for the synthesis of such hydrogels, offering a unique combination of hydrophilicity and structural features that can be tailored for specific drug delivery applications.
This comprehensive guide provides detailed protocols for the synthesis, characterization, and evaluation of this compound hydrogels for drug delivery applications. As a self-validating system, each protocol is designed to ensure reproducibility and provide researchers with the necessary tools to develop and assess these novel biomaterials. The causality behind experimental choices is explained to provide a deeper understanding of the underlying scientific principles.
I. Synthesis of this compound (NAmA) Hydrogel
The synthesis of NAmA hydrogel is achieved through free-radical polymerization of the this compound monomer in the presence of a crosslinking agent and a polymerization initiator. This method is widely used for the preparation of hydrogels due to its simplicity and efficiency.[4]
A. Rationale for Component Selection
-
Monomer (this compound): This amino acid-derived monomer provides the polymer backbone. The 2-methylalanine moiety imparts a specific hydrophilicity and steric hindrance that can influence the hydrogel's swelling behavior and drug release kinetics.
-
Crosslinker (N,N'-methylenebisacrylamide - MBA): MBA is a standard crosslinking agent that forms covalent bonds between polymer chains, creating the 3D network structure of the hydrogel.[5] The concentration of MBA is a critical parameter that controls the crosslinking density, which in turn affects the hydrogel's mechanical strength and swelling capacity.
-
Initiator (Ammonium Persulfate - APS): APS is a water-soluble initiator that generates free radicals upon thermal or chemical activation, initiating the polymerization process.
-
Catalyst (N,N,N',N'-tetramethylethylenediamine - TEMED): TEMED accelerates the rate of formation of free radicals from APS, allowing the polymerization to proceed at a faster rate at room temperature.
B. Detailed Synthesis Protocol
This protocol is adapted from established methods for the synthesis of N-acryloyl amino acid-based hydrogels.[5][6]
Materials:
-
This compound (monomer)
-
N,N'-methylenebisacrylamide (MBA) (crosslinker)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-tetramethylethylenediamine (TEMED) (catalyst)
-
Deionized water (solvent)
-
Nitrogen gas
Procedure:
-
Monomer Solution Preparation: In a clean, dry reaction vessel, dissolve a specific amount of this compound and MBA in deionized water to achieve the desired total monomer concentration (e.g., 10-20% w/v) and crosslinker concentration (e.g., 1-5 mol% of the monomer).
-
Degassing: Purge the monomer solution with nitrogen gas for 20-30 minutes to remove dissolved oxygen, which can inhibit the free-radical polymerization process.
-
Initiation of Polymerization: To the degassed solution, add the APS initiator (e.g., 0.5-1 mol% of the monomer) and gently swirl to dissolve.
-
Catalysis and Gelation: Add TEMED (e.g., in equimolar ratio to APS) to the solution. Gently swirl the mixture and then allow it to stand undisturbed at room temperature. Gelation should occur within 30-60 minutes.
-
Curing: Allow the hydrogel to cure for at least 24 hours at room temperature to ensure complete polymerization.
-
Purification: After curing, immerse the hydrogel in a large volume of deionized water. Change the water frequently (e.g., every 6-8 hours) for 3-5 days to remove unreacted monomers, initiator, and other impurities.
-
Drying: The purified hydrogel can be used in its swollen state or dried for further characterization. For drying, freeze the hydrogel at -80°C and then lyophilize until a constant weight is achieved.
C. Synthesis Workflow Diagram
Caption: Schematic of drug loading and release from the hydrogel.
IV. Biocompatibility Assessment
For any material intended for biomedical applications, assessing its biocompatibility is paramount. N-acryloyl amino acid-based hydrogels are generally considered to have good biocompatibility due to their similarity to natural biological macromolecules. [3]However, in vitro cytotoxicity assays are recommended to confirm the safety of the synthesized hydrogel.
Recommended Assay: MTT assay using a relevant cell line (e.g., fibroblasts) to assess cell viability in the presence of hydrogel extracts. A material is considered non-cytotoxic if it exhibits cell viability of over 70% compared to the control. [2]
V. Conclusion and Future Perspectives
This application note provides a comprehensive framework for the synthesis, characterization, and evaluation of this compound hydrogels for drug delivery. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers to explore the full potential of this promising biomaterial. Future studies could focus on tuning the hydrogel properties by copolymerization with other monomers to introduce stimuli-responsive behavior (e.g., thermo- or pH-sensitivity), thereby enabling the development of "smart" drug delivery systems with enhanced spatiotemporal control over drug release. [7]
References
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Boustta, M., & Vert, M. (2019). Poly[(N-acryloyl glycinamide)-co-(N-acryloyl l-alaninamide)] and Their Ability to Form Thermo-Responsive Hydrogels for Sustained Drug Delivery. Gels, 5(1), 13. [Link]
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Wang, X., et al. (2018). Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization. Polymer Chemistry, 9(23), 3276-3283. [Link]
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Patsnap. (2025). How to Measure Drug Release Kinetics from Hydrogel Matrices — HPLC Protocol and Data Formats. Eureka. [Link]
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Cui, Z., et al. (2011). Degradation, cytotoxicity and biocompatibility of NIPAAm-based thermosensitive, injectable and bioresorbable polymer hydrogels. Journal of Biomedical Materials Research Part A, 98(2), 159-166. [Link]
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Boustta, M., & Vert, M. (2019). Poly[(N-acryloyl glycinamide)-co-(N-acryloyl l-alaninamide)] and Their Ability to Form Thermo-Responsive Hydrogels for Sustained Drug Delivery. Gels, 5(1), 13. [Link]
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Popa, L., et al. (2020). Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques. Pharmaceutics, 12(10), 937. [Link]
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Nigro, V., et al. (2018). Sketch of the two steps free radical polymerization method for synthesis of IPN microgels. ResearchGate. [Link]
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Nigro, V., et al. (2018). Synthesis of hydrogels in (a) free radical polymerization, (b) physical... ResearchGate. [Link]
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Revolutionizing Biopolymer Synthesis: A Guide to RAFT Polymerization of N-acryloyl Amino Acid Monomers
Introduction: Precision in Bio-inspired Polymer Design
The convergence of polymer chemistry and biology has paved the way for advanced biomaterials with unprecedented functionality. Among these, polymers derived from amino acids are of particular interest due to their inherent biocompatibility, biodegradability, and diverse chemical functionalities.[1][2] N-acryloyl amino acid monomers represent a versatile class of building blocks that combine the chirality and functionality of amino acids with a polymerizable acryloyl group.[3] However, conventional free-radical polymerization of these monomers often results in polymers with broad molecular weight distributions and poor architectural control, limiting their application in fields like drug delivery and tissue engineering where precision is paramount.[4][5]
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a powerful controlled radical polymerization technique, offering the ability to synthesize polymers with predetermined molecular weights, low dispersity (Đ), and complex architectures such as block copolymers.[6] Its tolerance to a wide range of functional groups and reaction conditions makes it exceptionally well-suited for the polymerization of delicate, functional monomers like N-acryloyl amino acids.[7][8] A significant advantage is the ability to polymerize these monomers without the need for protecting groups on the amino acid's carboxylic acid moiety, streamlining the synthetic process.[7][9]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview and practical protocols for the successful RAFT polymerization of N-acryloyl amino acid monomers. We will delve into the mechanistic underpinnings, explain the rationale behind experimental choices, and provide step-by-step instructions for both thermally initiated and state-of-the-art photoinduced RAFT (PET-RAFT) polymerization.
The RAFT Mechanism: A Controlled Approach to Radical Polymerization
RAFT polymerization is a degenerative chain transfer process that establishes a dynamic equilibrium between active (propagating) radical chains and dormant polymer chains.[6] This is achieved by introducing a thiocarbonylthio compound, known as the RAFT agent or Chain Transfer Agent (CTA), into a conventional free-radical polymerization system. The process allows for the simultaneous growth of all polymer chains, leading to a population of polymers with similar lengths and a narrow molecular weight distribution.[10]
The key steps involved in RAFT polymerization are:
-
Initiation: A standard radical initiator (e.g., AIBN) decomposes to generate primary radicals.
-
Propagation: These radicals add to monomer units to form propagating polymer chains (P•n).
-
RAFT Pre-equilibrium: The propagating chain reacts with the RAFT agent to form an intermediate radical. This intermediate can fragment, releasing the R-group of the RAFT agent as a new radical (R•) that can initiate a new polymer chain.
-
Main RAFT Equilibrium: The dormant polymeric RAFT agent is repeatedly activated by reacting with other propagating radicals and deactivated by fragmenting to release a different propagating radical. This rapid exchange ensures that all chains have an equal opportunity to grow.
-
Termination: As in conventional radical polymerization, termination occurs through the combination or disproportionation of two radicals, but its overall contribution is minimized.
Caption: The RAFT polymerization mechanism.
Part 1: Monomer Synthesis and Selection
Synthesis of N-acryloyl Amino Acid Monomers
A common and straightforward method for synthesizing N-acryloyl amino acid monomers involves the Schotten-Baumann reaction between an amino acid (or its ester derivative) and acryloyl chloride under basic conditions.[3][11] The use of the amino acid ester is often preferred to improve solubility in organic solvents and is followed by a hydrolysis step to yield the free acid monomer.
General Protocol for Monomer Synthesis (Ester Route):
-
Dissolution: Dissolve the amino acid ethyl ester hydrochloride salt in a dry, aprotic solvent (e.g., chloroform, dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Basification: Cool the solution in an ice bath (0-5 °C) and add a suitable base, such as triethylamine (TEA), dropwise to neutralize the hydrochloride and deprotonate the amine.
-
Acryloylation: While maintaining the low temperature, add acryloyl chloride dropwise to the reaction mixture. The reaction is typically exothermic.
-
Reaction: Allow the mixture to warm to room temperature and stir for several hours to ensure complete reaction.
-
Work-up: Wash the reaction mixture with water and brine to remove salts and water-soluble impurities. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the N-acryloyl amino acid ester.
-
Hydrolysis (Optional): To obtain the free acid monomer, the ester can be hydrolyzed using standard conditions (e.g., LiOH in a THF/water mixture), followed by acidification.
An alternative method involves the direct acryloylation of the amino acid in an aqueous basic solution, which avoids the esterification and hydrolysis steps.[12] Care must be taken to control the temperature, as hydrolysis of acryloyl chloride is a significant side reaction.[2]
Monomer Selection
A wide variety of N-acryloyl amino acid monomers can be synthesized and polymerized, allowing for the introduction of various functionalities into the final polymer.
Table 1: Examples of N-acryloyl Amino Acid Monomers
| Amino Acid Precursor | Monomer Name | Side Chain Functionality | Key Properties Conferred to Polymer |
| Glycine | N-acryloylglycine | -H | Hydrophilicity |
| L-Alanine | N-acryloyl-L-alanine | -CH₃ | Hydrophobicity, Chirality |
| L-Leucine | N-acryloyl-L-leucine | -CH₂CH(CH₃)₂ | Increased Hydrophobicity |
| L-Phenylalanine | N-acryloyl-L-phenylalanine | -CH₂-Ph | Aromatic interactions, Hydrophobicity |
| L-Aspartic Acid | N-acryloyl-L-aspartic acid | -CH₂COOH | Anionic, pH-responsive |
| L-Serine | N-acryloyl-L-serine | -CH₂OH | Hydrophilicity, H-bonding |
Part 2: RAFT Agent and Method Selection
Choosing the Right RAFT Agent
The success of a RAFT polymerization is critically dependent on the choice of the RAFT agent. The effectiveness of a CTA is determined by its Z and R groups, which modulate the reactivity of the C=S double bond and the stability of the intermediate radical. For acrylamide-type monomers, such as N-acryloyl amino acids, trithiocarbonates and certain dithioesters are generally effective.[13]
Table 2: Recommended RAFT Agents for N-acryloyl Amino Acid Monomers
| RAFT Agent Type | Example Structure | Recommended For |
| Trithiocarbonate | 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) | Acrylamides, Acrylates. Excellent for unprotected acidic monomers.[9] |
| Dithiobenzoate | 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) | Acrylamides, Styrenes. High transfer constant.[13] |
| Dithioester | Benzyl 1-pyrrolecarbodithioate | N-substituted acrylamides. Provides good control.[14] |
Causality: Trithiocarbonates like DDMAT are often preferred for N-acryloyl amino acid monomers, especially those with unprotected carboxylic acids. The Z-group (=S-C₁₂H₂₅) provides good stability to the intermediate radical without excessively retarding polymerization, and the R-group (a tertiary carboxylic acid) is a good homolytic leaving group, ensuring efficient initiation of new chains.[9]
Thermal vs. Photoinduced RAFT (PET-RAFT)
Thermally Initiated RAFT: This is the conventional approach, using a thermal initiator like AIBN or ACVA and heating the reaction to induce radical formation. It is robust and well-established.
Photoinduced Electron/Energy Transfer (PET)-RAFT: This newer method utilizes a photocatalyst (e.g., iridium or ruthenium complexes) that, upon irradiation with visible light, initiates the polymerization.[7] This offers several significant advantages:
-
Spatiotemporal Control: The polymerization can be started and stopped simply by turning the light source on and off.[15][16]
-
Room Temperature Operation: Reactions can be conducted at ambient temperature, which is ideal for thermally sensitive monomers and biological applications.[7]
-
Oxygen Tolerance: Certain PET-RAFT systems have shown remarkable tolerance to oxygen, simplifying the experimental setup by reducing the need for rigorous deoxygenation.[9]
-
Reduced Side Reactions: Lower temperatures can minimize side reactions, leading to cleaner products and higher end-group fidelity.[15]
Causality: For synthesizing well-defined polymers for biomedical applications, PET-RAFT is often the superior choice due to its mild reaction conditions and high degree of control.[16] The ability to polymerize at room temperature helps preserve the delicate structures of the amino acid side chains.
Part 3: Experimental Protocols
The following protocols are detailed, step-by-step methodologies for the RAFT polymerization of N-acryloyl amino acid monomers.
Caption: General experimental workflow for RAFT polymerization.
Protocol 1: PET-RAFT Polymerization of N-acryloyl-L-valine (Unprotected)
This protocol is adapted from Xu, J. et al. (2018) and is suitable for various unprotected N-acryloyl amino acid monomers.[9]
Materials:
-
N-acryloyl-L-valine (monomer)
-
2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) (RAFT agent)
-
Tris[2-(phenyl)pyridinato-C2,N]iridium(III) (Ir(ppy)₃) (photocatalyst)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (solvent)
-
Glass vial with magnetic stir bar and rubber septum
-
Blue LED light source (λmax ≈ 460 nm)
-
Nitrogen or Argon source
-
Dialysis tubing (MWCO 1000 Da)
Procedure:
-
Preparation: In a glass vial, combine N-acryloyl-L-valine (e.g., 1.0 g, 5.84 mmol), DDMAT (e.g., 42.5 mg, 0.117 mmol, for a target Degree of Polymerization (DP) of 50), and Ir(ppy)₃ (e.g., 0.019 mg, 2.92 × 10⁻⁵ mmol). The molar ratio is [M]:[CTA]:[PC] ≈ 50:1:0.00025.
-
Solvent Addition: Add anhydrous DMSO (e.g., 4 mL) to the vial to dissolve the reagents.
-
Degassing: Seal the vial with a rubber septum and degas the reaction mixture by bubbling with nitrogen for 20-30 minutes.
-
Polymerization: Place the vial in front of a blue LED light source at room temperature and stir. Monitor the reaction progress by taking aliquots at different time points and analyzing monomer conversion via ¹H NMR. A typical reaction time is 4-6 hours.
-
Quenching: To stop the polymerization, turn off the light and expose the reaction mixture to air.
-
Purification: Transfer the polymer solution into a dialysis bag (MWCO 1000 Da) and dialyze against a suitable solvent (e.g., ethanol or water) for 2-3 days, with frequent solvent changes, to remove unreacted monomer, catalyst, and DMSO.
-
Isolation: Recover the purified polymer by lyophilization (freeze-drying).
Protocol 2: Thermally Initiated RAFT Polymerization of N-acryloyl-D-aspartic acid (Unprotected)
This protocol is based on the supporting information from Xu, J. et al. (2018).[17]
Materials:
-
N-acryloyl-D-aspartic acid (monomer)
-
DDMAT (RAFT agent)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
Anhydrous Methanol (MeOH) (solvent)
-
Schlenk tube or glass ampule with magnetic stir bar
-
Oil bath
-
Freeze-Pump-Thaw setup or inert gas line
Procedure:
-
Preparation: In a Schlenk tube, combine N-acryloyl-D-aspartic acid (e.g., 100 mg, 0.54 mmol), DDMAT (e.g., 1.26 mg, 0.0036 mmol, for a target DP of 150), and AIBN (e.g., 0.59 mg, 0.0036 mmol). The molar ratio is [M]:[CTA]:[I] = 150:1:1.
-
Solvent Addition: Add anhydrous MeOH (e.g., 0.65 mL) to the tube.
-
Degassing: Seal the tube and perform at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
Polymerization: Place the sealed tube in a preheated oil bath at 60 °C and stir. Allow the polymerization to proceed for a set time (e.g., 8 hours for ~93% conversion).
-
Quenching: Stop the reaction by removing the tube from the oil bath and cooling it in an ice bath.
-
Purification and Isolation: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold diethyl ether). Collect the precipitate by filtration or centrifugation, wash with the non-solvent, and dry under vacuum.
Part 4: Polymer Characterization
Thorough characterization is essential to confirm the successful synthesis of well-defined polymers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are used to confirm the polymer structure and to determine monomer conversion.
-
¹H NMR: The disappearance of the vinyl proton signals (typically between 5.5-6.5 ppm) from the monomer is monitored to calculate conversion. The appearance of broad peaks corresponding to the polymer backbone (typically 1.5-2.5 ppm) confirms polymerization.
-
Example Spectrum Analysis: For poly(N-acryloyl-L-alanine), one would expect to see broad signals for the -CH- and -CH₂- protons of the polymer backbone, a signal for the α-proton of the alanine residue, and a signal for the methyl group protons. The characteristic vinyl peaks of the monomer would be absent or significantly diminished.[18]
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
GPC/SEC is the primary technique for determining the molecular weight (Mn, Mw) and dispersity (Đ = Mw/Mn) of the polymer.
-
Successful RAFT: A successful RAFT polymerization is indicated by a narrow, monomodal GPC trace that shifts to lower elution volumes (higher molecular weight) as the monomer conversion increases.
-
Low Dispersity: The dispersity (Đ) should be low, typically below 1.3, and often below 1.2 for a well-controlled polymerization.[7][9] This contrasts with conventional free-radical polymerization, which typically yields polymers with Đ > 1.5.[4]
Table 3: Typical Polymerization Results and Characterization Data
| Monomer | Method | [M]:[CTA]:[I/PC] | Time (h) | Conv. (%) | Mn (GPC, g/mol ) | Đ (PDI) | Reference |
| N-acryloyl-L-valine | PET-RAFT | 50:1:0.00025 | 4 | 95 | ~8,500 | < 1.20 | [9] |
| N-acryloyl-D-aspartic acid | Thermal | 150:1:1 | 8 | 93 | ~19,650 | 1.24 | [17] |
| N-acryloyl-L-phenylalanine (Me ester) | Thermal | 100:1:0.2 | 24 | 91 | ~19,200 | 1.15 | [14] |
Note: GPC values are often calibrated against standards like PMMA, and the absolute molecular weight may vary. For acidic polymers, methylation may be required before GPC analysis in organic eluents.[17]
Part 5: Applications in Drug Development and Beyond
The precise control afforded by RAFT polymerization makes poly(N-acryloyl amino acids) highly attractive for advanced biomedical applications.
-
Drug Delivery: The ability to create well-defined block copolymers allows for the formation of self-assembled nanostructures like micelles and vesicles.[19] These can encapsulate hydrophobic drugs in their core, while the hydrophilic, biocompatible amino acid-based corona provides stability in aqueous environments and can be functionalized for targeted delivery.[20]
-
Stimuli-Responsive Systems: By incorporating monomers with pH-sensitive side chains (e.g., aspartic acid, glutamic acid), polymers that change their conformation or solubility in response to the acidic environment of tumors or endosomes can be designed, enabling triggered drug release.[14]
-
Bioconjugation: The RAFT process preserves the thiocarbonylthio end-group, which can be easily modified post-polymerization. This allows for the "grafting-to" of targeting ligands, proteins, or other bioactive molecules.[21]
-
Tissue Engineering: These polymers can be used to create hydrogels and scaffolds that mimic the extracellular matrix, promoting cell adhesion and proliferation.[22]
Conclusion and Future Outlook
RAFT polymerization of N-acryloyl amino acid monomers is a robust and versatile platform for the synthesis of well-defined, bio-inspired polymers. The advent of PET-RAFT has further expanded the capabilities of this technique, allowing for polymerization under exceptionally mild and controlled conditions. The ability to precisely tailor molecular weight, architecture, and functionality opens up a vast design space for creating advanced materials for drug delivery, regenerative medicine, and diagnostics. As our understanding of polymer-bio interactions deepens, the demand for such precision-synthesized materials will undoubtedly continue to grow, making RAFT polymerization an indispensable tool for the modern materials scientist and drug development professional.
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Domb, A. J., et al. (2000). Poly(N-acryl amino acids): A new class of biologically active polyanions. ACS Publications. Available at: [Link]
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Gross, R. A., et al. (2020). Monomer Choice Influences N-Acryloyl Amino Acid Grafter Conversion via Protease-Catalysis. National Institutes of Health. Available at: [Link]
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Domb, A. J., et al. (2000). Poly(N-acryl amino acids): A new class of biologically active polyanions. ResearchGate. Available at: [Link]
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Mori, H., & Tendo, T. (2005). Controlled Radical Polymerization of an Acrylamide Containing l-Phenylalanine Moiety via RAFT. ACS Publications. Available at: [Link]
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Boyer, C., et al. (2020). New Light in Polymer Science: Photoinduced Reversible Addition-Fragmentation Chain Transfer Polymerization (PET-RAFT) as Innovative Strategy for the Synthesis of Advanced Materials. National Institutes of Health. Available at: [Link]
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Yagci, Y., et al. (2017). Synthesis and kinetic analysis of poly(N-acryloylmorpholine) brushes via surface initiated RAFT polymerization. National Institutes of Health. Available at: [Link]
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Alexander, C., et al. (2023). Hybrid Poly(β‐amino ester) Triblock Copolymers Utilizing a RAFT Polymerization Grafting‐From Methodology. UCL Discovery. Available at: [Link]
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Liu, C., et al. (2014). Self-assembly and chiroptical property of poly(N-acryloyl-L-amino acid) grafted celluloses synthesized by RAFT polymerization. ResearchGate. Available at: [Link]
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Application Note & Protocols: Synthesis of Stimuli-Responsive Polymers Using N-Acryloyl-2-methylalanine for Advanced Drug Delivery
Abstract
The convergence of polymer chemistry and materials science has propelled the development of "smart" materials capable of responding to specific environmental cues. This guide provides an in-depth exploration of polymers derived from N-Acryloyl-2-methylalanine, a versatile amino acid-based monomer. These polymers exhibit pronounced stimuli-responsive behavior, particularly to changes in pH and temperature, making them exceptional candidates for sophisticated biomedical applications.[1] This document details the rationale behind controlled polymerization techniques, offering comprehensive, field-tested protocols for synthesis via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Furthermore, it establishes a self-validating framework for polymer characterization and the analysis of stimuli-responsive properties, with a focus on applications in targeted drug delivery for researchers, scientists, and drug development professionals.
Introduction: The Rationale for this compound in Smart Polymers
Nature frequently utilizes biopolymers like proteins that dynamically change their conformation in response to local environmental stimuli.[1] Mimicking this behavior, synthetic stimuli-responsive polymers have emerged as a cornerstone of advanced materials design, particularly in drug delivery, where on-demand therapeutic release is paramount.[2][3] this compound stands out as a monomer of significant interest due to the inherent functionalities of its amino acid-derived structure.
The key to its utility lies in the side-chain carboxylic acid group provided by the alanine moiety. This group serves as a reliable handle for pH-responsiveness; in acidic environments, the group is protonated and largely neutral, while in neutral to basic environments, it deprotonates to form a charged carboxylate.[4] This reversible ionization event dramatically alters the polymer's hydrophilicity and electrostatic interactions, driving conformational changes or solubility transitions.[5] This behavior is highly desirable for drug delivery systems designed to release their payload in the acidic microenvironments of tumors or specific intracellular compartments.[6]
Furthermore, the amide backbone of the resulting polymer, poly(this compound), contributes to its thermal response in aqueous solutions.[7] The interplay between hydrophilic and hydrophobic moieties can lead to Lower Critical Solution Temperature (LCST) or Upper Critical Solution Temperature (UCST) behavior, where the polymer undergoes a reversible phase transition upon heating or cooling.[8][9]
To fully exploit these properties, the polymer's architecture—its molecular weight, chain length distribution (polydispersity), and end-group fidelity—must be precisely controlled. Controlled/"living" radical polymerization techniques, such as RAFT, are indispensable tools for this purpose, enabling the synthesis of well-defined polymers with predictable characteristics.[2][10]
Polymerization Strategy: Reversible Addition-Fragmentation chain Transfer (RAFT)
While conventional free radical polymerization can be used to synthesize polymers from N-acryloyl amino acids, it offers poor control over the final polymer structure, resulting in high polydispersity and undefined chain lengths.[11][12] For applications requiring predictable and reproducible material performance, controlled radical polymerization methods are superior.[10] RAFT polymerization is a particularly versatile and powerful technique that functions by introducing a chain transfer agent (CTA) to mediate the polymerization process.[13][14]
Causality Behind Choosing RAFT:
-
Low Polydispersity (PDI): RAFT allows for the synthesis of polymers with a narrow molecular weight distribution (PDI < 1.20), ensuring batch-to-batch consistency.[10]
-
Molecular Weight Control: The final molecular weight is directly proportional to the monomer-to-CTA ratio, allowing for precise tuning of polymer chain length.[15]
-
Functional Group Tolerance: RAFT is compatible with a wide array of functional monomers, including those with unprotected carboxylic acid groups, eliminating the need for complex protection/deprotection steps.[16]
-
Architectural Control: The "living" nature of RAFT enables the synthesis of complex architectures like block copolymers, which can be designed to have multiple responsive domains.
The general mechanism involves a rapid equilibrium between active, propagating polymer chains and dormant chains, mediated by the RAFT agent. This ensures that all polymer chains grow at a similar rate, leading to the desired control.
Protocol 1: RAFT Synthesis of Poly(this compound)
This protocol describes the synthesis of a well-defined homopolymer of this compound using 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid as the RAFT agent and AIBN as the initiator.
Materials:
-
This compound (Monomer)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (RAFT Agent, CTA)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (Initiator)
-
1,4-Dioxane (Anhydrous)
-
Diethyl ether (Cold)
-
Schlenk flask equipped with a magnetic stir bar
-
Rubber septum and nitrogen/vacuum line
-
Oil bath
Methodology:
-
Reagent Preparation: In a typical procedure targeting a degree of polymerization (DP) of 50, add this compound (50 eq.), 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (1 eq.), and AIBN (0.1-0.2 eq.) to a Schlenk flask.
-
Expert Insight: The CTA:Initiator ratio is critical. A higher ratio (e.g., 5:1 or 10:1) enhances the "livingness" of the polymerization but may slow down the reaction rate.
-
-
Solvent Addition: Add anhydrous 1,4-dioxane to achieve a desired monomer concentration (e.g., 1-2 M). Seal the flask with a rubber septum.
-
Degassing: Subject the sealed flask to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization. Backfill the flask with nitrogen or argon after the final cycle.
-
Trustworthiness: Proper degassing is crucial for achieving a controlled polymerization and obtaining a polymer with low polydispersity.
-
-
Polymerization: Place the flask in a preheated oil bath at 70 °C. Allow the polymerization to proceed for a predetermined time (e.g., 6-24 hours), depending on the desired conversion.
-
Termination: To quench the reaction, remove the flask from the oil bath and expose the solution to air while rapidly cooling it in an ice bath.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture dropwise into a large volume of cold diethyl ether with vigorous stirring.
-
Isolation: Collect the precipitated polymer by vacuum filtration. Wash the solid polymer with additional cold diethyl ether to remove unreacted monomer and initiator fragments.
-
Drying: Dry the final polymer under vacuum at room temperature until a constant weight is achieved. Store the polymer in a desiccator.
Polymer Characterization: A Self-Validating Framework
Confirming the successful synthesis of a well-defined polymer is a critical step. This framework ensures that the material meets the required structural specifications before its functional properties are assessed.
Expected Characterization Data:
| Parameter | Technique | Expected Result | Rationale |
| Structure Confirmation | ¹H NMR | Disappearance of vinyl proton signals (~5.5-6.5 ppm) and appearance of broad polymer backbone signals.[17] | Confirms that the monomer has been successfully converted into a polymer. |
| Molecular Weight (Mn) | GPC/SEC | Close to the theoretical value calculated from (DP x MWmonomer) + MWCTA. | Demonstrates control over the polymerization. |
| Polydispersity (PDI) | GPC/SEC | PDI = Mw/Mn < 1.20.[10] | Indicates a well-controlled, "living" polymerization process. |
| Functional Groups | FTIR | Characteristic peaks for amide C=O, carboxylic acid C=O, and O-H stretches.[17] | Confirms the chemical integrity of the monomer units after polymerization. |
Analysis of Stimuli-Responsive Properties
Once the polymer's structure is validated, its response to external stimuli can be quantified.
pH-Responsiveness
The pH response is governed by the protonation/deprotonation of the carboxylic acid side chains. This transition typically occurs around the polymer's effective pKa, leading to a sharp change in solubility.
Protocol 2: Determining pH-Triggered Solubility via Turbidimetry
Equipment:
-
UV-Vis Spectrophotometer with a temperature controller
-
pH meter
-
Glass vials
Methodology:
-
Solution Preparation: Prepare a dilute aqueous solution of the polymer (e.g., 1 mg/mL).
-
Initial pH Adjustment: Adjust the solution to a low pH (e.g., pH 3) using dilute HCl, ensuring the polymer is fully dissolved.
-
Titration: While stirring, slowly add small aliquots of a dilute NaOH solution.
-
Measurement: After each addition, allow the solution to equilibrate and measure its pH and optical transmittance (or absorbance) at a fixed wavelength (e.g., 500 nm).
-
Data Analysis: Plot the % Transmittance as a function of pH. The pH at which the transmittance drops to 50% is often defined as the transition pH or effective pKa.
Thermo-Responsiveness
Thermo-responsive polymers exhibit a cloud point temperature (Tcp), which is the temperature at which the polymer solution becomes visibly turbid upon heating (LCST) or cooling (UCST).[18] This is driven by a shift in the balance of hydrogen bonding between the polymer, water, and itself.[9]
Protocol 3: Measuring the Cloud Point Temperature (LCST)
Equipment:
-
UV-Vis Spectrophotometer with a Peltier heating/cooling sample holder
-
Cuvette with a stir bar
Methodology:
-
Solution Preparation: Prepare a polymer solution (e.g., 1-10 mg/mL) in a buffer of a specific pH (e.g., pH 7.4 phosphate buffer).
-
Expert Insight: The LCST is often highly dependent on pH, polymer concentration, and salt concentration.[7] Ensure these parameters are controlled and reported.
-
-
Spectrophotometer Setup: Place the cuvette in the sample holder and set the spectrophotometer to monitor transmittance at a fixed wavelength (e.g., 500 nm).
-
Temperature Ramp: Program the Peltier to slowly heat the sample at a controlled rate (e.g., 0.5-1.0 °C/min) over a relevant temperature range (e.g., 20 °C to 60 °C).
-
Data Acquisition: Record the transmittance as a function of temperature.
-
Data Analysis: Plot % Transmittance versus Temperature. The LCST is defined as the temperature corresponding to a 50% decrease in transmittance.
Application Spotlight: Triggered Drug Delivery
The dual pH and thermo-responsive nature of poly(this compound) can be harnessed to create sophisticated drug delivery vehicles, such as nanoparticles or injectable hydrogels.[8][19][20]
Mechanism of Action: A drug can be encapsulated within a nanoparticle formulation of the polymer at a physiological pH of 7.4 and below its LCST. When this nanoparticle accumulates in a tumor microenvironment (pH ~6.5), the partial protonation of the carboxylate groups can prime the nanoparticle for release. A localized temperature increase (e.g., via hyperthermia) above the LCST would then trigger a collapse of the polymer matrix, leading to a rapid and targeted release of the therapeutic payload.[19]
Conclusion
Polymers synthesized from this compound represent a highly tunable and effective platform for the development of advanced stimuli-responsive materials. By employing controlled polymerization techniques like RAFT, researchers can produce well-defined polymers with predictable pH and thermal sensitivities. The protocols and validation frameworks provided in this guide offer a robust starting point for scientists and drug development professionals to explore these promising materials for next-generation therapeutic applications, including targeted cancer therapy and regenerative medicine.
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Chen, Y., et al. (2017). New thermal-responsive polymers based on alanine and (meth)acryl amides. Polymer Chemistry. [Link]
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Boustta, M., & Vert, M. (2019). Poly[(N-acryloyl glycinamide)-co-(N-acryloyl l-alaninamide)] and Their Ability to Form Thermo-Responsive Hydrogels for Sustained Drug Delivery. Gels. [Link]
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Roy, D., et al. (2015). Amino acid-derived stimuli-responsive polymers and their applications. Polymer Chemistry. [Link]
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Yamala, A. K., et al. (2017). Poly-N-acryloyl-(l-phenylalanine methyl ester) hollow core nanocapsules facilitate sustained delivery of immunomodulatory drugs and exhibit adjuvant properties. Nanoscale. [Link]
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Li, G., et al. (2018). Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization. Polymer Chemistry. [Link]
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Yamala, A. K., et al. (2017). Supplementary Information: Poly N-acryloyl-(L-phenylalanine methyl ester) hollow core nanocapsules. The Royal Society of Chemistry. [Link]
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Avram, E., et al. (2019). Synthesis and characterization of poly [N-acryloyl-(D/L), (+/−)-phenylalanine-co-(D/L), (−/+)N-methacryloyloxyethyl-N′-2-hydroxybutyl(urea)] copolymers. ResearchGate. [Link]
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Sela, M., et al. (2002). Poly(N-acryl amino acids): A New Class of Biologically Active Polyanions. Bioconjugate Chemistry. [Link]
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ResearchGate. (n.d.). Synthesis of poly(N-acryloyl-l-alanine) [poly(AAla)] via ATRP using two initiators. ResearchGate. [Link]
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Mori, H., et al. (2005). Controlled Radical Polymerization of an Acrylamide Containing l -Phenylalanine Moiety via RAFT. Macromolecules. [Link]
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Yamala, A. K., et al. (2017). Poly N-acryloyl-(L-phenylalanine methyl ester) hollow core nanocapsules facilitate sustained delivery of immunomodulatory drugs and exhibit adjuvant properties. ResearchGate. [Link]
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Sela, M., et al. (2002). Poly(N-acryl amino acids): A New Class of Biologically Active Polyanions. ResearchGate. [Link]
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Journal of Chemical Reviews. (2023). Advances in Stimuli-Responsive Polymers: Design Strategies, Synthesis Methods, and Emerging Nanotechnology Applications. Journal of Chemical Reviews. [Link]
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Bar-Ilan University. (n.d.). Poly-: N -acryloyl-(l-phenylalanine methyl ester) hollow core nanocapsules facilitate sustained delivery of immunomodulatory drugs and exhibit adjuvant properties - Fingerprint. Bar-Ilan University. [Link]
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Tountas, A., et al. (2023). Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers. MDPI. [Link]
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Xie, Y., et al. (2021). Novel poly (N-methacryloyl-L-alanine acid) grafted chitosan microspheres based solid-phase extraction coupled with ICP-MS for simultaneous detection of trace metal elements in food. PMC - NIH. [Link]
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Mori, H., et al. (2006). RAFT Polymerization of Acrylamide Derivatives Containing l-Phenylalanine Moiety. ResearchGate. [Link]
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Boustta, M., & Vert, M. (2019). Poly[(N-acryloyl glycinamide)- co-(N-acryloyl l-alaninamide)] and Their Ability to Form Thermo-Responsive Hydrogels for Sustained Drug Delivery. PubMed. [Link]
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Zhang, Z., et al. (2020). Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications. PMC. [Link]
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Dadras, A., et al. (2022). Thermoresponsive Nanogels Based on Different Polymeric Moieties for Biomedical Applications. MDPI. [Link]
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Singh, N. K., et al. (2021). Functional Thermoresponsive Hydrogel Molecule to Material Design for Biomedical Applications. PMC - NIH. [Link]
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Chai, C. X., et al. (2022). PH Responsive Polyurethane for the Advancement of Biomedical and Drug Delivery. MDPI. [Link]
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Twaites, B. R., et al. (2021). Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements. NIH. [Link]
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Kocak, G., et al. (2020). Stimuli-Responsive Polymers Providing New Opportunities for Various Applications. SciSpace. [Link]
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ResearchGate. (n.d.). Chemical structure of some pH-responsive polymers. ResearchGate. [Link]
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Serpe, M. J. (2016). Stimuli-responsive polymers and their applications. RSC Publishing. [Link]
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Al-Malki, A. L., et al. (2024). pH-Responsive Hydrogels: Recent Advances in Pharmaceutical Applications. MDPI. [Link]
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Application Notes and Protocols for the Characterization of N-Acryloyl-2-methylalanine Polymers by NMR and FTIR
Introduction: The Significance of Poly(N-Acryloyl-2-methylalanine) in Advanced Applications
This compound (AMALA) is a functionalized acrylic monomer that, upon polymerization, yields polymers with unique properties stemming from their amino acid-like pendant groups. These polymers, belonging to the broader class of poly(N-acryloyl amino acid)s, are gaining considerable attention in the fields of biomedicine and materials science. Their inherent biocompatibility, stimuli-responsive behavior, and potential for further functionalization make them prime candidates for applications such as drug delivery systems, tissue engineering scaffolds, and chiral recognition materials.[1]
The precise synthesis and thorough characterization of poly(this compound) (PAMALA) are paramount to harnessing its full potential. The molecular weight, microstructure (tacticity), and purity of the polymer directly influence its macroscopic properties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of PAMALA using two powerful spectroscopic techniques: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
The Complementary Power of NMR and FTIR in Polymer Characterization
NMR and FTIR spectroscopy are indispensable tools in polymer science, offering complementary information about the molecular structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed insights into the local chemical environment of atomic nuclei (primarily ¹H and ¹³C) within the polymer structure.[2] For PAMALA, NMR is crucial for:
-
Confirming the successful polymerization by observing the disappearance of monomeric vinyl protons and the appearance of the saturated polymer backbone signals.
-
Elucidating the microstructure, including the stereochemical arrangement (tacticity) of the pendant groups along the polymer chain.[2]
-
Identifying and quantifying end-groups, which can be used to estimate the number-average molecular weight (M_n).
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy probes the vibrational modes of chemical bonds within a molecule. It serves as a rapid and sensitive technique for:
-
Verifying the polymerization process by monitoring the disappearance of the C=C stretching vibration of the acryloyl group in the monomer.
-
Confirming the presence of key functional groups in the polymer, such as the amide (N-H and C=O) and carboxylic acid (O-H and C=O) moieties.
-
Detecting impurities or residual monomer in the final polymer product.
-
This guide will detail the synthesis of AMALA and its subsequent polymerization, followed by step-by-step protocols for sample preparation and analysis using both NMR and FTIR spectroscopy.
Synthesis of this compound (AMALA) Monomer and its Polymerization
A general and robust method for the synthesis of N-acryloyl amino acids involves the Schotten-Baumann reaction, where an amino acid is acylated with acryloyl chloride under alkaline conditions.
Protocol for AMALA Monomer Synthesis
-
Dissolution of 2-Aminoisobutyric Acid: Dissolve 2-aminoisobutyric acid (2-methylalanine) in an aqueous solution of sodium hydroxide at a low temperature (typically 0-5 °C) with vigorous stirring. The base deprotonates the amino group, making it a more potent nucleophile.
-
Acylation with Acryloyl Chloride: Slowly add acryloyl chloride to the reaction mixture. It is crucial to maintain the low temperature and alkaline pH to facilitate the nucleophilic attack of the amino group on the carbonyl carbon of the acryloyl chloride and to neutralize the HCl byproduct.
-
Acidification and Extraction: After the reaction is complete, acidify the aqueous solution with a strong acid (e.g., HCl) to a pH of approximately 2-3. This protonates the carboxylic acid group of the AMALA monomer, making it less water-soluble.
-
Purification: Extract the AMALA monomer from the aqueous phase using an appropriate organic solvent (e.g., ethyl acetate). The organic extracts are then dried and the solvent is removed under reduced pressure to yield the purified monomer.
Protocol for Free Radical Polymerization of AMALA
-
Monomer and Initiator Solution: Dissolve the synthesized AMALA monomer and a free-radical initiator (e.g., azobisisobutyronitrile, AIBN) in a suitable solvent (e.g., dimethylformamide, DMF, or methanol).
-
Degassing: Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes. Oxygen can inhibit free-radical polymerization.
-
Polymerization: Heat the reaction mixture to the appropriate temperature (typically 60-80 °C for AIBN) under an inert atmosphere and allow the polymerization to proceed for a defined period (e.g., 12-24 hours).
-
Precipitation and Purification: After polymerization, cool the reaction mixture and precipitate the polymer by adding the solution to a large excess of a non-solvent (e.g., diethyl ether or hexane).
-
Drying: Collect the precipitated polymer by filtration, wash it with the non-solvent to remove any unreacted monomer and initiator, and dry it under vacuum to a constant weight.
NMR Characterization of Poly(this compound)
Sample Preparation for NMR Analysis
-
Dissolve 5-10 mg of the dried PAMALA polymer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or methanol-d₄) in a standard 5 mm NMR tube.
-
Ensure the polymer is fully dissolved; gentle heating or sonication may be required.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum of PAMALA will exhibit broad signals characteristic of polymers. The following are the expected chemical shift regions, based on structurally similar poly(N-acryloyl amino acid)s and poly(N-isopropylacrylamide).
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Description |
| -CH₂- (backbone) | 1.4 - 1.9 | Broad multiplet corresponding to the methylene protons of the polymer backbone. |
| -CH- (backbone) | 1.9 - 2.5 | Broad multiplet for the methine proton of the polymer backbone. |
| -C(CH₃)₂- | 1.2 - 1.5 | A strong, broad singlet arising from the two equivalent methyl groups of the 2-methylalanine moiety. |
| -NH- (amide) | 7.5 - 8.5 | A broad singlet corresponding to the amide proton. Its position can be solvent and temperature-dependent. |
| -COOH (carboxylic acid) | 10.0 - 12.5 | A very broad singlet for the carboxylic acid proton. This peak may not be observed in D₂O due to proton exchange. |
Key Indicator of Polymerization: The complete disappearance of the characteristic vinyl proton signals of the AMALA monomer (typically in the range of 5.5 - 6.5 ppm) is a definitive confirmation of successful polymerization.
¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum provides further confirmation of the polymer structure.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Description |
| -C(CH₃)₂- | 25 - 30 | Signal for the two equivalent methyl carbons. |
| -CH₂- (backbone) | 35 - 42 | Methylene carbon of the polymer backbone. |
| -CH- (backbone) | 40 - 45 | Methine carbon of the polymer backbone. |
| -C(CH₃)₂- | 55 - 60 | Quaternary carbon of the 2-methylalanine moiety. |
| C=O (amide) | 170 - 175 | Carbonyl carbon of the amide group. |
| C=O (carboxylic acid) | 175 - 180 | Carbonyl carbon of the carboxylic acid group. |
Note on Tacticity: High-resolution ¹³C NMR can sometimes reveal splitting of the backbone and side-chain carbon signals, which can be attributed to different stereochemical arrangements (isotactic, syndiotactic, and atactic) of the pendant groups.
FTIR Characterization of Poly(this compound)
Sample Preparation for FTIR Analysis
-
KBr Pellet: Mix a small amount of the dried polymer (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Thin Film: If the polymer is soluble in a volatile solvent, a thin film can be cast onto a suitable IR-transparent window (e.g., NaCl or KBr plates) by depositing a drop of the polymer solution and allowing the solvent to evaporate.
FTIR Spectral Interpretation
The FTIR spectrum provides a molecular fingerprint of the polymer. The key is to compare the spectra of the AMALA monomer and the final PAMALA polymer.
| Vibrational Mode | Monomer (AMALA) Wavenumber (cm⁻¹) | Polymer (PAMALA) Wavenumber (cm⁻¹) | Interpretation of Change |
| O-H stretch (carboxylic acid) | ~3300-2500 (broad) | ~3300-2500 (broad) | Remains present, indicating the integrity of the carboxylic acid group. |
| N-H stretch (amide) | ~3300 | ~3300 | Present in both, characteristic of the secondary amide. |
| C-H stretch (aliphatic) | ~2980-2850 | ~2980-2850 | Present in both, may show subtle changes in shape upon polymerization. |
| C=O stretch (carboxylic acid) | ~1710 | ~1710 | Remains present, confirming the carboxylic acid group. |
| C=O stretch (Amide I) | ~1655 | ~1655 | The amide I band is a strong indicator of the amide group. |
| C=C stretch (vinyl) | ~1635 | Absent | Crucial indicator: Disappearance of this peak confirms the consumption of the vinyl group during polymerization. |
| N-H bend (Amide II) | ~1540 | ~1540 | The amide II band, resulting from N-H bending and C-N stretching, is another key feature. |
Integrated Characterization Workflow
A comprehensive characterization of PAMALA involves a logical flow of synthesis and analysis, as depicted in the following workflow diagram.
Caption: Workflow for the synthesis and characterization of PAMALA.
Conclusion
The combination of NMR and FTIR spectroscopy provides a robust and comprehensive framework for the characterization of this compound polymers. By following the protocols and interpretation guidelines outlined in this application note, researchers can confidently verify the successful synthesis of PAMALA, elucidate its chemical structure, and assess its purity. This detailed molecular-level understanding is a critical prerequisite for the rational design and development of advanced materials for a wide array of applications, from innovative drug delivery systems to next-generation biomaterials. The self-validating nature of these combined techniques ensures a high degree of confidence in the structural integrity of the synthesized polymer, paving the way for its successful implementation in research and development.
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ResearchGate. (2014). (PDF) Synthesis and characterization of poly [N-acryloyl-(D/L), (+/−)-phenylalanine-co-(D/L), (−/+)N-methacryloyloxyethyl-N′-2-hydroxybutyl(urea)] copolymers. Retrieved from [Link]
-
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-
Royal Society of Chemistry. (2017). Poly N-acryloyl-(L-phenylalanine methyl ester) hollow core nanocapsules facilitate sustained delivery of immunomodulatory drugs and exhibit adjuvant properties. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of N-Acryloyl-2-methylalanine Nanoparticles
Introduction: The Significance of N-Acryloyl-2-methylalanine Nanoparticles in Advanced Drug Delivery
In the landscape of nanomedicine, polymeric nanoparticles have emerged as versatile carriers for therapeutic agents, offering advantages such as improved drug solubility, controlled release, and targeted delivery.[1] Among the diverse array of polymer systems, those derived from amino acids are of particular interest due to their inherent biocompatibility and potential for functionalization.[2][3] this compound, an amino acid derivative, serves as a promising monomer for the fabrication of nanoparticles. The resulting poly(this compound) nanoparticles are poised to be valuable tools in drug delivery, leveraging the unique properties conferred by the 2-methylalanine moiety.
This guide provides a comprehensive, in-depth protocol for the synthesis and characterization of this compound nanoparticles. Moving beyond a mere list of steps, this document elucidates the scientific rationale behind the experimental choices, ensuring a thorough understanding of the synthesis process. The protocols described herein are designed to be self-validating, equipping researchers, scientists, and drug development professionals with the knowledge to produce and characterize these nanoparticles with high fidelity.
I. Synthesis of this compound Monomer
The journey to producing nanoparticles begins with the synthesis of the this compound monomer. This process involves the acylation of 2-methylalanine with acryloyl chloride. A common and effective method for this reaction is the Schotten-Baumann reaction, which is performed in an aqueous alkaline medium.[4]
Materials and Equipment:
-
2-methylalanine
-
Acryloyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
pH meter or pH paper
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Protocol for Monomer Synthesis:
-
Dissolution of Amino Acid: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methylalanine in a 1.5 M aqueous solution of NaOH. The reaction should be cooled in an ice bath to maintain a temperature between 0-5°C.[5] The alkaline conditions are crucial for deprotonating the amino group of the 2-methylalanine, rendering it nucleophilic.
-
Addition of Acryloyl Chloride: While vigorously stirring the cooled amino acid solution, add acryloyl chloride dropwise using a dropping funnel.[5] It is imperative to maintain the low temperature and control the addition rate to prevent the hydrolysis of acryloyl chloride and to manage the exothermic nature of the reaction.
-
Reaction Progression: After the complete addition of acryloyl chloride, continue stirring the mixture in the ice bath for an additional 2 hours. Subsequently, allow the reaction to warm to room temperature and stir for another hour to ensure the reaction goes to completion.[5]
-
Acidification and Extraction: Acidify the reaction mixture to a pH of 2-3 using a 6 M HCl solution.[5] This step protonates the carboxylate group of the newly formed this compound, making it less water-soluble. The product can then be extracted from the aqueous phase using a suitable organic solvent, such as ethyl acetate, in a separatory funnel. Repeat the extraction process multiple times to maximize the yield.
-
Drying and Isolation: Combine the organic extracts and dry them over anhydrous sodium sulfate to remove any residual water. Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude this compound monomer.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol, to yield the pure monomer.[5]
II. Nanoparticle Synthesis via Mini-emulsion Polymerization
With the monomer in hand, the next stage is the synthesis of nanoparticles. Mini-emulsion polymerization is a robust technique for producing nanoparticles with good control over size and distribution.[4] This method involves the formation of stable, sub-micron monomer droplets in a continuous phase, which then act as individual nano-reactors for polymerization.
Materials and Equipment:
-
This compound monomer
-
Cross-linker (e.g., N,N'-methylenebisacrylamide)
-
Surfactant (e.g., Sodium dodecyl sulfate - SDS)
-
Initiator (e.g., Ammonium persulfate - APS)
-
Deionized water
-
Nitrogen or Argon gas source
-
Ultrasonicator (probe or bath)
-
Reaction vessel with a condenser and nitrogen inlet
-
Heating mantle with temperature control
-
Magnetic stirrer and stir bar
Protocol for Nanoparticle Synthesis:
-
Preparation of the Oil Phase: Dissolve the this compound monomer and a suitable cross-linker, such as N,N'-methylenebisacrylamide, in deionized water. The cross-linker is essential for forming a stable, cross-linked network within the nanoparticles.
-
Preparation of the Aqueous Phase: In a separate vessel, prepare an aqueous solution of the surfactant (e.g., SDS). The surfactant is critical for stabilizing the monomer droplets and preventing their coalescence.
-
Formation of the Mini-emulsion: Combine the oil phase with the aqueous surfactant solution and stir vigorously. To create the mini-emulsion, subject the mixture to high-shear homogenization using an ultrasonicator.[4] This process breaks down the larger monomer droplets into nano-sized, stable droplets.
-
Initiation of Polymerization: Transfer the mini-emulsion to a reaction vessel equipped with a condenser and a nitrogen inlet. Deoxygenate the system by bubbling nitrogen or argon gas through the mixture for at least 30 minutes, as oxygen can inhibit free-radical polymerization.[4] Heat the reaction mixture to the desired temperature (typically 60-70°C) under a nitrogen atmosphere.
-
Polymerization: Introduce an aqueous solution of the initiator, such as ammonium persulfate, to the heated mini-emulsion to commence the polymerization.[6] The persulfate initiator thermally decomposes to generate free radicals, which then initiate the polymerization of the monomer within the nanodroplets. Allow the reaction to proceed for several hours (e.g., 4-6 hours) to ensure high monomer conversion.
-
Cooling and Collection: After the polymerization is complete, cool the reaction mixture to room temperature. The resulting product is a colloidal suspension of poly(this compound) nanoparticles.
III. Purification of Nanoparticles
Post-synthesis, the nanoparticle suspension contains unreacted monomer, initiator residues, and excess surfactant, which must be removed to obtain a pure product suitable for biomedical applications. A combination of centrifugation and dialysis is an effective purification strategy.[7]
Protocol for Purification:
-
Centrifugation: Centrifuge the nanoparticle suspension at a high speed. The centrifugal force will pellet the nanoparticles, allowing for the removal of the supernatant containing soluble impurities. The centrifugation speed and time should be optimized based on the nanoparticle size and density.
-
Resuspension: Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Sonication can be used to aid in the redispersion of the nanoparticles.
-
Dialysis: Transfer the resuspended nanoparticles into a dialysis bag with an appropriate molecular weight cut-off (MWCO). Dialyze against a large volume of deionized water for an extended period (e.g., 48-72 hours), with frequent changes of the water.[7] This process removes any remaining small-molecule impurities.
-
Final Collection: After dialysis, the purified nanoparticle suspension can be collected and stored for further characterization and use. For long-term storage, lyophilization (freeze-drying) can be employed.
IV. Characterization of this compound Nanoparticles
Thorough characterization is essential to ensure the synthesized nanoparticles meet the desired specifications for their intended application. Key parameters to evaluate include particle size, size distribution, morphology, and chemical composition.
Characterization Techniques:
-
Dynamic Light Scattering (DLS): DLS is a primary technique for determining the hydrodynamic diameter and size distribution (Polydispersity Index - PDI) of the nanoparticles in a colloidal suspension.[8]
-
Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM): These microscopy techniques provide direct visualization of the nanoparticles, allowing for the determination of their size, shape, and morphology.[8][9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the chemical structure of the monomer and the resulting polymer. The disappearance of the vinyl C=C bond peak and the presence of characteristic amide and carboxyl peaks in the polymer spectrum confirm successful polymerization.[5][10]
Expected Characterization Results:
| Parameter | Technique | Expected Result |
| Hydrodynamic Diameter | DLS | 100 - 200 nm |
| Polydispersity Index (PDI) | DLS | < 0.2 (indicating a narrow size distribution) |
| Morphology | TEM/SEM | Spherical and monodisperse nanoparticles |
| Chemical Structure | FTIR | Disappearance of monomer's C=C stretch (~1630 cm⁻¹), presence of polymer backbone C-C stretch, and characteristic amide and carboxyl peaks.[10][11] |
V. Experimental Workflow Diagram
Sources
- 1. Metal Free Reversible-Deactivation Radical Polymerizations: Advances, Challenges, and Opportunities [mdpi.com]
- 2. Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Poly(N-acryloyl-l-phenylalanine) nanoparticles for potential treatment of inflammation in selective organs - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel poly (N-methacryloyl-L-alanine acid) grafted chitosan microspheres based solid-phase extraction coupled with ICP-MS for simultaneous detection of trace metal elements in food - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Purification processes of polymeric nanoparticles: How to improve their clinical translation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Techniques for Characterisation of Polymeric Nanoparticles: A Review [cademix.org]
- 9. Fundamentals and applications of acrylamide based microgels and their hybrids: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-Acryloyl-2-methylalanine
Welcome to the technical support guide for the synthesis of N-Acryloyl-2-methylalanine. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important monomer. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your synthetic efforts are both successful and reproducible.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and well-established method for synthesizing this compound is the Schotten-Baumann reaction . This reaction involves the acylation of 2-methylalanine with acryloyl chloride in a biphasic system. An aqueous base, such as sodium hydroxide or potassium hydroxide, is used to neutralize the hydrochloric acid byproduct generated during the reaction.[1][2]
Q2: I'm experiencing significantly lower yields than expected. What are the likely culprits?
Low yields in this synthesis are often attributable to several competing side reactions. Understanding these pathways is the first step to mitigating them.
-
Hydrolysis of Acryloyl Chloride: Acryloyl chloride is highly reactive and susceptible to hydrolysis by water, forming acrylic acid. This side reaction consumes your acylating agent and is accelerated by elevated temperatures and high pH.[1]
-
Polymerization: Both acryloyl chloride and the this compound product can undergo polymerization, especially in the presence of light, heat, or oxygen.[1] The presence of an inhibitor in the acryloyl chloride is crucial to prevent this.
-
Dimerization/Oligomerization: Under certain conditions, the product can react with another molecule of 2-methylalanine or itself, leading to the formation of dimers and other oligomeric impurities.
-
Incorrect pH: The pH of the reaction is critical. If the pH is too low, the amine group of 2-methylalanine will be protonated, reducing its nucleophilicity and slowing down the desired reaction.[1] Conversely, if the pH is too high, the hydrolysis of acryloyl chloride is favored.
Q3: How can I effectively purify the final product?
Purification of this compound can be challenging due to the presence of structurally similar impurities.
-
Removal of Acrylic Acid: During the workup, washing the reaction mixture with a mild base, such as a saturated sodium bicarbonate solution, can help remove acidic impurities like acrylic acid and any unreacted 2-methylalanine.[1]
-
Removal of Unreacted 2-methylalanine: If the reaction has not gone to completion, unreacted 2-methylalanine may co-precipitate with the product. Recrystallization from a suitable solvent system, such as ethanol/water, can be an effective method for purification.[1]
-
Chromatography: For obtaining highly pure material, column chromatography using silica gel may be necessary. A solvent system of ethyl acetate and hexanes, with a small amount of acetic acid, can be effective for eluting the desired product.
Q4: What are the key analytical techniques for characterizing this compound?
Proper characterization is essential to confirm the identity and purity of your synthesized product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for confirming the chemical structure. You should expect to see characteristic peaks for the vinyl protons of the acryloyl group, the methyl protons of the alanine moiety, and the amide proton.[3]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups, such as the N-H stretch of the amide, the C=O stretch of the amide and carboxylic acid, and the C=C stretch of the alkene.[3][4]
-
Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound, confirming its identity.[5]
-
Melting Point: A sharp melting point close to the literature value can be a good indicator of purity.
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Explanation | Recommended Solution |
| Hydrolysis of Acryloyl Chloride | The reaction temperature was too high, or the pH of the aqueous phase was excessively basic, leading to the rapid breakdown of the acylating agent.[1] | Maintain the reaction temperature between 0-5°C using an ice bath. Add the acryloyl chloride slowly and dropwise to the cooled 2-methylalanine solution. Carefully monitor and maintain the pH in the optimal range of 9-11. |
| Polymerization of Acryloyl Chloride or Product | The acryloyl chloride reagent may be old, lack a sufficient amount of inhibitor, or the reaction was exposed to air and light for an extended period.[1] | Use fresh, inhibitor-stabilized acryloyl chloride. Consider adding a small amount of a radical inhibitor like hydroquinone or MEHQ (monomethyl ether hydroquinone) to the reaction mixture. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Nucleophilicity of 2-methylalanine | The pH of the reaction mixture is too low (acidic), causing the amine group of 2-methylalanine to be protonated and thus, a poor nucleophile.[1] | Ensure the pH of the 2-methylalanine solution is adjusted to the optimal range (9-11) before the addition of acryloyl chloride. |
| Incorrect Stoichiometry | An incorrect molar ratio of reactants was used. | Carefully calculate and measure the molar equivalents of 2-methylalanine, acryloyl chloride, and the base. A slight excess of acryloyl chloride may be used to drive the reaction to completion, but a large excess will lead to more side products. |
Issue 2: Product is an Oily or Gummy Solid
| Potential Cause | Explanation | Recommended Solution |
| Presence of Impurities | The crude product is contaminated with unreacted starting materials, acrylic acid, or polymerized material. | Follow a rigorous workup procedure. Wash the crude product with cold water to remove water-soluble impurities. Attempt recrystallization from an appropriate solvent system. If necessary, purify by column chromatography. |
| Incomplete Reaction | The reaction was not allowed to proceed to completion, resulting in a mixture of product and starting materials. | Increase the reaction time or consider a slight increase in the amount of acryloyl chloride. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Trapped Solvent | The product has not been adequately dried. | Dry the product under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Explanation | Recommended Solution |
| Co-precipitation of Product and Starting Material | The product and unreacted 2-methylalanine have similar solubilities in the reaction solvent. | During the workup, after acidification, ensure the pH is low enough to fully protonate the unreacted 2-methylalanine, increasing its water solubility. This can facilitate its removal during aqueous washes. |
| Formation of Emulsions During Extraction | The presence of polymeric material or other impurities can lead to the formation of stable emulsions during the workup. | Add a small amount of a saturated brine solution to help break the emulsion. If the emulsion persists, filtration through a pad of celite may be effective. |
| Product Streaking on TLC Plate | The product is highly polar and may be interacting strongly with the silica gel on the TLC plate. | Add a small amount of acetic acid or formic acid to the TLC mobile phase to improve the spot shape and resolution. |
Section 3: Experimental Protocols & Workflows
Optimized Schotten-Baumann Synthesis of this compound
This protocol is designed to maximize yield and purity.
Materials:
-
2-methylalanine
-
Acryloyl chloride (inhibitor-stabilized)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Deionized water
-
Ice bath
Procedure:
-
Preparation of the Amine Solution: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 2-methylalanine in a solution of NaOH or KOH in deionized water. The molar ratio of the base should be approximately 2.2 equivalents relative to the 2-methylalanine. Stir until all the solid has dissolved and the solution is cooled to 0-5°C.
-
Acylation: While vigorously stirring the cooled amine solution, add acryloyl chloride (1.1 equivalents) dropwise via a dropping funnel over a period of 30-60 minutes. It is crucial to maintain the temperature of the reaction mixture below 5°C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2-3 hours. The progress of the reaction can be monitored by TLC (e.g., using a 7:3 mixture of ethyl acetate:hexanes with 1% acetic acid as the mobile phase).
-
Workup - Quenching and Acidification: Once the reaction is complete, carefully quench any remaining acryloyl chloride by slowly adding a small amount of saturated sodium bicarbonate solution. Then, acidify the reaction mixture to a pH of approximately 2-3 with cold dilute HCl. This will protonate the desired product, causing it to precipitate out of the solution.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated brine solution to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Workflow Diagram: Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield.
Reaction Mechanism: Schotten-Baumann Acylation
Caption: Schotten-Baumann reaction mechanism.
Section 4: References
-
BenchChem. (2025). Technical Support Center: Synthesis of N-Acryloyl-p-aminobenzoic Acid. Available at:
-
Chongqing Chemdad Co., Ltd. (n.d.). This compound. Available at:
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Available at:
-
Measurlabs. (2024). Polymer Characterization Technique Overview. Available at:
-
USDA ARS. (n.d.). ANALYTICAL TECHNIQUES FOR STRUCTURAL CHARACTERIZATION OF BIOPOLYMER-BASED NANOCOMPOSITES. Available at:
Sources
"troubleshooting N-Acryloyl-2-methylalanine polymerization reactions"
Welcome to the technical support center for N-Acryloyl-2-methylalanine (NAMA) polymerization. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of NAMA polymerization, ensuring successful and reproducible outcomes. Here, we address common challenges and frequently asked questions in a direct question-and-answer format, grounded in scientific principles and practical experience.
Troubleshooting Guide
This section tackles specific problems you might encounter during your NAMA polymerization reactions. Each issue is broken down into potential causes and actionable solutions.
Issue 1: My NAMA polymerization fails to initiate or shows a significant induction period.
Potential Causes:
-
Presence of Inhibitors: Commercial NAMA may contain inhibitors like MEHQ (monomethyl ether of hydroquinone) to prevent spontaneous polymerization during storage.[1][2] These inhibitors are designed to scavenge free radicals, which are essential for initiating polymerization.
-
Dissolved Oxygen: Oxygen is a potent inhibitor of free-radical polymerization as it can react with the initiating radicals to form unreactive peroxide species.[3]
-
Impure Monomer: Impurities from the synthesis of NAMA, such as unreacted starting materials or byproducts, can interfere with the polymerization process. The presence of acrylic acid, a potential hydrolysis product, can also affect the reaction kinetics.[3]
-
Ineffective Initiation System: The chosen initiator may not be suitable for the reaction conditions (e.g., temperature, solvent), or it may have degraded over time.
Solutions:
-
Inhibitor Removal:
-
Column Chromatography: Pass a solution of the NAMA monomer through a column packed with basic alumina. This is an effective method for adsorbing phenolic inhibitors like MEHQ.[1]
-
Recrystallization: For solid monomers like NAMA, recrystallization from a suitable solvent (e.g., chloroform) can be an effective purification method to remove inhibitors and other impurities.[4]
-
-
Thorough Degassing:
-
Freeze-Pump-Thaw: For controlled polymerizations like RAFT, performing at least three freeze-pump-thaw cycles on the reaction mixture is crucial to remove dissolved oxygen.
-
Inert Gas Sparging: For less sensitive polymerizations, sparging the reaction mixture with an inert gas (e.g., nitrogen or argon) for 30-60 minutes before and during the reaction can significantly reduce the oxygen content.
-
-
Monomer Purification:
-
Ensure your NAMA monomer is pure by checking its analytical data (e.g., NMR, melting point). If in doubt, purify by recrystallization.
-
-
Initiator Verification:
-
Use a fresh, properly stored initiator.
-
Ensure the initiator's half-life is appropriate for your reaction temperature and desired polymerization time. For example, AIBN (Azobisisobutyronitrile) is a common choice for reactions around 60-80 °C. For room temperature initiation, a redox initiator system like ammonium persulfate (APS) and tetramethylethylenediamine (TMEDA) can be used.
-
Issue 2: The resulting poly(NAMA) has a high polydispersity index (PDI) in a controlled radical polymerization (e.g., RAFT).
Potential Causes:
-
High Monomer Conversion: Pushing the monomer conversion too high, especially with certain RAFT agents, can lead to a loss of control and broadening of the molecular weight distribution.[5]
-
Inappropriate Initiator to Chain Transfer Agent (CTA) Ratio: An excess of initiator relative to the CTA can lead to the formation of "dead" polymer chains that are not controlled by the RAFT process, resulting in a higher PDI.[6]
-
Poor Chain Transfer Efficiency: The chosen RAFT agent may not be optimal for NAMA, leading to inefficient chain transfer and poor control over the polymerization.
-
Side Reactions: The carboxylic acid functionality of NAMA might interact with the polymerization components, especially at elevated temperatures, leading to side reactions that can affect the control of the polymerization.[7]
Solutions:
-
Optimize Monomer Conversion:
-
Monitor the polymerization kinetics and aim for a conversion of less than 90% in the initial experiments. You can analyze samples at different time points to determine the optimal reaction time.
-
-
Adjust Initiator to CTA Ratio:
-
A general guideline for RAFT polymerization is an initiator to CTA ratio of 1:5 to 1:10. You may need to optimize this ratio for your specific conditions.
-
-
Select an Appropriate RAFT Agent:
-
For acrylamides, trithiocarbonates are often a good choice of RAFT agent. Consider screening different CTAs to find the one that provides the best control for NAMA polymerization.
-
-
Control Reaction Temperature:
-
Lowering the reaction temperature can sometimes reduce the occurrence of side reactions and improve control. If using a thermal initiator, ensure you select one that is effective at the lower temperature.
-
Issue 3: The polymerization reaction mixture becomes highly viscous and gels prematurely.
Potential Causes:
-
Auto-acceleration (Gel Effect): Acrylamide polymerizations are known to be highly exothermic and can exhibit auto-acceleration, where the polymerization rate increases dramatically as the viscosity of the medium increases. This can lead to uncontrolled polymerization and gelation.
-
High Monomer Concentration: A high concentration of the monomer increases the probability of chain transfer to the polymer and branching, which can lead to crosslinking and gelation.
-
Presence of Divalent Cations: Trace amounts of divalent cations can sometimes coordinate with the polymer chains, leading to physical crosslinking.
Solutions:
-
Reduce Monomer Concentration:
-
Perform the polymerization in a more dilute solution to help dissipate heat and reduce the viscosity buildup.
-
-
Improve Heat Transfer:
-
Conduct the reaction in a vessel with a high surface area-to-volume ratio and ensure efficient stirring. Using an oil bath with controlled temperature is recommended over a heating mantle.
-
-
Use a Chain Transfer Agent:
-
Even in a conventional free-radical polymerization, adding a chain transfer agent can help to control the molecular weight and reduce the likelihood of gelation.
-
-
Consider a Controlled Polymerization Technique:
-
Techniques like RAFT are designed to minimize termination reactions and provide better control over the polymer architecture, which can help to prevent premature gelation.[8]
-
Frequently Asked Questions (FAQs)
Q1: How should I synthesize and purify this compound (NAMA) monomer?
A1: A common method for synthesizing N-substituted acrylamides is the reaction of the corresponding amine with acryloyl chloride in the presence of a base.[9] For NAMA, you would react 2-amino-2-methylpropanoic acid with acryloyl chloride. It is crucial to protect the carboxylic acid group (e.g., as an ester) before reacting with acryloyl chloride to prevent side reactions.[10] After the reaction, the protecting group can be removed.
For purification, recrystallization is a suitable method for the solid NAMA monomer.[4] You can verify the purity using techniques like ¹H NMR, ¹³C NMR, and melting point analysis.
Q2: What are the recommended storage conditions for NAMA monomer?
A2: NAMA should be stored in a cool, dry, and dark place to prevent spontaneous polymerization. It is advisable to store it in a refrigerator. The container should be tightly sealed to prevent moisture absorption and exposure to oxygen. If the monomer is stored for an extended period, it is good practice to re-purify it before use to remove any oligomers or degradation products that may have formed.
Q3: Which solvent is best for NAMA polymerization?
A3: The choice of solvent depends on the desired properties of the polymer and the polymerization technique. NAMA, being an amino acid derivative, has moderate polarity.
-
Aqueous Systems: Water or buffer solutions can be used, especially if a water-soluble polymer is desired. The solubility of NAMA in water is expected to be pH-dependent due to the carboxylic acid group.[11]
-
Organic Solvents: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or alcohols like methanol and ethanol are often good choices for the polymerization of acrylamides.[12][13] The solubility in alcohol-water mixtures is also a viable option.[14]
Q4: How does the gem-dimethyl group in NAMA affect its polymerization?
A4: The two methyl groups on the alpha-carbon of the amino acid moiety introduce significant steric hindrance.[12] This steric bulk can:
-
Decrease the Propagation Rate: The bulky side group can hinder the approach of the monomer to the growing polymer chain, potentially leading to a slower polymerization rate compared to less substituted acrylamides.[7]
-
Influence Polymer Properties: The steric hindrance can affect the tacticity and the secondary structure of the resulting polymer, which in turn will influence its solution properties and thermal characteristics.
Experimental Protocols
Protocol 1: Purification of NAMA Monomer by Recrystallization
-
Dissolve the crude NAMA monomer in a minimal amount of a suitable hot solvent (e.g., ethyl acetate, or a mixture of solvents like ethyl acetate/hexanes).
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
For further crystallization, place the flask in an ice bath or a refrigerator for several hours.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Verify the purity of the recrystallized monomer by measuring its melting point and acquiring an NMR spectrum.
Protocol 2: Standard RAFT Polymerization of NAMA
This protocol provides a general starting point for the RAFT polymerization of NAMA. Optimization of the ratio of monomer to CTA to initiator, as well as the solvent and temperature, may be required.
Materials:
-
This compound (NAMA), purified
-
RAFT Chain Transfer Agent (CTA) (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)
-
Initiator (e.g., AIBN)
-
Anhydrous solvent (e.g., DMF or 1,4-dioxane)
-
Schlenk flask and rubber septum
-
Inert gas (Nitrogen or Argon)
-
Stir bar
-
Oil bath
Procedure:
-
In a Schlenk flask, combine NAMA, the CTA, and a stir bar.
-
Add the anhydrous solvent to dissolve the solids.
-
Add the initiator (AIBN) to the reaction mixture.
-
Seal the flask with a rubber septum.
-
Perform three freeze-pump-thaw cycles to thoroughly degas the solution.
-
After the final thaw, backfill the flask with the inert gas.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C for AIBN).
-
Stir the reaction mixture for the desired amount of time.
-
To quench the reaction, cool the flask in an ice bath and expose the mixture to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold diethyl ether or hexane).
-
Collect the polymer by filtration or centrifugation.
-
Dry the polymer under vacuum until a constant weight is achieved.
-
Characterize the polymer using techniques such as GPC (to determine molecular weight and PDI) and ¹H NMR (to determine monomer conversion).
Visualizations
Troubleshooting Workflow for Polymerization Failure
Caption: A flowchart for troubleshooting failed NAMA polymerization reactions.
Key Steps in RAFT Polymerization of NAMA
Caption: A workflow diagram illustrating the key stages of RAFT polymerization of NAMA.
References
-
Bio-Rad Laboratories. (n.d.). Acrylamide Polymerization — A Practical Approach. Bio-Rad. Retrieved from [Link]
-
Reddit. (2021). Tips for optimizing a RAFT polymerization. r/Chempros. Retrieved from [Link]
- Google Patents. (1968). Method of inhibiting polymerization of acrylamide.
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]
- Seidi, F., et al. (2005). Synthesis and polymerization of new (meth)acrylamides bearing a hindered piperidine and a hydroxyl group. Designed Monomers and Polymers, 8(5), 449-460.
-
ResearchGate. (n.d.). Synthesis of poly(N-acryloyl-l-alanine) [poly(AAla)] via ATRP using two.... Retrieved from [Link]
-
ResearchGate. (n.d.). Aqueous RAFT Polymerization of Acrylamide and N,N‐Dimethylacrylamide at Room Temperature. Retrieved from [Link]
- Nguyen, T. L., et al. (2015). mediated polymerization using carboxylic acid. Polymer Chemistry, 6(32), 5783-5793.
-
ChemRxiv. (2020). RAFT polymerization by the radical decarboxylation of carboxylic acids. Retrieved from [Link]
- Lozano, V., et al. (2019). co-(N-acryloyl l-alaninamide)] and Their Ability to Form Thermo-Responsive Hydrogels for Sustained Drug Delivery. Polymers, 11(12), 2058.
-
DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
-
ResearchGate. (n.d.). 25 questions with answers in RAFT POLYMERIZATION. Retrieved from [Link]
- Al-Azzawi, A. M., et al. (2008). Synthesis and Copolymerization of several N-substituted acrylamides. Baghdad Science Journal, 5(4), 619-626.
-
YouTube. (2021). Casting polyacrylamide gels - practice & theory of acrylamide polymerization. Retrieved from [Link]
-
Journal of the American Chemical Society. (2022). Reversing RAFT Polymerization: Near-Quantitative Monomer Generation Via a Catalyst-Free Depolymerization Approach. Retrieved from [Link]
-
ResearchGate. (n.d.). Monomeric and Polymeric Carboxylic Acids. Retrieved from [Link]
-
Baghdad Science Journal. (2008). Synthesis and Copolymerization of several N-substituted acrylamides. Retrieved from [Link]
- Xu, J., et al. (2018). Precise synthesis of poly(N-acryloyl amino acid)
-
Monash University. (n.d.). Synthesis of N-Alkyl Amino Acids. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Enhanced synthesis of multiblock copolymers via acid-triggered RAFT polymerization. Retrieved from [Link]
- Al-Harthi, M. A. (2017). Thermochemistry of Acrylamide Polymerization: An Illustration of Auto-acceleration and Gel Effect.
-
Royal Society of Chemistry. (2020). Precision synthesis for well-defined linear and/or architecturally controlled thermoresponsive poly(N-substituted acrylamide)s. Retrieved from [Link]
-
Wikipedia. (n.d.). Radical polymerization. Retrieved from [Link]
-
ResearchGate. (n.d.). How can I remove inhibitors from the monomer solid like MBAA and acrylamide. If they are present?. Retrieved from [Link]
- Pal, A., & Lahiri, S. C. (1988). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society, 65(2), 136-138.
- Trick, T. (2020). Synthesis of Well-defined Acrylamide-based Polymers and Related Materials. University of Southern Mississippi.
-
ACS Publications. (2024). The Future of Free Radical Polymerizations. Chemistry of Materials. Retrieved from [Link]
-
ResearchGate. (n.d.). Temperature sensitive polymers based on 2-(dimethyl maleinimido)-N-ethyl-acrylamide: Copolymers with N-isopropylacrylamide. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Synthesis of enantiomerically enriched β-N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(ii) complex. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of poly [N-acryloyl-(D/L), (+/−)-phenylalanine-co-(D/L), (−/+)N-methacryloyloxyethyl-N′-2-hydroxybutyl(urea)] copolymers. Retrieved from [Link]
-
Boron Molecular. (n.d.). RAFT General Procedures. Retrieved from [Link]
-
ResearchGate. (n.d.). Poly N-acryloyl-(l-phenylalanine methyl ester) hollow core nanocapsules facilitate sustained delivery of immunomodulatory drugs and exhibit adjuvant properties. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Poly N-acryloyl-(L-phenylalanine methyl ester) hollow core nanocapsules facilitate sustained delivery of immunomodulatory drugs. Retrieved from [Link]
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Technical Support Center: Optimizing Molecular Weight of Poly(N-Acryloyl-2-methylalanine)
Welcome to the technical support center for the synthesis and characterization of poly(N-Acryloyl-2-methylalanine). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of optimizing the molecular weight of this promising polymer. Here, we combine established scientific principles with practical, field-proven insights to ensure your experimental success.
Introduction
Poly(this compound) is a unique polymer with potential applications in drug delivery and biomaterials due to its biocompatibility and stimuli-responsive properties. Precise control over its molecular weight and distribution is critical as these parameters directly influence its physicochemical properties, such as solubility, viscosity, and therapeutic efficacy. This guide will walk you through common challenges and their solutions, focusing on controlled radical polymerization techniques like RAFT and ATRP, as well as conventional free-radical polymerization.
Troubleshooting Guides
Section 1: Controlled Radical Polymerization (CRP) Issues
Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP), are the methods of choice for synthesizing well-defined polymers. However, challenges can arise.
1.1. Issue: Low Monomer Conversion or No Polymerization in RAFT
You've set up your RAFT polymerization of this compound, but after the expected reaction time, you observe little to no polymer formation.
-
Potential Cause 1: Oxygen Inhibition. Oxygen is a potent inhibitor of radical polymerizations. Even trace amounts can quench the initiating radicals, preventing polymerization.
-
Solution: Ensure rigorous deoxygenation of your reaction mixture. Standard practice involves at least three freeze-pump-thaw cycles.[1] Alternatively, sparging the solution with an inert gas like argon or nitrogen for an extended period (e.g., 30-60 minutes) can be effective. All reagents, including the monomer, solvent, initiator, and RAFT agent, should be deoxygenated.
-
-
Potential Cause 2: Inappropriate RAFT Agent. The choice of RAFT agent is crucial and monomer-dependent. For acrylamides, trithiocarbonates or dithiocarbamates are generally more effective than dithiobenzoates.[2]
-
Solution: Select a RAFT agent known to be effective for acrylamide-type monomers. For this compound, a trithiocarbonate such as S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)yl trithiocarbonate (DDMAT) or a dithiocarbamate could be a suitable choice.
-
-
Potential Cause 3: Impure Reagents. Impurities in the monomer, RAFT agent, or initiator can inhibit polymerization.
-
Solution: Purify the this compound monomer before use, for example, by recrystallization. Ensure the initiator (e.g., AIBN) is fresh and has been stored correctly. The purity of the RAFT agent is also critical; if in doubt, purify it or use a reputable commercial source.
-
-
Potential Cause 4: Steric Hindrance. The two methyl groups on the 2-methylalanine moiety introduce steric bulk, which could slightly slow down the polymerization kinetics compared to less substituted acrylamides.
-
Solution: While this is an intrinsic property of the monomer, increasing the reaction temperature (within the stability limits of the RAFT agent and initiator) or extending the reaction time can help improve conversion. Monitor the polymerization kinetics by taking aliquots at different time points to determine the optimal reaction duration.
-
1.2. Issue: High Polydispersity (Đ > 1.3) in RAFT or ATRP
Your polymerization yields a polymer, but the molecular weight distribution is broad, indicating poor control.
-
Potential Cause 1: Incorrect Initiator-to-RAFT Agent/Catalyst Ratio. In RAFT, an appropriate molar ratio of initiator to RAFT agent is crucial for maintaining control.[3] In ATRP, the ratio of initiator to the copper catalyst complex is similarly important.
-
Solution: For RAFT, a typical initiator-to-RAFT agent ratio is between 1:3 and 1:10. A lower initiator concentration relative to the RAFT agent generally provides better control. For ATRP, ensure the correct stoichiometry of the copper salt and ligand is used to form the active catalyst complex.
-
-
Potential Cause 2: Inefficient Chain Transfer in RAFT. The chosen RAFT agent may not have a high enough chain transfer constant for this compound.
-
Solution: Switch to a more appropriate RAFT agent as discussed in the previous section. The goal is to have a rapid equilibrium between dormant and active chains.
-
-
Potential Cause 3: Catalyst Deactivation in ATRP. The amide functionality of the monomer or polymer can sometimes interact with the copper catalyst, leading to its deactivation and a loss of control.[4]
-
Solution: Use a ligand that forms a more stable and active catalyst complex, such as tris(2-(dimethylamino)ethyl)amine (Me6TREN), which has been shown to be effective for the ATRP of some acrylamides.[5] It may also be beneficial to add a small amount of the deactivator (Cu(II) complex) at the beginning of the reaction to establish the equilibrium quickly.
-
-
Potential Cause 4: High Temperature. Excessive temperatures can lead to side reactions and thermal self-initiation, both of which can broaden the polydispersity.[6]
-
Solution: Optimize the reaction temperature. For AIBN-initiated RAFT, temperatures between 60-80°C are common. For ATRP, the optimal temperature will depend on the specific catalyst system.
-
Section 2: Conventional Free-Radical Polymerization Issues
While less controlled, free-radical polymerization is a straightforward method for synthesizing polymers.
2.1. Issue: Inability to Control Molecular Weight
You are using free-radical polymerization but are struggling to achieve a target molecular weight.
-
Potential Cause 1: Inappropriate Initiator Concentration. In conventional free-radical polymerization, the molecular weight is inversely proportional to the square root of the initiator concentration.
-
Solution: To increase the molecular weight, decrease the initiator concentration. Conversely, to decrease the molecular weight, increase the initiator concentration. This relationship, however, is not linear and requires empirical optimization.
-
-
Potential Cause 2: Absence of a Chain Transfer Agent (CTA). Without a CTA, the molecular weight is determined primarily by the rates of initiation, propagation, and termination.
-
Solution: Introduce a chain transfer agent, such as a thiol (e.g., dodecanethiol), into the polymerization. The ratio of the CTA to the monomer is the primary determinant of the resulting molecular weight. This will, however, likely increase the polydispersity.
-
Section 3: Polymer Characterization by GPC/SEC
Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) is the standard method for determining the molecular weight and polydispersity of your polymer.
3.1. Issue: Poorly Resolved or Tailing Peaks in GPC/SEC
Your GPC/SEC chromatogram shows broad, tailing, or fronting peaks, making accurate molecular weight determination difficult.
-
Potential Cause 1: Non-Size Exclusion Effects. The carboxyl group on the poly(this compound) can interact with the stationary phase of the GPC column, leading to peak tailing.
-
Solution: Use a mobile phase that minimizes these interactions. For polar polymers like this, a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) containing a salt (e.g., 0.05 M LiBr) is often effective.[7] The salt screens the charges and reduces ionic interactions. For aqueous GPC, a buffer solution is necessary.[8]
-
-
Potential Cause 2: Inappropriate Column. The pore size of the GPC column may not be suitable for the molecular weight range of your polymer.
-
Solution: Select a column or a set of columns with a pore size appropriate for your expected molecular weight. If you have a broad distribution, a mixed-bed column can be a good choice.
-
-
Potential Cause 3: Sample Aggregation. The polymer chains may be aggregating in the GPC eluent.
-
Solution: Ensure the polymer is fully dissolved in the mobile phase before injection. Sonication can aid dissolution. The addition of salt to the mobile phase, as mentioned above, can also help prevent aggregation.
-
Frequently Asked Questions (FAQs)
Q1: How can I confirm the successful synthesis of my poly(this compound)?
A1: A combination of techniques is recommended. 1H NMR spectroscopy can confirm the polymerization by the disappearance of the vinyl proton signals of the monomer (typically around 5.5-6.5 ppm) and the appearance of broad peaks corresponding to the polymer backbone (around 1.5-2.5 ppm).[9] GPC/SEC will provide the molecular weight and polydispersity. FTIR spectroscopy can show the presence of the characteristic amide and carboxylic acid functional groups in the polymer.
Q2: Can I determine the number-average molecular weight (Mn) by 1H NMR?
A2: Yes, if you are using a controlled polymerization technique like RAFT or ATRP where the end-groups are well-defined. By comparing the integration of the protons from the polymer repeating units to the integration of protons from a known end-group (from the initiator or RAFT agent), you can calculate the degree of polymerization and thus the Mn. This method is most accurate for lower molecular weight polymers where the end-group signals are more prominent.[10]
Q3: My RAFT polymerization has a long induction period. Is this normal?
A3: An induction period in RAFT polymerization can sometimes occur, especially with acrylamide-type monomers.[3] This can be due to slow fragmentation of the initial RAFT adduct or the presence of trace inhibitors. If the polymerization proceeds in a controlled manner after the induction period, it may not be a significant issue. However, if it is excessively long, consider purifying your reagents more rigorously or slightly increasing the initiator concentration.
Q4: What is a typical experimental protocol for the RAFT polymerization of this compound?
A4: While a specific protocol for this exact monomer is not widely published, a general procedure can be adapted from the synthesis of similar poly(N-acryloyl amino acid)s.[11][12] The following is a representative starting point:
| Parameter | Value/Condition |
| Monomer | This compound |
| RAFT Agent | S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)yl trithiocarbonate (DDMAT) |
| Initiator | Azobisisobutyronitrile (AIBN) |
| Solvent | Dioxane or DMF |
| Molar Ratio | [Monomer]:[RAFT Agent]:[Initiator] = 100:1:0.2 |
| Temperature | 70 °C |
| Deoxygenation | Three freeze-pump-thaw cycles |
| Procedure | 1. Dissolve monomer, RAFT agent, and initiator in the solvent in a Schlenk flask. 2. Deoxygenate the mixture. 3. Place the flask in a preheated oil bath and stir for the desired time. 4. Quench the polymerization by cooling and exposing to air. 5. Precipitate the polymer in a non-solvent (e.g., diethyl ether) and dry under vacuum. |
Q5: How does the steric hindrance of the two methyl groups in this compound affect its polymerization?
A5: The gem-dimethyl groups adjacent to the amide nitrogen introduce significant steric bulk. This can have several effects:
-
Slower Propagation Rate: The bulky side group can hinder the approach of the monomer to the propagating radical, potentially leading to a lower propagation rate constant (kp) compared to less hindered acrylamides.[13]
-
Choice of RAFT Agent/Catalyst: The steric hindrance may influence the efficiency of the addition-fragmentation process in RAFT or the coordination to the metal center in ATRP. It may be necessary to screen different RAFT agents or ATRP ligands to find one that provides optimal control.
-
Polymer Properties: The steric bulk will likely result in a more rigid polymer backbone, which will affect the solution properties (e.g., viscosity, hydrodynamic radius) and the glass transition temperature of the final polymer.
Visualizing Experimental Workflows
RAFT Polymerization Mechanism
Caption: The RAFT polymerization process, from initiation to termination.
Troubleshooting Workflow for High Polydispersity
Caption: A decision tree for troubleshooting high polydispersity.
References
-
Wang, X., et al. (2020). Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization. New Journal of Chemistry, 44(35), 15037-15044. Available at: [Link]
-
Gody, G., et al. (2021). Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers. Polymers, 13(21), 3823. Available at: [Link]
-
Öz, Y., & Yagci, Y. (2013). Synthesis of poly(N-acryloyl-l-alanine) [poly(AAla)] via ATRP using two initiators. Designed Monomers and Polymers, 16(5), 417-423. Available at: [Link]
-
Mori, H., Sutoh, K., & Endo, T. (2005). Controlled Radical Polymerization of an Acrylamide Containing l-Phenylalanine Moiety via RAFT. Macromolecules, 38(22), 9055–9065. Available at: [Link]
-
Agilent Technologies. (2018). ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS. Available at: [Link]
-
Kuo, S. W., & Lin, H. C. (2022). NMR Analyses and Statistical Modeling of Biobased Polymer Microstructures—A Selected Review. Polymers, 14(19), 4058. Available at: [Link]
-
Li, C., et al. (2020). Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications. Polymers, 12(11), 2639. Available at: [Link]
-
Zhang, Y., et al. (2020). Polymerization of N-acryloylsemicarbazide: A Facile and Versatile Strategy to Tailor-Make Highly Stiff and Tough Hydrogels. Advanced Functional Materials, 30(18), 1910292. Available at: [Link]
-
Saffar, A., et al. (2018). On the Thermal Self-Initiation Reaction of n-Butyl Acrylate in Free-Radical Polymerization. Processes, 6(1), 5. Available at: [Link]
-
Bütün, V., et al. (2000). Atom Transfer Radical Polymerization of N,N-Dimethylacrylamide. Macromolecules, 33(1), 1-3. Available at: [Link]
-
Norsic, S., et al. (2019). ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity. Polymers, 11(8), 1255. Available at: [Link]
-
Yamala, A. K., et al. (2017). Poly N-acryloyl-(L-phenylalanine methyl ester) hollow core nanocapsules facilitate sustained delivery of immunomodulatory drugs and exhibit adjuvant properties. Nanoscale, 9(3), 1040-1051. Available at: [Link]
-
Brar, A. S., & Singh, G. (2012). Two-dimensional NMR studies of acrylate copolymers. Pure and Applied Chemistry, 84(10), 2051-2068. Available at: [Link]
-
De, B., & Voit, B. (2011). ATRP in the design of functional materials for biomedical applications. Polymer Chemistry, 2(3), 535-549. Available at: [Link]
-
Wood-Adams, P. M. Characterization of polymers by NMR. Available at: [Link]
-
Mori, H., et al. (2006). RAFT Polymerization of Acrylamide Derivatives Containing l-Phenylalanine Moiety. Macromolecules, 39(14), 4679–4689. Available at: [Link]
-
Hirano, T., et al. (2004). Macromonomer formation by sterically hindered radical polymerization of methyl acrylate trimer at high temperature. Polymer, 45(19), 6497-6506. Available at: [Link]
-
Agilent Technologies. AGILENT GPC/SEC POLYMER STANDARDS. Available at: [Link]
-
Impact Analytical. (2019). GPC Analysis of Urethane and Acrylic Based Polymers. Available at: [Link]
-
Li, J., et al. (2022). Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. Discover Nano, 17(1), 58. Available at: [Link]
-
Sivaram, S. (1996). Controlled Free Radical Polymerization. Journal of Scientific & Industrial Research, 55, 831-846. Available at: [Link]
-
Waters Corporation. Gel Permeation Chromatography (GPC). Available at: [Link]
-
Agilent Technologies. (2013). ANALYSIS OF POLYMERS BY GPC/SEC ENERGY & CHEMICAL APPLICATIONS. Available at: [Link]
-
Fan, R., & Yao, J. (2012). Synthesis and Characterization of Optically Active Poly(N-Acryloyl-L-alanine) in Ionic Lliquids. Advanced Materials Research, 550-553, 114-117. Available at: [Link]
-
Hulubei, C., et al. (2012). Synthesis and characterization of poly [N-acryloyl-(D/L), (+/−)-phenylalanine-co-(D/L), (−/+)N-methacryloyloxyethyl-N′-2-hydroxybutyl(urea)] copolymers. Materiale Plastice, 49(1), 14-20. Available at: [Link]
-
Qin, J., et al. (2022). Novel poly (N-methacryloyl-L-alanine acid) grafted chitosan microspheres based solid-phase extraction coupled with ICP-MS for simultaneous detection of trace metal elements in food. Food Chemistry, 373, 131458. Available at: [Link]
-
Yamala, A. K., et al. (2017). Poly-N-acryloyl-(l-phenylalanine methyl ester) hollow core nanocapsules facilitate sustained delivery of immunomodulatory drugs and exhibit adjuvant properties. Nanoscale, 9(3), 1040-1051. Available at: [Link]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of N-Acryloyl-2-methylalanine Monomer
Welcome to the technical support center for the purification of N-Acryloyl-2-methylalanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for obtaining high-purity this compound monomer for your critical applications.
Introduction
This compound is a vinyl monomer containing an amino acid moiety, making it a valuable building block in the synthesis of biocompatible polymers for applications such as drug delivery and tissue engineering.[1] The purity of this monomer is paramount, as impurities can significantly impact polymerization kinetics, polymer properties, and the final performance of your materials. This guide provides a comprehensive overview of purification techniques, troubleshooting common issues, and ensuring the integrity of your monomer.
Core Purification Strategies: A Decision Guide
The choice of purification technique largely depends on the nature and quantity of impurities present in the crude product. The two primary methods for purifying this compound are recrystallization and column chromatography.
Caption: Decision tree for selecting a purification method.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities often stem from the synthesis process. These can include unreacted starting materials such as 2-aminoisobutyric acid and acryloyl chloride, as well as byproducts from the hydrolysis of acryloyl chloride. If the synthesis involves a Schotten-Baumann reaction, residual base may also be present.
Q2: My monomer is an oil and won't crystallize. What should I do?
A2: If your product is an oil, it likely contains a significant amount of impurities that are depressing the melting point. In this case, column chromatography is the recommended purification method to remove these impurities.[2]
Q3: I'm concerned about the stability of the monomer during purification. Can it polymerize?
A3: Yes, this compound, like other acryloyl monomers, can undergo spontaneous polymerization, especially at elevated temperatures or in the presence of radical initiators. It is crucial to work quickly, avoid excessive heat, and consider adding a radical inhibitor like hydroquinone or butylated hydroxytoluene (BHT) to your solutions if you anticipate prolonged heating.
Q4: How do I confirm the purity of my final product?
A4: The purity of this compound should be assessed using a combination of analytical techniques. 1H NMR spectroscopy is excellent for confirming the chemical structure and identifying proton-containing impurities.[3][4] High-Performance Liquid Chromatography (HPLC) can provide quantitative information about the purity and the presence of any non-volatile impurities.[5][6] Melting point analysis is also a good indicator of purity; a sharp melting point close to the literature value suggests a high-purity compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oiling out during recrystallization | The solvent may be too nonpolar for the compound, or the cooling rate is too fast. Impurities may also be preventing crystallization. | - Try a more polar solvent or a solvent mixture (e.g., ethyl acetate/hexane).- Ensure slow cooling to allow for proper crystal lattice formation.- If oiling persists, consider a preliminary purification by column chromatography to remove the bulk of impurities. |
| Poor recovery from recrystallization | The compound may be too soluble in the chosen solvent, even at low temperatures. Too much solvent may have been used. | - Select a solvent in which the compound has lower solubility at room temperature.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Consider a two-solvent recrystallization system.[7] |
| Streaking or poor separation during column chromatography | The chosen eluent system may not be optimal. The compound might be too polar for the stationary phase. The column may be overloaded. | - Adjust the polarity of your eluent. A common starting point for N-acryloyl amino acids is a mixture of ethyl acetate and hexane.[8]- If streaking persists, consider adding a small amount of acetic acid to the eluent to suppress the ionization of the carboxylic acid group.- Ensure you are not loading too much crude material onto the column. A general rule is 1g of crude product per 25g of silica gel.[9] |
| Monomer polymerizes during purification | Exposure to high temperatures for extended periods. Presence of radical initiators. | - Minimize heating times during recrystallization.- For column chromatography, run the column at room temperature.- Consider adding a radical inhibitor (e.g., a few crystals of BHT) to the crude material before purification. |
Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline. The ideal solvent may need to be determined experimentally. Solvents such as acetonitrile or ethyl acetate have been reported for similar compounds.[2]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethyl acetate, acetonitrile, or a mixture such as ethyl acetate/hexane)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution.[10]
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
After the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography of this compound
This protocol provides a general framework for purification using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent (e.g., a gradient of ethyl acetate in hexane)
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
Prepare the Column:
-
Securely clamp a chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Prepare a slurry of silica gel in the initial, least polar eluent mixture.
-
Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.[9]
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with your chosen solvent system, starting with a low polarity (e.g., 20% ethyl acetate in hexane) and gradually increasing the polarity.
-
Collect fractions in separate test tubes.
-
-
Analysis of Fractions:
-
Monitor the separation by spotting fractions onto a TLC plate and visualizing under a UV lamp.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Caption: Workflow for column chromatography purification.
References
-
University of Rochester. (n.d.). Column chromatography. Department of Chemistry. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Smieja, J. A., & Frigerio, M. (1987). Method of preparing n-acryloyl-alpha-amino acids. Google Patents.
-
University of Rochester. (n.d.). Column Chromatography Notes. Department of Chemistry. Retrieved from [Link]
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MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
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Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]
- Xu, J., et al. (2018). Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization. Polymer Chemistry, 9(33), 4429-4436.
-
Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Retrieved from [Link]
- The Royal Society of Chemistry. (2017). Poly N-acryloyl-(L-phenylalanine methyl ester)
-
ResearchGate. (2014). Synthesis and characterization of poly [N-acryloyl-(D/L), (+/−)-phenylalanine-co-(D/L), (−/+)N-methacryloyloxyethyl-N′-2-hydroxybutyl(urea)] copolymers. Retrieved from [Link]
- National Institutes of Health. (n.d.). Monomer Choice Influences N-Acryloyl Amino Acid Grafter Conversion via Protease-Catalysis.
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ResearchGate. (2012). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. Retrieved from [Link]
- MDPI. (2024). Synthesis and Comprehensive Characterization of Amino Acid-Derived Vinyl Monomer Gels. Gels, 10(11), 789.
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ResearchGate. (n.d.). Poly N-acryloyl-(L-phenylalanine methyl ester) hollow core nanocapsules facilitate sustained delivery of immunomodulatory drugs and exhibit adjuvant properties | Request PDF. Retrieved from [Link]
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R Discovery. (2014, May 15). Synthesis and characterization of poly [N-acryloyl-(D/L), (+/−)-phenylalanine-co-(D/L), (−/+)N-methacryloyloxyethyl-N′-2-hydroxybutyl(urea)] copolymers. Retrieved from [Link]
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- 1. Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
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- 4. Monomer Choice Influences N-Acryloyl Amino Acid Grafter Conversion via Protease-Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. reddit.com [reddit.com]
"N-Acryloyl-2-methylalanine reaction side products and removal"
Welcome to the technical support center for the synthesis of N-Acryloyl-2-methylalanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this valuable monomer. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of this compound via the Schotten-Baumann reaction. Each problem is followed by a diagnosis of the probable cause and a step-by-step protocol for resolution.
Issue 1: Low Yield of this compound
Question: I performed the synthesis of this compound from 2-methylalanine and acryloyl chloride in an aqueous NaOH solution, but my final yield is significantly lower than expected. What could be the cause, and how can I improve it?
Probable Cause & Scientific Explanation:
Low yields in the Schotten-Baumann reaction for N-acryloylation are often attributed to the competitive hydrolysis of acryloyl chloride.[1] Acryloyl chloride is highly reactive and readily hydrolyzes in the presence of water to form acrylic acid and hydrochloric acid.[1] This side reaction consumes the acylating agent, thereby reducing the amount available to react with the 2-methylalanine. The rate of hydrolysis is dependent on factors such as temperature, pH, and the rate of addition of acryloyl chloride.
Troubleshooting Protocol:
-
Temperature Control: Maintain a low reaction temperature (0-5 °C) throughout the addition of acryloyl chloride. This slows down the rate of hydrolysis, favoring the desired amidation reaction.
-
pH Management: Ensure the pH of the reaction mixture is maintained in the optimal range for the Schotten-Baumann reaction (typically pH 9-11). A pH that is too high can accelerate the hydrolysis of the acryloyl chloride, while a pH that is too low will result in the protonation of the amine, rendering it non-nucleophilic.
-
Controlled Addition of Acryloyl Chloride: Add the acryloyl chloride dropwise to the reaction mixture with vigorous stirring. This ensures that the acryloyl chloride reacts with the 2-methylalanine before it has a chance to hydrolyze.
-
Solvent System: Consider using a two-phase solvent system (e.g., dichloromethane and water) as is common in Schotten-Baumann reactions.[2][3] The 2-methylalanine and base reside in the aqueous phase, while the acryloyl chloride is in the organic phase. The reaction occurs at the interface, and the product is extracted into the organic layer, which can help to minimize hydrolysis of the acid chloride.
Issue 2: Presence of an Impurity with a Similar Rf Value to the Product on TLC
Question: After workup and extraction, my TLC analysis shows a spot very close to my product's Rf. My NMR spectrum also shows some unexpected peaks. What is this impurity and how can I remove it?
Probable Cause & Scientific Explanation:
A likely impurity in this synthesis is the β-chloropropionyl derivative of 2-methylalanine. This side product is formed by the Michael addition of hydrochloric acid (a byproduct of the reaction) to the double bond of the acryloyl group of the desired product. A patent for the synthesis of N-acryloyl-α-amino acids has noted the presence of this β-chloropropionyl derivative as a contaminant.[4]
Troubleshooting Protocol: Dehydrochlorination
The β-chloropropionyl derivative can be converted back to the desired this compound through a dehydrochlorination reaction.[4]
-
Dissolution in Base: Dissolve the crude product containing the impurity in a dilute aqueous sodium hydroxide solution (e.g., 1 M NaOH) at room temperature.
-
Stirring: Stir the solution for 1-2 hours. The hydroxide ions will act as a base to eliminate HCl from the side product.
-
Re-acidification: Carefully re-acidify the solution with a suitable acid (e.g., 1 M HCl) to a pH of 2-3. This will precipitate the purified this compound.
-
Isolation: Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.
-
Purity Check: Confirm the removal of the impurity by TLC and NMR analysis.
Issue 3: Formation of a Gel-like or Solid Precipitate During the Reaction or Workup
Question: During my reaction or upon concentrating the product, a significant amount of an insoluble, gel-like solid formed. What is this and how can I prevent it?
Probable Cause & Scientific Explanation:
The formation of an insoluble precipitate is likely due to the polymerization of the acryloyl group in the product or unreacted starting material. Acrylates are known to undergo free-radical polymerization, which can be initiated by heat, light, or the presence of radical species.
Troubleshooting Protocol: Polymerization Prevention and Removal
-
Inhibitor Addition: Add a polymerization inhibitor, such as hydroquinone or phenothiazine, to the reaction mixture.[5] These compounds act as radical scavengers to prevent the initiation of polymerization.
-
Temperature Control: Avoid excessive heating during the reaction and workup. If distillation is used for purification, it should be performed under vacuum to keep the temperature low.
-
Exclusion of Light and Air: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction vessel from light to minimize radical formation.
-
Removal of Polymer: If a polymer has already formed, it can often be removed by filtration, as it is typically insoluble in the reaction and extraction solvents.
II. Frequently Asked Questions (FAQs)
Q1: What is the best method to purify the crude this compound?
A1: The choice of purification method depends on the nature and quantity of the impurities.
-
Extraction: A standard liquid-liquid extraction is the first step to remove water-soluble impurities like unreacted 2-methylalanine and acrylic acid. After acidification of the aqueous layer, the product can be extracted into an organic solvent like ethyl acetate.[6]
-
Recrystallization: This is an effective method for obtaining highly pure crystalline product. A suitable solvent system should be chosen where the product is soluble at high temperatures and sparingly soluble at low temperatures.[7] Common solvents for similar compounds include ethanol, or a two-solvent system like n-hexane/ethyl acetate.[6][8]
-
Column Chromatography: For removing impurities with similar polarity, column chromatography using silica gel is a powerful technique.[9] The appropriate eluent system can be determined by TLC analysis.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction.[10][11] Spot the reaction mixture alongside the starting material (2-methylalanine) on a silica gel plate. The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction. The product, being less polar than the amino acid starting material, will have a higher Rf value.
Q3: What are the characteristic NMR peaks for this compound?
A3: While specific shifts can vary with the solvent, you can expect to see the following characteristic signals in the 1H NMR spectrum:
-
Vinyl protons of the acryloyl group: Three distinct signals in the range of 5.5-6.5 ppm.
-
Methyl protons of the 2-methylalanine moiety: A singlet around 1.3-1.5 ppm.
-
Amide proton (N-H): A broad singlet, the chemical shift of which is concentration and solvent dependent.
-
Carboxylic acid proton (O-H): A very broad singlet at a downfield chemical shift (>10 ppm).
13C NMR will show characteristic peaks for the carbonyl carbons (amide and carboxylic acid), the vinyl carbons, and the carbons of the 2-methylalanine backbone.[12][13]
Q4: Can I use methacryloyl chloride instead of acryloyl chloride?
A4: Yes, the synthesis of N-methacryloyl-2-methylalanine would follow a similar procedure. The reaction conditions and potential side products would be analogous, with the main difference being the presence of an additional methyl group on the double bond of the final product.[6]
III. Visualized Workflows and Data
Diagrams
Caption: Reaction scheme for the synthesis of this compound and major side products.
Caption: A typical purification workflow for this compound.
Data Summary
Table 1: Troubleshooting Common Issues in this compound Synthesis
| Observed Issue | Probable Cause | Recommended Solution(s) |
| Low product yield | Hydrolysis of acryloyl chloride | Maintain low temperature (0-5 °C); Controlled, dropwise addition of acryloyl chloride; Optimize pH (9-11). |
| Extra spot on TLC near product | Formation of β-chloropropionyl derivative | Treat crude product with dilute aqueous NaOH, followed by re-acidification. |
| Formation of insoluble gel/solid | Polymerization of the acryloyl group | Add a polymerization inhibitor (e.g., hydroquinone); Avoid high temperatures and light; Perform reaction under an inert atmosphere. |
| Product is an oil, not a solid | Presence of impurities | Purify by column chromatography; Attempt recrystallization from a different solvent system. |
IV. Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 2-methylalanine (1.0 eq) in a 1.5 M aqueous solution of sodium hydroxide (2.2 eq).
-
Once the 2-methylalanine is fully dissolved and the solution is cooled to 0-5 °C, add acryloyl chloride (1.1 eq) dropwise over 30-60 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours, then let it warm to room temperature and stir for another 1-2 hours.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 ethyl acetate:hexane eluent system with a suitable stain like ninhydrin for the starting material).
-
Once the reaction is complete, cool the mixture in an ice bath and acidify to pH 2-3 with 6 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Recrystallization of this compound
-
Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol or ethyl acetate).
-
If using a two-solvent system, dissolve the crude product in a minimal amount of a good solvent (e.g., ethyl acetate) at room temperature, then add a poor solvent (e.g., n-hexane) dropwise until the solution becomes cloudy.[14][15]
-
Gently heat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
V. References
-
Bucur, B. et al. (2014). Synthesis and characterization of poly [N-acryloyl-(D/L), (+/−)-phenylalanine-co-(D/L), (−/+)N-methacryloyloxyethyl-N′-2-hydroxybutyl(urea)] copolymers. ResearchGate. Available at: [Link]
-
Heilmann, S. M., & Rasmussen, J. K. (1991). Method of preparing n-acryloyl-alpha-amino acids. European Patent No. EP0246849B1. Google Patents. Available at:
-
Schotten-Baumann Reaction. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.
-
Schotten–Baumann reaction. (2020). L.S.College, Muzaffarpur.
-
Schotten–Baumann reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Shaikh, A. A. et al. (2023). Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications. Journal of Chemistry, 2023, 1-11.
-
Method for preventing polymerization in an acrylic acid manufacturing process. (2004). European Patent No. EP1396484A1. Google Patents. Available at:
-
Yamalaa, A. K. et al. (2017). Poly N-acryloyl-(L-phenylalanine methyl ester) hollow core nanocapsules facilitate sustained delivery of immunomodulatory drugs and exhibit adjuvant properties. Nanoscale, 9(34), 12566-12578.
-
Nufarm Polymerization Inhibitors for Acrylonitrile. (n.d.). Nufarm.
-
Stancu, I. C. et al. (2014). PREPARATION OF POLY(ACRYLIC ACID-co-ITACONIC ACID-co-N-ACRYLOYL-L-ALANINE) GRAFTED WITH METHACRYLATE GROUPS FOR USE IN DENTISTRY. Revue Roumaine de Chimie, 59(11-12), 1029-1037.
-
Singh, B. et al. (2014). NMR spectroscopy based configurational and compositional analysis of isobornyl methacrylate—Acrylonitrile copolymers. ResearchGate.
-
Qin, J. et al. (2021). Novel poly (N-methacryloyl-L-alanine acid) grafted chitosan microspheres based solid-phase extraction coupled with ICP-MS for simultaneous detection of trace metal elements in food. Food Chemistry, 345, 128821.
-
Ishizone, T. (2021). Controlled Radical Polymerization of N-Acryloylglycinamide and UCST-Type Phase Transition of the Polymers. Polymers, 13(16), 2686.
-
Khan, K. et al. (2022). Enhanced Thin-Layer Chromatography of Amino Acids Using Mixed Hydrotropic Solutions. Journal of Chromatographic Science, 60(10), 955-962.
-
Singh, B. et al. (2023). NMR spectroscopy based configurational and compositional analysis of isobornyl methacrylate—Acrylonitrile copolymers. Applied Chemical Engineering, 6(1), 1-10.
-
Inhibition of acrylate polymerization. (1974). U.S. Patent No. 3816267A. Google Patents.
-
dos Santos, F. P. et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(11), 3267.
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Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
-
Evelyn, G. (2023). Molecular Analysis and Separation Using Thin-Layer Chromatography. Journal of Analytical & Pharmaceutical Research, 12(4), 1-2.
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Bialik-Wąs, K. et al. (2013). Poly(acrylic acid-co-methyl methacrylate)/metronidazole systems: synthesis and complexation. Acta Biochimica Polonica, 60(4), 733-737.
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8.6 - Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare.
-
Column Chromatography. (n.d.). Magritek.
-
What Is The Acrylate Polymerization Process?. (2023, August 22). Chemistry For Everyone. [Video]. YouTube.
-
Ueda, M. et al. (2007). Synthesis of poly(N-acryloyl-l-alanine) [poly(AAla)] via ATRP using two initiators. ResearchGate.
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Singh, B. et al. (2023). NMR spectroscopy based configurational and compositional analysis of isobornyl methacrylate—Acrylonitrile copolymers. EnPress Journals.
-
Recrystallization with two solvents. (2019, December 18). r/Chempros. Reddit.
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Technical Support Center: Optimizing Initiator Concentration for N-Acryloyl-2-methylalanine Polymerization
Welcome to the technical support center for the polymerization of N-Acryloyl-2-methylalanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of initiator concentration optimization. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the successful synthesis of well-defined polymers for your applications.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you might encounter during the polymerization of this compound, with a focus on initiator concentration as a key variable.
Issue 1: Low or No Polymerization Conversion
Q: My polymerization of this compound is showing very low conversion, or has failed to produce any polymer. I suspect an issue with my initiator concentration. What should I investigate?
A: This is a common issue that can often be traced back to the initiation step. Here’s a systematic approach to troubleshooting:
-
Insufficient Initiator Concentration: The most straightforward cause is an initiator concentration that is too low to generate a sufficient number of radicals to overcome inhibition and propagate the polymerization effectively. The rate of polymerization is directly proportional to the square root of the initiator concentration in conventional free radical polymerization.[1]
-
Initiator Decomposition and Half-Life: Ensure your chosen initiator is appropriate for the reaction temperature. Thermal initiators like azobisisobutyronitrile (AIBN) or potassium persulfate (KPS) have specific half-life temperatures.[2][3] If the reaction temperature is too low, the initiator will not decompose efficiently to generate radicals. Conversely, if the temperature is too high, the initiator will decompose too rapidly, leading to a burst of radicals that quickly terminate.
-
Inhibitors: this compound, like many monomers, may contain inhibitors to prevent premature polymerization during storage. These inhibitors must be removed before polymerization, typically by passing the monomer solution through a column of basic alumina. Oxygen is also a potent inhibitor of radical polymerization; therefore, it is crucial to deoxygenate the reaction mixture thoroughly via techniques like purging with an inert gas (e.g., nitrogen or argon) or freeze-pump-thaw cycles.[2][4]
-
Solvent and Monomer Purity: Impurities in the solvent or monomer can react with and consume radicals, preventing polymerization. Ensure you are using high-purity, anhydrous solvents and purified monomer.
Experimental Protocol: Verifying Initiator Efficacy
-
Control Reaction: Set up a small-scale control reaction with a well-characterized monomer known to polymerize under your chosen conditions (e.g., acrylamide) to confirm the activity of your initiator and the purity of your solvent.
-
Systematic Increase of Initiator Concentration: Prepare a series of reactions with systematically increasing initiator concentrations (e.g., 0.1, 0.5, 1.0, 2.0 mol% relative to the monomer).
-
Monitor Conversion: Track the monomer conversion over time using techniques like ¹H NMR, FTIR, or gravimetry. This will help you identify the initiator concentration threshold required for efficient polymerization.
Issue 2: Poor Control Over Molecular Weight and High Polydispersity (Đ > 1.5)
Q: I am obtaining a polymer, but the molecular weight is not what I targeted, and the polydispersity is very broad. How can I improve this by adjusting the initiator concentration?
A: Achieving a target molecular weight and a narrow molecular weight distribution (low polydispersity, Đ) is critical for many applications, particularly in drug delivery.[5][6] In conventional free radical polymerization, the kinetic chain length, and thus the molecular weight, is inversely proportional to the square root of the initiator concentration.[1]
-
High Initiator Concentration: An excessively high initiator concentration will generate a large number of radicals simultaneously.[1][7] This leads to the formation of many short polymer chains and increases the likelihood of termination reactions, resulting in a low average molecular weight and broad Đ.[1]
-
Controlled/“Living” Radical Polymerization (CRP): For precise control over polymer architecture, consider employing CRP techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP).[8][9] In these methods, the initiator-to-monomer ratio is a primary determinant of the final molecular weight.[10] The concentration of the initiator relative to the chain transfer agent (in RAFT) or the catalyst complex (in ATRP) is also a critical parameter that must be optimized.[3][11]
Data Presentation: Initiator Concentration vs. Molecular Weight and Polydispersity
| Polymerization Method | Initiator Concentration (mol% to monomer) | Expected Molecular Weight | Expected Polydispersity (Đ) |
| Free Radical | High | Low | High (>1.5) |
| Free Radical | Low | High | High (>1.5) |
| RAFT/ATRP | [Monomer]/[Initiator] ratio determines target MW | Controlled by ratio | Low (1.1 - 1.3) |
Experimental Workflow: Optimizing Initiator Concentration for Controlled Polymerization (RAFT)
Caption: Relationship between initiator concentration and polymerization outcomes.
Q4: For controlled radical polymerization (e.g., RAFT), what is the ideal initiator-to-chain transfer agent ratio?
A4: In RAFT polymerization, the initiator continuously produces radicals throughout the reaction. A common starting point for the molar ratio of [RAFT agent]/[Initiator] is between 2:1 and 10:1. [3]* High Ratio ([RAFT]/[I] > 10): A lower initiator concentration leads to a slower polymerization but can provide better control and higher chain-end fidelity.
-
Low Ratio ([RAFT]/[I] < 2): A higher initiator concentration increases the polymerization rate but can lead to a higher proportion of chains initiated by the initiator itself rather than the RAFT agent, resulting in a broader molecular weight distribution and a higher dispersity.
The optimal ratio is a balance between reaction time and the desired level of control and should be determined experimentally for your specific system. [3]
References
-
Synthesis of poly(N-acryloyl-l-alanine) [poly(AAla)] via ATRP using two... - ResearchGate. Available at: [Link]
-
The Influence of Initiator Concentration on Selected Properties of Thermosensitive Poly(Acrylamide-co-2-Acrylamido-2-Methyl-1-Propanesulfonic Acid) Microparticles - NIH. Available at: [Link]
-
Free radical polymerization set up questions : r/chemistry - Reddit. Available at: [Link]
-
Rapid RAFT Polymerization of Acrylamide with High Conversion - MDPI. Available at: [Link]
-
RAFT Polymerization of Acrylamide Derivatives Containingl-Phenylalanine Moiety | Request PDF - ResearchGate. Available at: [Link]
-
Novel poly (N-methacryloyl-L-alanine acid) grafted chitosan microspheres based solid-phase extraction coupled with ICP-MS for simultaneous detection of trace metal elements in food - PMC - NIH. Available at: [Link]
-
Controlled Radical Polymerization of an Acrylamide Containing l -Phenylalanine Moiety via RAFT - Sci-Hub. Available at: [Link]
-
(PDF) Synthesis and characterization of poly [N-acryloyl-(D/L), (+/−)-phenylalanine-co-(D/L), (−/+)N-methacryloyloxyethyl-N′-2-hydroxybutyl(urea)] copolymers - ResearchGate. Available at: [Link]
-
Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization. Available at: [Link]
-
(PDF) Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - ResearchGate. Available at: [Link]
-
Controlled Radical Polymerization of an Acrylamide Containing L-alanine Moiety via ATRP. Available at: [Link]
-
TROUBLESHOOTING POLYMERIZATIONS - University of Waterloo. Available at: [Link]
-
Effects of Radical Initiator on Polymerization Rate and Polydispersity in Nitroxide-Controlled Free Radical Polymerization | Macromolecules - ACS Publications. Available at: [Link]
-
Poly-N-acryloyl-(l-phenylalanine methyl ester) hollow core nanocapsules facilitate sustained delivery of immunomodulatory drugs and exhibit adjuvant properties - Nanoscale (RSC Publishing). Available at: [Link]
-
Characterization of free-radical solution polymerizations of acrylamide initiated by persulfate initiator systems - Scholars' Mine. Available at: [Link]
-
Polymerization Kinetics of Acrylic Photopolymer Loaded with Graphene-Based Nanomaterials for Additive Manufacturing - MDPI. Available at: [Link]
-
Effect of initiator type and concentration on polymerization rate and molecular weight in the bimolecular nitroxide‐mediated r - ResearchGate. Available at: [Link]
-
The Influence of Initiator Concentration on Selected Properties of Thermosensitive Poly(Acrylamide-co-2-Acrylamido-2-Methyl-1-Propanesulfonic Acid) Microparticles - MDPI. Available at: [Link]
-
co-(N-acryloyl l-alaninamide)] and Their Ability to Form Thermo-Responsive Hydrogels for Sustained Drug Delivery - MDPI. Available at: [Link]
-
Controlled Radical Polymerization of N-Acryloylglycinamide and UCST-Type Phase Transition of the Polymers | Request PDF - ResearchGate. Available at: [Link]
-
Controlled Polymerization - MDPI. Available at: [Link]
-
Review of Polymerization and Properties of Aminoalkyl Acrylates and Aminoalkyl Methacrylates - DTIC. Available at: [Link]
-
ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity - MDPI. Available at: [Link]
-
Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC - NIH. Available at: [Link]
-
Additional Monomers - Matyjaszewski Polymer Group - Carnegie Mellon University. Available at: [Link]
-
Effect of Initiator Type and Concentration on Polymerization Rate and Molecular Weight in the Bimolecular Nitroxide-Mediated Radical Polymerization of Styrene | Request PDF - ResearchGate. Available at: [Link]
-
Polymerization kinetics of indene, methyl methacrylate and acrylonitrile and characterization of their terpolymer | Request PDF - ResearchGate. Available at: [Link]
-
Optimization of initiator contents in room temperature polymerization of methyl methacrylate. Available at: [Link]
-
Kinetics and Mechanism of Controlled Free-Radical Polymerization of Styrene and n-Butyl Acrylate in the Presence of an Acyclic. Available at: [Link]
-
Poly N-acryloyl-(L-phenylalanine methyl ester) hollow core nanocapsules facilitate sustained delivery of immunomodulatory drugs and exhibit adjuvant properties | Request PDF - ResearchGate. Available at: [Link]
-
Conditions for Facile, Controlled RAFT Polymerization of Acrylamide in Water† | Request PDF - ResearchGate. Available at: [Link]
-
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Preparation of Biomolecule-Polymer Conjugates by Grafting-From Using ATRP, RAFT, or ROMP - PMC - NIH. Available at: [Link]
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Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - MDPI. Available at: [Link]
-
Oxygen-Initiated Free-Radical Polymerization of Alkyl Acrylates at High Temperatures. Available at: [Link]
-
PREPARATION OF POLY(ACRYLIC ACID-co-ITACONIC ACID-co-N-ACRYLOYL-L-ALANINE) GRAFTED WITH METHACRYLATE GROUPS FOR USE IN DENTISTRY - Revue Roumaine de Chimie -. Available at: [Link]
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- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Poly-N-acryloyl-(l-phenylalanine methyl ester) hollow core nanocapsules facilitate sustained delivery of immunomodulatory drugs and exhibit adjuvant properties - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. sci-hub.box [sci-hub.box]
- 11. Controlled radical polymerization of an acrylamide containing L-alanine moiety via ATRP - PubMed [pubmed.ncbi.nlm.nih.gov]
"controlling polydispersity in poly(N-Acryloyl-2-methylalanine) synthesis"
Welcome to the technical support guide for the synthesis of poly(N-Acryloyl-2-methylalanine). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance, field-proven insights, and troubleshooting solutions for achieving precise control over polydispersity in your polymerization experiments.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the fundamental questions and challenges encountered during the synthesis of the monomer and the subsequent polymer. Understanding these core concepts is critical for troubleshooting and achieving a low polydispersity index (PDI).
Monomer Synthesis and Purity
Question: I need to synthesize the this compound monomer. What is a reliable method and why is purity so crucial?
Answer: Synthesizing a high-purity monomer is the most critical first step for any controlled polymerization. Impurities can act as inhibitors, chain transfer agents, or sources of uncontrolled radical generation, all ofwhich will lead to high and unpredictable polydispersity.
The most common and reliable method is the Schotten-Baumann reaction, which involves the acylation of the amino acid with acryloyl chloride under basic conditions.[1][2]
-
Causality Behind the Choice: 2-aminoisobutyric acid (2-methylalanine) is sterically hindered at the alpha-carbon. This reaction is robust and proceeds efficiently even with this hindrance. Using an aqueous/organic biphasic system or an organic solvent with a scavenger base like triethylamine (TEA) is effective. The base neutralizes the HCl byproduct, driving the reaction to completion.[1]
Question: My monomer synthesis resulted in a low yield and appears impure. What went wrong?
Answer: Troubleshooting monomer synthesis typically points to one of three areas:
-
Hydrolysis of Acryloyl Chloride: Acryloyl chloride is highly reactive and susceptible to hydrolysis, especially in aqueous media. Ensure it is added slowly to the reaction mixture at a low temperature (0-5°C) to favor acylation over hydrolysis.[2]
-
Incorrect pH/Base Amount: An insufficient amount of base will result in incomplete neutralization of HCl, leading to poor conversion. Conversely, highly basic conditions can promote side reactions of the acryloyl group. Monitor the pH throughout the addition of acryloyl chloride.
-
Inefficient Extraction/Purification: The product is an acid and may have significant water solubility. Acidifying the aqueous layer to a pH of ~2 is crucial to protonate the carboxylic acid, making it less polar and more extractable into an organic solvent like ethyl acetate. Saturation of the aqueous layer with NaCl can further improve extraction efficiency. Final purification by column chromatography or recrystallization is often necessary to remove residual starting materials.
Understanding Polydispersity in Controlled Radical Polymerization (CRP)
Question: What is polydispersity (PDI or Đ), and why is it important to control it for my application?
Answer: Polydispersity (Đ) is a measure of the distribution of molecular weights in a given polymer sample. It is calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn).[3]
-
Đ = Mw / Mn
A perfectly uniform (monodisperse) polymer where every chain has the same length would have a Đ of 1.0. In practice, controlled/"living" radical polymerization (CRP) techniques like RAFT and ATRP aim for Đ values very close to 1.0 (typically < 1.20).[4][5]
Importance of Low Polydispersity:
-
Predictable Properties: For applications in drug delivery and biomaterials, a narrow molecular weight distribution ensures predictable and consistent properties such as drug loading/release kinetics, self-assembly behavior, and biological interactions.
-
Reproducibility: Low Đ is a hallmark of a well-controlled polymerization, indicating that chain-breaking events like termination and unwanted transfer are minimal.[6] This leads to high batch-to-batch reproducibility.
-
Advanced Architectures: Synthesizing complex architectures like block copolymers requires that the first block retains its "living" chain end, a characteristic that is lost in uncontrolled polymerizations which inherently produce high-Đ polymers.[3]
Section 2: Selecting Your Polymerization Strategy
Choosing the right controlled radical polymerization technique is crucial. Both Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) are excellent methods for producing well-defined poly(this compound).[4][7]
Section 3: Troubleshooting Guide for RAFT Polymerization
RAFT polymerization is a robust method, but achieving low polydispersity requires careful optimization. Below are common issues and their solutions.
Question: My final polymer has a high PDI (> 1.5). What is the likely cause?
Answer: High PDI in a RAFT polymerization almost always points to a breakdown in the main equilibrium.
| Potential Cause | Scientific Rationale & Explanation | Recommended Solution |
| Incorrect RAFT Agent (CTA) | The chain transfer constant (Ctr) of the CTA must be appropriate for the monomer. For acrylamides, trithiocarbonates are generally excellent choices.[8] If Ctr is too low, the exchange is slow compared to propagation, leading to a conventional free-radical component and broader PDI. | Use a trithiocarbonate or a suitable dithiocarbamate CTA. Refer to literature for CTAs proven to work with N-substituted acrylamides.[9][10] |
| Incorrect Initiator/CTA Ratio | The goal is to have the number of polymer chains approximately equal to the number of CTA molecules. Too much initiator generates an excess of primary radicals that can terminate before being controlled by the CTA, broadening the PDI.[8] | Start with a [CTA]/[Initiator] ratio between 3 and 10. A higher ratio provides better control but may slow down the reaction. |
| Monomer or Solvent Impurities | Impurities can react with radicals or the CTA, disrupting the equilibrium. Oxygen is a potent inhibitor and must be rigorously removed. | Purify the monomer immediately before use. Use high-purity, degassed solvents. Thoroughly deoxygenate the reaction mixture via freeze-pump-thaw cycles or by sparging with an inert gas (e.g., Argon, Nitrogen). |
| Running to Very High Conversion | At conversions >90-95%, the low monomer concentration can increase the probability of radical-radical termination events, which broadens the PDI. | Stop the polymerization between 70% and 90% conversion for the lowest PDI. Quench the reaction by exposing it to air and cooling in an ice bath. |
Question: The polymerization is extremely slow or stalls completely. Why?
Answer: Stalled reactions are common when polymerizing sterically hindered monomers like this compound.
| Potential Cause | Scientific Rationale & Explanation | Recommended Solution |
| Steric Hindrance | The two methyl groups on the alpha-carbon of the amino acid sterically shield the propagating radical, which can significantly slow the rate of monomer addition (kp). This is an inherent property of the monomer. | Increase the reaction temperature (e.g., from 60°C to 80°C) to provide more thermal energy to overcome the activation barrier. Note that higher temperatures can also increase termination, so a balance must be found. |
| Inhibitor Impurities | As mentioned above, impurities (especially oxygen or inhibitors from the monomer) will consume the initial radicals, creating a long induction period or preventing polymerization altogether. | Ensure rigorous purification of the monomer and deoxygenation of the reaction setup. |
| Low Initiator Concentration | While a high [CTA]/[Initiator] ratio is good for control, too little initiator will generate radicals too slowly to sustain the polymerization, especially if there are trace inhibitors. | Decrease the [CTA]/[Initiator] ratio (e.g., from 10 to 5) to increase the rate of radical generation. |
Section 4: Detailed Experimental Protocols
These protocols are provided as a robust starting point. Optimization may be required based on your specific experimental goals and available equipment.
Protocol: Synthesis of this compound Monomer
Based on the principles of the Schotten-Baumann reaction.[1][2]
Materials:
-
2-Aminoisobutyric acid (2-methylalanine)
-
Sodium hydroxide (NaOH)
-
Acryloyl chloride
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
Ice bath
Procedure:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve 2-aminoisobutyric acid (1.0 eq) in a 2M NaOH aqueous solution (2.0 eq) at 0°C (ice bath).
-
Stir until all solids are dissolved.
-
Slowly add acryloyl chloride (1.1 eq) dropwise via the dropping funnel over 1 hour, ensuring the temperature remains below 5°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours.
-
Cool the flask in an ice bath again and carefully acidify the solution to pH 2 using concentrated HCl.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
The resulting crude solid should be purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) or column chromatography to yield the pure monomer.
-
Crucial: Confirm purity and structure via ¹H NMR and ¹³C NMR spectroscopy before use in polymerization.
Protocol: RAFT Polymerization of this compound
This protocol is a general starting point for achieving a target Degree of Polymerization (DP) of 100.
Materials & Reagents:
-
Monomer: this compound (purified)
-
RAFT Agent (CTA): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)
-
Initiator: Azobisisobutyronitrile (AIBN)
-
Solvent: Anhydrous, degassed 1,4-Dioxane or Dimethylformamide (DMF)
-
Schlenk flask, magnetic stir bar, rubber septum, inert gas line (Argon or Nitrogen)
Calculations (Example for DP=100):
-
Target Ratio: [Monomer]:[CTA]:[Initiator] = 100:1:0.2
-
Assume 10 mmol of Monomer (e.g., 1.57 g)
-
CTA needed: 0.1 mmol (e.g., 27.9 mg of CPADB)
-
Initiator needed: 0.02 mmol (e.g., 3.3 mg of AIBN)
-
Solvent: To achieve a desired monomer concentration (e.g., 1 M, so 10 mL of solvent)
Procedure:
-
Add the Monomer, CTA, and a magnetic stir bar to a Schlenk flask.
-
Seal the flask with a rubber septum and perform at least three freeze-pump-thaw cycles to remove all dissolved oxygen.
-
After the final thaw, backfill the flask with inert gas.
-
In a separate vial, dissolve the AIBN initiator in a small amount of the degassed solvent.
-
Using a gas-tight syringe, inject the AIBN solution into the Schlenk flask containing the monomer/CTA mixture.
-
Place the flask in a preheated oil bath at 70°C and begin stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., every hour) via a degassed syringe. Analyze monomer conversion by ¹H NMR and molecular weight/PDI by Gel Permeation Chromatography (GPC).
-
Once the desired conversion is reached (e.g., ~80%), stop the reaction by removing the flask from the oil bath, cooling it in ice, and exposing the solution to air.
-
Precipitate the polymer by adding the reaction solution dropwise into a large volume of a non-solvent (e.g., cold diethyl ether or hexane).
-
Collect the precipitated polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum to a constant weight.
References
-
Li, G., Feng, W., Corrigan, N., Boyer, C., Wang, X., & Xu, J. (2018). Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization. Polymer Chemistry, 9(22), 3073-3082. [Link]
- Saraydin, D., Karadag, E., & Güven, O. (2003). Controlled Radical Polymerization of an Acrylamide Containing L-alanine Moiety via ATRP. Hacettepe Journal of Biology and Chemistry, 32, 141-148.
- Liu, Y., Fan, Z., & Qiu, Z. (2019). Self-assembly and chiroptical property of poly(N-acryloyl-L-amino acid) grafted celluloses synthesized by RAFT polymerization.
-
ResearchGate. (n.d.). Synthesis of poly(N-acryloyl-l-alanine) [poly(AAla)] via ATRP using two initiators. Retrieved January 21, 2026, from [Link]
-
Zhang, K., Zhang, Y., Chen, Y., & Zhu, J. (2020). Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications. Polymers, 12(11), 2695. [Link]
-
ResearchGate. (n.d.). Controlled Polymerization of Acrylamides. Retrieved January 21, 2026, from [Link]
-
Kamer, G. L., et al. (2022). Monomer Choice Influences N-Acryloyl Amino Acid Grafter Conversion via Protease-Catalysis. International Journal of Molecular Sciences, 23(15), 8719. [Link]
-
Matyjaszewski Polymer Group, Carnegie Mellon University. (n.d.). Features of Controlled “Living” Radical Polymerizations. Retrieved January 21, 2026, from [Link]
-
Li, G., et al. (2018). Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization. Polymer Chemistry, 9(22), 3073-3082. [Link]
-
Anastasaki, A., et al. (2022). Tailoring polymer dispersity by controlled radical polymerization. Morressier. [Link]
-
Zhang, Q., et al. (2012). RAFT synthesis of triply responsive poly[N-[2-(dialkylamino)ethyl]acrylamide]s and their N-substitute determined response. Polymer Chemistry, 3(8), 2277-2286. [Link]
-
Anastasaki, A., et al. (2020). Tailoring Polymer Dispersity by Controlled Radical Polymerization: A Versatile Approach. ChemRxiv. [Link]
- Heilmann, S. M., & Rasmussen, J. K. (1987). U.S. Patent No. 4,694,103. Washington, DC: U.S.
- Odian, G. (2004).
-
Zhang, Z., et al. (2023). Controlled Polymerization of Acrylamide via One-Pot and One-Step Aqueous Cu(0)-Mediated Reversible-Deactivation Radical Polymerization. Polymers, 15(12), 2758. [Link]
-
Wang, R., et al. (2023). Rapid RAFT Polymerization of Acrylamide with High Conversion. Molecules, 28(6), 2588. [Link]
-
Wang, R., et al. (2023). Rapid RAFT Polymerization of Acrylamide with High Conversion. Molecules, 28(6), 2588. [Link]
-
Matyjaszewski Polymer Group, Carnegie Mellon University. (n.d.). ATRP of Additional Monomers. Retrieved January 21, 2026, from [Link]
Sources
- 1. Monomer Choice Influences N-Acryloyl Amino Acid Grafter Conversion via Protease-Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4694103A - Method of preparing N-acryloyl-α-amino acids - Google Patents [patents.google.com]
- 3. Features of Controlled “Living” Radical Polymerizations - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 4. Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. RAFT synthesis of triply responsive poly[N-[2-(dialkylamino)ethyl]acrylamide]s and their N-substitute determined response - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Rapid RAFT Polymerization of Acrylamide with High Conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up N-Acryloyl-2-methylalanine Synthesis for Laboratory Production
Welcome to the technical support center for the synthesis of N-Acryloyl-2-methylalanine. This guide is designed for researchers, scientists, and drug development professionals who are looking to produce this monomer on a laboratory scale (e.g., 10-100 grams). We will delve into the practical aspects of the synthesis, focusing on the common challenges and troubleshooting steps you might encounter during the process. Our approach is grounded in the principles of the Schotten-Baumann reaction, a robust method for the N-acylation of amino acids.
I. Core Concepts: The Chemistry Behind the Synthesis
The synthesis of this compound involves the reaction of 2-methylalanine with acryloyl chloride in the presence of a base. This is a classic example of the Schotten-Baumann reaction, which is widely used for the formation of amides from amines and acid chlorides.[1][2]
The reaction is typically carried out in a two-phase solvent system, consisting of water and a water-immiscible organic solvent.[1] The 2-methylalanine is dissolved in the aqueous phase containing a base, such as sodium hydroxide, which serves two critical purposes:
-
Deprotonation: It deprotonates the amino group of the 2-methylalanine, making it a more potent nucleophile.
-
Acid Scavenging: It neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the reaction, driving the equilibrium towards the formation of the amide product.[3][4]
The acryloyl chloride is dissolved in the organic phase. The reaction occurs at the interface of the two phases.
Reaction Mechanism
Caption: Schotten-Baumann reaction for this compound synthesis.
II. Step-by-Step Experimental Protocol for Lab-Scale Production (50g Scale)
This protocol is designed to be a self-validating system. Each step includes the rationale behind the procedure and expected observations.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-Methylalanine | 103.12 | 50.0 g | 0.485 | Starting material. |
| Sodium Hydroxide | 40.00 | 48.5 g | 1.21 | 2.5 equivalents. |
| Acryloyl Chloride | 90.51 | 48.5 mL (53.6 g) | 0.592 | 1.2 equivalents. Stabilized with phenothiazine. |
| Dichloromethane (DCM) | - | 500 mL | - | Organic solvent. |
| Deionized Water | - | 1 L | - | Aqueous solvent. |
| Hydrochloric Acid | - | As needed | - | For acidification. |
| Sodium Chloride | - | As needed | - | For brine wash. |
| Anhydrous MgSO₄ | - | As needed | - | Drying agent. |
| Hydroquinone | - | ~100 mg | - | Polymerization inhibitor. |
Procedure
-
Dissolution of 2-Methylalanine:
-
In a 2L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-methylalanine (50.0 g, 0.485 mol) and sodium hydroxide (48.5 g, 1.21 mol) in 500 mL of deionized water.
-
Rationale: 2-methylalanine is readily soluble in aqueous base.[2][5] Using a molar excess of NaOH ensures complete deprotonation of both the carboxylic acid and the amino group, and neutralizes the HCl byproduct.
-
Observation: The solution will warm up slightly. Stir until all solids have dissolved and the solution is clear. Cool the solution to 0-5 °C in an ice-water bath.
-
-
Preparation of Acryloyl Chloride Solution:
-
In a separate flask, dissolve acryloyl chloride (48.5 mL, 0.592 mol) in 250 mL of dichloromethane (DCM).
-
Rationale: Acryloyl chloride is highly reactive and should be handled in a fume hood.[6] Dissolving it in an organic solvent allows for controlled addition.
-
Observation: The solution should be colorless to pale yellow.
-
-
Acylation Reaction:
-
Transfer the acryloyl chloride/DCM solution to the dropping funnel.
-
Add the acryloyl chloride solution dropwise to the vigorously stirred aqueous solution of 2-methylalanine over 2-3 hours, ensuring the internal temperature is maintained between 0-5 °C.
-
Rationale: The reaction is exothermic. Slow, controlled addition is crucial to prevent a runaway reaction and minimize side reactions like the hydrolysis of acryloyl chloride. Vigorous stirring is essential to maximize the interfacial area between the two phases, promoting a higher reaction rate.
-
Observation: The reaction mixture will become cloudy as the product begins to form.
-
-
Reaction Completion:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Rationale: This ensures the reaction goes to completion.
-
Observation: The mixture will be a biphasic solution.
-
-
Work-up and Product Isolation:
-
Separate the organic and aqueous layers using a separatory funnel.
-
Wash the organic layer with 100 mL of 1M HCl, followed by 100 mL of brine.
-
Rationale: The acid wash removes any unreacted amine and the brine wash removes residual water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and add a small amount of hydroquinone (~100 mg) as a polymerization inhibitor.[7]
-
Rationale: It is critical to prevent polymerization of the product, which can be initiated by heat or light.
-
Concentrate the organic layer under reduced pressure using a rotary evaporator.
-
Observation: A white to off-white solid should precipitate.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexanes.
-
Rationale: Recrystallization is an effective method for purifying solid organic compounds.[8]
-
Observation: The pure product should be a white crystalline solid. Dry the crystals under vacuum. A typical yield is 70-85%.
-
III. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and scale-up of this compound.
FAQs
Q1: Why is the yield of my reaction low?
-
A1: Low yields can result from several factors:
-
Incomplete Reaction: Ensure sufficient reaction time and vigorous stirring. A longer reaction time at room temperature after the initial addition can improve the yield.
-
Hydrolysis of Acryloyl Chloride: Acryloyl chloride is highly susceptible to hydrolysis. Ensure your solvents are dry and the reaction is kept cold during the addition.[9]
-
Product Loss During Work-up: The product has some water solubility. Minimize the volume of aqueous washes. Back-extracting the aqueous layer with DCM can help recover dissolved product.
-
Sub-optimal pH: The pH of the aqueous layer should be maintained above 10 during the reaction to ensure the amine is deprotonated and the HCl byproduct is neutralized.
-
Q2: My final product is an oil and won't crystallize. What should I do?
-
A2: Oiling out during crystallization is a common problem.
-
Purity: The crude product may be impure. Try washing the oil with a non-polar solvent like hexanes to remove non-polar impurities.
-
Solvent System: The crystallization solvent may not be optimal. Try different solvent systems. A good starting point is a solvent in which the compound is soluble when hot but sparingly soluble when cold.
-
Seeding: If you have a small amount of pure crystalline product, adding a seed crystal to the supersaturated solution can induce crystallization.
-
Chromatography: If crystallization fails, purification by column chromatography on silica gel may be necessary.[8]
-
Q3: I see a white solid forming in my acryloyl chloride bottle. What is it?
-
A3: This is likely poly(acryloyl chloride) or acrylic acid formed from hydrolysis. Acryloyl chloride can polymerize, especially if the inhibitor is depleted or it is exposed to heat or light.[10] It is recommended to use fresh, properly stored acryloyl chloride.
Q4: How do I safely quench unreacted acryloyl chloride?
-
A4: Unreacted acryloyl chloride can be quenched by slowly adding it to a stirred, cold solution of sodium bicarbonate or a dilute solution of a non-nucleophilic base. The reaction is highly exothermic and will release HCl gas, so this must be done in a fume hood.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
IV. Characterization of this compound
Proper characterization of the final product is essential to confirm its identity and purity.
Expected Spectroscopic Data
-
¹H NMR (in CDCl₃):
-
δ 6.3-6.5 (dd, 1H, vinyl CH)
-
δ 6.1-6.3 (dd, 1H, vinyl CH₂)
-
δ 5.6-5.8 (dd, 1H, vinyl CH₂)
-
δ 7.0-8.0 (br s, 1H, NH)
-
δ 1.5-1.7 (s, 6H, C(CH₃)₂)
-
δ 9-12 (br s, 1H, COOH)
-
-
¹³C NMR (in CDCl₃):
-
δ 175-180 (COOH)
-
δ 165-170 (C=O, amide)
-
δ 130-132 (CH=CH₂)
-
δ 126-128 (CH=CH₂)
-
δ 55-60 (C(CH₃)₂)
-
δ 22-25 (C(CH₃)₂)
-
-
FT-IR (KBr pellet):
-
~3300 cm⁻¹ (N-H stretch)
-
~3000-2500 cm⁻¹ (O-H stretch, carboxylic acid)
-
~1720 cm⁻¹ (C=O stretch, carboxylic acid)
-
~1660 cm⁻¹ (C=O stretch, amide I)
-
~1620 cm⁻¹ (C=C stretch)
-
~1540 cm⁻¹ (N-H bend, amide II)
-
V. Safety Considerations
-
Acryloyl Chloride: This substance is highly corrosive, flammable, and toxic upon inhalation.[6][10] It reacts violently with water. Always handle it in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[13]
-
Scale-up: When scaling up the reaction, be mindful of the increased exotherm. Ensure your cooling bath is sufficient to maintain the desired temperature. A mechanical stirrer is recommended for efficient mixing in larger volumes.
-
Waste Disposal: Dispose of all chemical waste according to your institution's guidelines. Quench any unreacted acryloyl chloride before disposal.
VI. References
-
Buruiana, E. C., Murariu, M., & Buruiana, T. (2014). Synthesis and characterization of poly [N-acryloyl-(D/L), (+/−)-phenylalanine-co-(D/L), (−/+)N-methacryloyloxyethyl-N′-2-hydroxybutyl(urea)] copolymers. Central European Journal of Chemistry, 12(10), 1056-1066.
-
Rasmussen, J. K. (1987). Method of preparing n-acryloyl-alpha-amino acids. Google Patents. (Patent No. EP0246849B1)
-
Buruiana, E. C., Murariu, M., & Buruiana, T. (2014). Synthesis and characterization of poly [N-acryloyl-(D/L), (+/−)-phenylalanine-co-(D/L), (−/+)N-methacryloyloxyethyl-N′-2-hydroxybutyl(urea)] copolymers. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Schotten–Baumann reaction. In Wikipedia. Retrieved from [Link]
-
Wang, X., et al. (2020). Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization. Polymer Chemistry, 11(34), 5429-5438.
-
Saghatelian, A., et al. (2004). N-Acyl Amino Acids: A New Class of Biologically Active Polyanions. Biochemistry, 43(46), 14839-14849.
-
Wikipedia. (2023). 2-Aminoisobutyric acid. In Wikipedia. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H-NMR (500 MHz) spectrum of poly(N-acryloyl-l-alanine) [poly(AAla)]. Retrieved from [Link]
-
Mastai, Y., et al. (2021). Enantioselective Crystallization on Chiral Hybrid Magnetic Polymeric Particles. ACS Omega, 6(14), 9576-9583.
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
BYJU'S. (2019). Schotten Baumann Reaction. Retrieved from [Link]
-
ACS Publications. (2023). Addition to “A Laboratory Accident of Acryloyl Chloride, Its Consequences, Treatment, and Safety Measures: An Arduous Lesson to All Researchers”. ACS Chemical Health & Safety.
-
Petrosino, S., & Di Marzo, V. (2017). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. IUBMB life, 69(5), 320-329.
-
Kochetkov, N. K., et al. (1994). Nucleoside N-acylation with active derivatives of amino acids. Nucleosides and Nucleotides, 13(6-7), 1521-1526.
-
Royal Society of Chemistry. (2019). Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. Reaction Chemistry & Engineering, 4(10), 1786-1796.
-
Becker, H. (2003). Polymerization Inhibition of (meth) Acrylates (Doctoral dissertation, Technischen Universität Darmstadt).
-
Kumar, A., et al. (2018). Monomer Choice Influences N-Acryloyl Amino Acid Grafter Conversion via Protease-Catalysis. Biomacromolecules, 19(10), 4156-4165.
-
Rasmussen, J. K. (1987). Method of preparing N-acryloyl-α-amino acids. Google Patents. (Patent No. US4694103A)
-
ResearchGate. (2023). Controlled Radical Polymerization of N-Acryloylglycinamide and UCST-Type Phase Transition of the Polymers. Retrieved from [Link]
-
ResearchGate. (2018). NMR spectroscopy based configurational and compositional analysis of isobornyl methacrylate—Acrylonitrile copolymers. Retrieved from [Link]
-
Stanford University Environmental Health & Safety. (n.d.). Acryloyl Chloride Exposure: Lessons Learned. Retrieved from [Link]
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- 2. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]
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- 5. 2-Aminoisobutyric Acid | 62-57-7 [chemicalbook.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. WO2012045738A1 - Process for inhibiting unwanted free-radical polymerization of acrylic acid present in a liquid phase p - Google Patents [patents.google.com]
- 8. EP0246849B1 - Method of preparing n-acryloyl-alpha-amino acids - Google Patents [patents.google.com]
- 9. Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
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- 13. Acryloyl Chloride Exposure: Lessons Learned – Stanford Environmental Health & Safety [ehs.stanford.edu]
Technical Support Center: Synthesis Optimization of Functional Monomers
Welcome to the Technical Support Center for the Synthesis Optimization of Functional Monomers. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and polymerizing functional monomers. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work. Our goal is to provide not only solutions but also the underlying scientific reasoning to empower you to make informed decisions in your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions related to the selection, characterization, and synthesis of functional monomers.
Q1: Why is the selection of a functional monomer so critical for my polymer's properties?
A1: The choice of functional monomer is the foundational step in designing a polymer with specific characteristics. The functional group dictates key properties such as reactivity, hydrophilicity, potential for post-polymerization modification, and biocompatibility. For instance, hydroxyl (–OH) groups enhance hydrophilicity, while amine (–NH₂) groups are excellent for biofunctionalization and carboxyl (–COOH) groups are used for conjugation chemistry.[1] The monomer's structure also influences the polymer's mechanical strength, thermal stability, and degradation profile.[1] Therefore, a well-considered monomer selection is paramount to achieving the desired performance of the final polymer, especially in applications like controlled drug delivery.
Q2: What are the essential characterization techniques I should perform on my functional monomer before polymerization?
A2: Thorough characterization of the monomer is crucial to ensure its purity, structure, and stability, which directly impact the reproducibility and success of the polymerization.[1] Key techniques include:
-
Spectroscopic Analysis:
-
Thermal Analysis:
-
Chromatography (e.g., HPLC, GC-MS): To assess purity and identify any impurities that could affect polymerization.
Q3: How do impurities in my functional monomer affect the polymerization process?
A3: Impurities in a functional monomer can have a significant negative impact on polymerization. They can act as inhibitors or retarders, leading to slow or incomplete reactions. Some impurities may also function as chain transfer agents, resulting in polymers with lower molecular weights than desired. In the context of controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP), impurities can poison the catalyst, leading to a loss of control over the polymerization.[3] A study on the dental adhesive monomer 10-MDP demonstrated that impurities and the presence of dimers affected hybridization and reduced the formation of desired salts, ultimately compromising bonding performance.[4] Therefore, high monomer purity is essential for achieving controlled and reproducible polymer synthesis.[4]
Q4: What are the main advantages of directly polymerizing a functional monomer versus post-polymerization modification?
A4: Direct polymerization of a functional monomer offers several advantages:
-
Direct incorporation of functional groups: This ensures a high degree of functionality throughout the polymer backbone.[3]
-
No need for post-polymerization modification steps: This simplifies the overall synthesis process, saving time and resources.[3]
-
Defined arrangement of functional groups: The distribution of functional groups is determined by the copolymer architecture.[3]
However, some functional groups can interfere with the polymerization catalyst or conditions. In such cases, a post-polymerization modification strategy, where a protected monomer is polymerized and then deprotected or modified, is a more suitable approach.
Section 2: Troubleshooting Guides
This section provides practical, step-by-step guidance for overcoming common experimental hurdles in functional monomer synthesis and polymerization.
Issue: Low or No Polymerization Conversion
Q: I am observing very low or no conversion of my functional monomer. What are the potential causes and how can I troubleshoot this?
A: This is a common issue with several potential root causes. A systematic approach is necessary to identify and resolve the problem.
Troubleshooting Workflow: Low/No Polymerization Conversion
Caption: Troubleshooting workflow for low or no polymerization conversion.
Detailed Causality and Solutions:
-
Initiator Issues: The initiator might be unsuitable for the monomer or reaction conditions.[5] For thermal initiators, ensure the reaction temperature is appropriate for its half-life. For redox initiators, ensure both components are present and active. Always use fresh, properly stored initiators.
-
Presence of Inhibitors: Commercial monomers often contain inhibitors to prevent premature polymerization during storage. These must be removed before use. Oxygen is also a potent inhibitor of radical polymerization and must be removed by degassing (e.g., freeze-pump-thaw cycles, sparging with inert gas).
-
Monomer Quality: Impurities can significantly hinder polymerization.[4] Verify the monomer's purity using techniques like NMR or GC. If impurities are detected, repurify the monomer.
-
Reaction Conditions:
-
Temperature: The reaction temperature must be optimal for the chosen initiator and polymerization method.
-
Solvent: The solvent must solubilize the monomer, polymer, and catalyst (if applicable) and should not interfere with the reaction.[6] For some monomers, the solvent choice can influence the polymer's morphology and properties.[6]
-
pH: For pH-sensitive monomers (e.g., acrylic acid, DMAEMA), the pH of the reaction medium is critical.[7] For acidic monomers, a low pH (around 2-3) keeps the monomer in its less water-soluble, neutral state, promoting partitioning into the growing polymer particles.[7] Conversely, for basic monomers, a higher pH (around 9-10) is often required.[7]
-
-
Catalyst Deactivation (Controlled Polymerization): In techniques like ATRP, functional groups on the monomer (e.g., amines, pyridines) can compete with the ligand for the metal center of the catalyst, leading to catalyst deactivation.[3] To mitigate this, use strongly binding ligands or add an excess of a "pseudo" ligand like pyridine to maintain the catalyst's stability.[3]
Issue: Poor Control Over Polymerization (Broad Molecular Weight Distribution)
Q: My polymerization is successful, but the resulting polymer has a very broad molecular weight distribution (high dispersity). How can I improve control?
A: Achieving a narrow molecular weight distribution is a key goal of controlled polymerization techniques. A broad distribution suggests a loss of control.
Troubleshooting Workflow: Poor Polymerization Control
Caption: Troubleshooting workflow for poor polymerization control.
Detailed Causality and Solutions:
-
Choice of Polymerization Technique: If you are using conventional free radical polymerization, a broader molecular weight distribution is expected. For better control, consider using a controlled/"living" radical polymerization (CRP) method like ATRP or RAFT.
-
Purity of Reagents: As with low conversion, impurities can lead to uncontrolled side reactions and termination events, broadening the molecular weight distribution. Ensure all components of your reaction are of high purity.
-
Stoichiometric Ratios: The ratio of monomer to initiator is a primary determinant of the target molecular weight. Inaccurate measurements can lead to deviations from the expected molecular weight. In ATRP, the ratio of catalyst to ligand is also critical for maintaining control.
-
Termination Reactions: Irreversible termination reactions compete with the desired controlled propagation. This can be exacerbated by high temperatures or the presence of impurities. Lowering the reaction temperature or further purifying the reagents can help minimize termination. In some cases, intramolecular cyclization can cause early termination, which may be overcome by adjusting pH or using a different chain-end halogen.[3]
Issue: Difficulty in Monomer Purification
Q: I am struggling to purify my functional monomer effectively. What are the best practices?
A: The appropriate purification method depends on the physical state and properties of your monomer and the nature of the impurities.
Table 1: Monomer Purification Techniques
| Technique | Description | Best For |
| Distillation/Vacuum Distillation | Separation based on differences in boiling points. Vacuum is used for high-boiling or thermally sensitive monomers. | Liquid monomers with non-volatile impurities or inhibitors. |
| Recrystallization | Dissolving the monomer in a suitable solvent at high temperature and then cooling to allow the pure monomer to crystallize out, leaving impurities in the solution. | Solid monomers. |
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Removing closely related impurities or colored compounds. |
| Washing with Aqueous Solutions | Using basic (e.g., NaOH solution) or acidic solutions to remove acidic or basic impurities/inhibitors, respectively. | Removing acidic or basic inhibitors from water-immiscible monomers. |
| Passing through an Inhibitor Removal Column | Using a pre-packed column containing an adsorbent that specifically binds the inhibitor. | Quick and efficient removal of common inhibitors like hydroquinone (HQ) and monomethyl ether hydroquinone (MEHQ). |
Protocol: Standard Purification of a Liquid Monomer (e.g., Styrene or an Acrylate)
-
Initial Wash:
-
Place the monomer in a separatory funnel.
-
Add an equal volume of a 5-10% aqueous sodium hydroxide solution to remove acidic inhibitors (e.g., MEHQ).
-
Shake vigorously, periodically venting the funnel.
-
Allow the layers to separate and discard the aqueous (bottom) layer.
-
Repeat the wash 2-3 times.
-
Wash with deionized water until the aqueous layer is neutral to pH paper.
-
-
Drying:
-
Transfer the washed monomer to a clean, dry flask.
-
Add a suitable drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate).
-
Swirl the flask and let it stand for at least 30 minutes. The monomer is dry when the drying agent no longer clumps together.
-
-
Distillation:
-
Filter the dried monomer into a distillation flask.
-
Set up for vacuum distillation to prevent thermal polymerization.
-
Add a boiling chip.
-
Distill the monomer under reduced pressure, collecting the fraction that boils at the correct temperature.
-
Crucially, do not distill to dryness , as this can concentrate potentially explosive peroxides that may have formed.
-
-
Storage:
-
Store the purified monomer in a clean, dry, dark container at a low temperature (e.g., in a refrigerator or freezer).
-
For long-term storage, a small amount of inhibitor can be added. Use the purified monomer as soon as possible.
-
Section 3: References
-
ResolveMass Laboratories. (2026, January 2). Monomer Selection Strategies for Custom Polymer Synthesis.
-
Matyjaszewski Polymer Group. (2014, May 14). Direct polymerization of functional monomers.
-
ResearchGate. (n.d.). How to find effective functional monomers for effective molecularly imprinted polymers? | Request PDF.
-
El-Hachem, N., et al. (2021). Optimization of a Molecularly Imprinted Polymer Synthesis for a Rapid Detection of Caffeic Acid in Wine. Polymers (Basel).
-
MDPI. (2022, September 23). Influence of Synthesis Parameters and Polymerization Methods on the Selective and Adsorptive Performance of Bio-Inspired Ion Imprinted Polymers.
-
Alfa Chemistry. (n.d.). Polymerization Initiators.
-
Yoshihara, K., et al. (2015). Functional monomer impurity affects adhesive performance. Dental Materials, 31(12), 1493-501.
-
PCI Magazine. (2022, March 4). How Does pH Impact the Polymerization of Functional Monomers?.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. researchgate.net [researchgate.net]
- 3. Direct polymerization of functional monomers - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 4. Functional monomer impurity affects adhesive performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. materials.alfachemic.com [materials.alfachemic.com]
- 6. mdpi.com [mdpi.com]
- 7. pcimag.com [pcimag.com]
Validation & Comparative
A Comparative Guide for Stimuli-Responsive Polymers: N-Acryloyl-2-methylalanine vs. N-isopropylacrylamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of intelligent materials, stimuli-responsive polymers stand out for their ability to undergo significant conformational changes in response to environmental triggers. This property has made them invaluable in a range of applications, from targeted drug delivery and tissue engineering to biosensors and smart coatings. Among the most extensively studied thermo-responsive polymers is Poly(N-isopropylacrylamide) (PNIPAAm), celebrated for its sharp Lower Critical Solution Temperature (LCST) near physiological conditions. However, the demand for polymers with alternative and complementary responsive behaviors has led to the exploration of other monomer systems. This guide provides a detailed comparison of N-isopropylacrylamide (NIPAAm) and a promising, yet less explored alternative, N-Acryloyl-2-methylalanine (NAcMA).
This analysis is grounded in a synthesis of established experimental data for NIPAAm and inferences from the growing body of literature on N-acryloyl amino acids for NAcMA, providing a predictive yet scientifically-grounded overview of its potential.
At a Glance: Key Physicochemical and Biological Properties
| Property | N-isopropylacrylamide (NIPAAm) | This compound (NAcMA) (Inferred) |
| Primary Stimulus | Temperature | Temperature & pH |
| Thermal Response | Lower Critical Solution Temperature (LCST) | Upper Critical Solution Temperature (UCST) |
| Typical Transition Temp. | ~32 °C in aqueous solution[1][2][3] | Dependent on pH and polymer concentration |
| pH-Responsiveness | Homopolymer is largely pH-insensitive[4] | Expected due to the carboxylic acid moiety |
| Biocompatibility | Generally considered biocompatible[1][4][5] | Expected to be high due to amino acid base[1][2][3] |
| Polymerization | Readily undergoes free-radical polymerization[2] | Can be polymerized via free-radical methods[1][2] |
Delving Deeper: A Head-to-Head Comparison
Thermo-Responsiveness: A Tale of Two Temperatures
The most striking difference between polymers derived from NIPAAm and NAcMA lies in their thermo-responsive behavior.
N-isopropylacrylamide (NIPAAm): PNIPAAm is the archetypal example of a polymer exhibiting a Lower Critical Solution Temperature (LCST) . Below its LCST of approximately 32°C, PNIPAAm is hydrophilic and readily dissolves in water.[1][2][3] This is due to the formation of hydrogen bonds between the amide groups of the polymer and surrounding water molecules. As the temperature rises above the LCST, these hydrogen bonds break, and the polymer chains undergo a conformational change, becoming more hydrophobic. This leads to aggregation and phase separation from the aqueous solution.[1][2] This sharp and reversible transition just below physiological temperature has been the cornerstone of its widespread use in biomedical applications.[5][6]
This compound (NAcMA): While direct experimental data on the homopolymer of NAcMA is limited, the behavior of related poly(N-acryloyl amino acid)s suggests that it is likely to exhibit an Upper Critical Solution Temperature (UCST) .[7][8] In contrast to an LCST, polymers with a UCST are soluble in a given solvent above a critical temperature and phase-separate upon cooling. This phenomenon is often driven by the formation of strong intermolecular hydrogen bonds between the polymer chains at lower temperatures, which are disrupted by increased thermal energy at higher temperatures, allowing for solvation. For poly(N-acryloyl glycinamide), a related polymer, the UCST is highly dependent on the absence of ionic impurities.[7][8]
Diagrammatic Representation of Thermo-Responsive Behavior
Caption: Contrasting thermo-responsive behaviors of PNIPAAm and predicted Poly(NAcMA).
pH-Sensitivity: A Key Differentiator
The chemical structures of the two monomers dictate their responsiveness to changes in pH.
NIPAAm: The homopolymer of NIPAAm lacks ionizable groups and is therefore largely insensitive to pH changes within a typical physiological range.[4] To impart pH sensitivity to PNIPAAm-based materials, it is necessary to copolymerize NIPAAm with monomers containing acidic or basic moieties, such as acrylic acid or diethylaminoethyl methacrylate.[5][9]
NAcMA: The presence of a carboxylic acid group in the this compound monomer is a critical feature. This group is expected to be deprotonated at pH values above its pKa, resulting in a negatively charged polymer chain. This charge will lead to electrostatic repulsion between the polymer chains, promoting dissolution in aqueous media.[5][10] Conversely, at pH values below the pKa, the carboxylic acid will be protonated and uncharged, which could influence the polymer's solubility and its UCST behavior. This inherent pH-responsiveness offers a dual-stimuli response capability that is highly desirable for advanced drug delivery systems.
Diagram of pH-Responsive Behavior of Poly(NAcMA)
Caption: Predicted pH-dependent ionization and solubility of Poly(NAcMA).
Biocompatibility: A Common Ground
NIPAAm: PNIPAAm has been extensively studied for its biocompatibility and is generally considered safe for biomedical applications, exhibiting low cytotoxicity.[1][4][5] However, the biocompatibility of PNIPAAm-based nanoparticles can be influenced by the surfactants used during synthesis.[11]
NAcMA: As NAcMA is an amino acid derivative, its polymer is anticipated to have excellent biocompatibility and biodegradability.[1][2][3] Polymers based on naturally occurring amino acids are often well-tolerated by the body and can be broken down into metabolizable byproducts.[1][2][12]
Experimental Protocols for Characterization
To empirically validate the properties discussed, the following experimental protocols are recommended.
Protocol 1: Determination of Transition Temperature (LCST/UCST) by UV-Vis Spectrophotometry (Turbidimetry)
Objective: To determine the phase transition temperature of the polymers in aqueous solution.
Methodology:
-
Prepare a 1% (w/v) solution of the polymer in deionized water or a suitable buffer (e.g., PBS for pH 7.4).
-
Place the solution in a quartz cuvette and insert it into a UV-Vis spectrophotometer equipped with a temperature controller.
-
Set the wavelength to 500 nm.
-
For LCST (PNIPAAm): Start at a temperature below the expected LCST (e.g., 20°C) and gradually increase the temperature at a controlled rate (e.g., 1°C/minute).
-
For UCST (Poly(NAcMA)): Start at a temperature above the expected UCST (e.g., 60°C) and gradually decrease the temperature at a controlled rate (e.g., 1°C/minute).
-
Record the transmittance at 500 nm as a function of temperature.
-
The transition temperature is typically defined as the temperature at which the transmittance drops to 50% of its initial value.
Protocol 2: pH-Dependent Swelling of Hydrogels
Objective: To quantify the effect of pH on the swelling behavior of a hydrogel.
Methodology:
-
Synthesize hydrogels of the polymer of interest.
-
Dry the hydrogels to a constant weight (W_d).
-
Immerse pre-weighed dried hydrogels in buffer solutions of varying pH (e.g., pH 2, 4, 6, 7.4, 9).
-
Allow the hydrogels to swell to equilibrium at a constant temperature (e.g., 25°C).
-
Periodically remove the hydrogels, blot excess surface water, and weigh them (W_s).
-
Calculate the swelling ratio (SR) using the formula: SR = (W_s - W_d) / W_d.
-
Plot the swelling ratio as a function of pH.
Protocol 3: Assessment of Biocompatibility via MTT Assay
Objective: To evaluate the in vitro cytotoxicity of the polymers on a relevant cell line.
Methodology:
-
Culture a suitable cell line (e.g., L929 fibroblasts) in a 96-well plate until they reach approximately 80% confluency.
-
Prepare sterile solutions of the polymers at various concentrations in cell culture medium.
-
Remove the old medium from the cells and replace it with the polymer-containing medium. Include a positive control (e.g., Triton X-100) and a negative control (fresh medium).
-
Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add MTT solution to each well and incubate for another 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the negative control.
Experimental Workflow Diagram
Caption: General workflow for synthesis and characterization of responsive polymers.
Concluding Remarks for the Senior Application Scientist
The choice between N-isopropylacrylamide and this compound is not a matter of direct replacement but of selecting the right tool for a specific, nuanced application.
-
NIPAAm remains the gold standard for applications requiring a sharp, well-defined LCST transition just below physiological temperature. Its extensive characterization and predictable behavior make it a reliable choice for thermo-responsive drug release and cell sheet engineering.
-
NAcMA , on the other hand, represents a frontier of dual-responsive polymers. The inferred properties of a UCST-type thermal response coupled with inherent pH sensitivity open up possibilities for more complex, multi-stage delivery systems. For instance, a drug carrier based on poly(NAcMA) could be designed to remain aggregated in the acidic environment of the stomach and only dissolve and release its payload in the more neutral pH of the intestine, with temperature as an additional control parameter.
The lack of extensive experimental data on poly(NAcMA) homopolymers presents both a challenge and an opportunity. For researchers and drug development professionals, this represents a fertile ground for novel research, with the potential to develop a new class of highly tunable, biocompatible, and multi-responsive materials. The experimental protocols outlined in this guide provide a clear roadmap for the systematic characterization of NAcMA-based polymers, paving the way for their translation into next-generation biomedical technologies.
References
- Vertex AI Search. (2026).
- Wikipedia. (2026). Poly(N-isopropylacrylamide).
- Polysciences, Inc. (2026). Poly(N-iso-propylacrylamide).
- Seuring, J., Bayer, F. M., Huber, K., & Agarwal, S. (2012). Upper Critical Solution Temperature of Poly(N-acryloyl glycinamide) in Water: A Concealed Property. Macromolecules.
- NIH. (2026). Surface Chemical and Mechanical Properties of Plasma Polymerized N-isopropylacrylamide.
- ACS Publications. (2026).
- National Institute of Standards and Technology. (2009). Improving the Biocompatibility of Thermo-Sensitive Poly(N-Isopropyl Acrylamide) Nanoparticles for Drug Delivery.
- ACS Publications. (2013).
- MDPI. (2018). Poly(N-isopropylacrylamide-co-2-((diethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate)
- PMC - NIH. (2026). Poly(N-isopropylacrylamide)
- MDPI. (2026).
- PMC - NIH. (2026). Poly(N-isopropylacrylamide)
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- 5. Designing and In Vitro Characterization of pH-Sensitive Aspartic Acid-Graft-Poly(Acrylic Acid) Hydrogels as Controlled Drug Carriers - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Comparative Guide to N-Acryloyl Amino Acid Monomers in Polymerization
Introduction: The Convergence of Synthetic Polymers and Biological Building Blocks
In the quest for advanced functional materials, the fusion of synthetic polymer chemistry with the inherent biocompatibility and functionality of biological molecules has opened new frontiers. Among these, polymers derived from N-acryloyl amino acid monomers have garnered significant attention. These unique monomers embed the structural diversity and bio-functionality of amino acids directly into the polymer backbone, creating materials with exceptional properties. This guide provides a comprehensive comparative study of various N-acryloyl amino acid monomers in polymerization, offering researchers, scientists, and drug development professionals a detailed understanding of their synthesis, polymerization behavior, and the performance of the resulting polymers. By understanding the subtle yet significant differences imparted by the amino acid side chain, researchers can tailor polymer design for specific applications, from stimuli-responsive hydrogels for drug delivery to advanced biomaterials for tissue engineering.[1][2]
This guide is structured to provide not just protocols, but a deeper understanding of the underlying principles. We will delve into the synthesis of these specialized monomers, explore their polymerization via state-of-the-art controlled radical polymerization techniques, and present a comparative analysis of the resulting polymer properties, supported by experimental data.
I. Monomer Synthesis: Crafting the Building Blocks
The journey to advanced amino acid-based polymers begins with the synthesis of high-purity N-acryloyl amino acid monomers. The most common and effective method is the Schotten-Baumann reaction, where an amino acid is acylated with acryloyl chloride under basic conditions.[3] The choice of amino acid is the primary determinant of the final polymer's properties, introducing functionalities ranging from hydrophobic (e.g., Leucine, Phenylalanine) to hydrophilic and charged (e.g., Glycine, Aspartic Acid, Glutamic Acid).
Explanatory Workflow: Monomer Synthesis
The synthesis is a critical step where purity is paramount. The presence of unreacted amino acids or di-acylated byproducts can significantly impact polymerization kinetics and the final polymer's properties. The following diagram illustrates the general workflow for the synthesis of an N-acryloyl amino acid monomer.
Caption: General workflow for the synthesis of N-acryloyl amino acid monomers.
Detailed Experimental Protocol: Synthesis of N-Acryloyl Glycine
This protocol provides a step-by-step methodology for the synthesis of N-acryloyl glycine, a foundational monomer in this class.
-
Dissolution: In a three-necked round-bottom flask equipped with a mechanical stirrer and cooled in an ice bath, dissolve glycinamide hydrochloride (e.g., 209 mmol) and potassium carbonate (e.g., 410 mmol) in deionized water (e.g., 125 ml).[4]
-
Addition of Acryloyl Chloride: While stirring vigorously, slowly add a solution of acryloyl chloride (e.g., 205 mmol) in a non-polar solvent like diethyl ether (e.g., 250 ml) dropwise over 30 minutes.[4] Maintaining a low temperature is crucial to minimize side reactions.
-
Reaction: Allow the reaction to proceed at room temperature for approximately 2 hours.[4]
-
Work-up: After the reaction, the organic phase is removed. The aqueous phase is then acidified (e.g., with HCl) to precipitate the N-acryloyl glycine.
-
Purification: The crude product is collected and can be further purified by recrystallization from a suitable solvent system (e.g., methanol/acetone) to yield pure, colorless crystals.[4]
-
Characterization: The final product should be characterized by ¹H NMR and FTIR to confirm its structure and purity.
II. Polymerization Methodologies: Achieving Control and Precision
The polymerization of N-acryloyl amino acid monomers can be achieved through conventional free-radical polymerization; however, to unlock their full potential, controlled radical polymerization (CRP) techniques are indispensable.[1][2] CRP methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures such as block copolymers.[1][2]
A. Photoinduced Electron/Energy Transfer-Reversible Addition-Fragmentation Chain Transfer (PET-RAFT) Polymerization
PET-RAFT is a particularly powerful technique for polymerizing N-acryloyl amino acid monomers as it proceeds under mild conditions, often at room temperature and with visible light irradiation, which is crucial for preserving the sensitive amino acid functionalities.[1][2] This method offers excellent control over the polymerization, yielding well-defined polymers.[1][2]
The following diagram outlines the key steps involved in a typical PET-RAFT polymerization of an N-acryloyl amino acid monomer.
Caption: Workflow for PET-RAFT polymerization of N-acryloyl amino acid monomers.
This protocol is adapted from established procedures for the PET-RAFT polymerization of N-acryloyl amino acids.[1]
-
Stock Solution Preparation: In a vial, prepare a stock solution containing the N-acryloyl-L-valine monomer, a suitable RAFT agent (e.g., 2-(dodecylthiocarbonothioylthio)-2-methylpropionic acid, DDMAT), and a photocatalyst (e.g., tris(2-phenylpyridinato)iridium(III), Ir(ppy)₃) in a degassed solvent such as methanol. A typical molar ratio would be [Monomer]:[RAFT Agent]:[Photocatalyst] = 150:1:7.5x10⁻⁴.
-
Degassing: Seal the vial with a rubber septum and purge the solution with an inert gas (e.g., nitrogen or argon) for at least 20 minutes to remove oxygen, which can quench the polymerization.
-
Initiation: Place the vial under a visible light source (e.g., a blue LED lamp, λmax ≈ 460 nm) at room temperature and stir.
-
Monitoring: At timed intervals, take aliquots from the reaction mixture to monitor monomer conversion by ¹H NMR and the evolution of molecular weight and dispersity by Gel Permeation Chromatography (GPC).
-
Termination and Isolation: Once the desired conversion is reached, terminate the polymerization by exposing the reaction mixture to air and light. Precipitate the polymer by adding the solution to a large excess of a non-solvent (e.g., cold diethyl ether).
-
Purification: Collect the precipitated polymer by filtration or centrifugation and dry it under vacuum to a constant weight.
B. Atom Transfer Radical Polymerization (ATRP)
ATRP is another robust CRP technique that can be employed for the polymerization of N-acryloyl amino acid monomers. It typically involves an alkyl halide initiator and a transition metal complex (e.g., copper-based) as a catalyst.
-
Reaction Setup: In a Schlenk flask, add the N-acryloyl-L-alanine monomer, a suitable solvent (e.g., a mixture of methanol and water), and a ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA).
-
Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiator and Catalyst Addition: Under an inert atmosphere, add the initiator (e.g., ethyl α-bromoisobutyrate) and the catalyst (e.g., copper(I) bromide) to the reaction mixture.
-
Polymerization: Place the flask in a thermostated oil bath at the desired temperature (e.g., room temperature) and stir.
-
Work-up: After the desired polymerization time, terminate the reaction by exposing the mixture to air. The polymer can be purified by dialysis against deionized water to remove the catalyst and unreacted monomer, followed by lyophilization.
III. Comparative Performance of N-Acryloyl Amino Acid Monomers
The choice of the amino acid side chain has a profound impact on both the polymerization kinetics and the properties of the resulting polymer. This section provides a comparative analysis based on experimental data.
A. Polymerization Kinetics
The rate of polymerization and the level of control achieved are influenced by the steric hindrance and electronic effects of the amino acid side chain. The following table summarizes the results from the PET-RAFT polymerization of various N-acryloyl amino acid monomers under comparable conditions.
| Monomer | Amino Acid Side Chain | Polymerization Time (h) for >90% Conversion | Final Đ (Mw/Mn) | Reference |
| N-Acryloyl-L-Valine (LV) | Isopropyl | ~5 | < 1.20 | [1] |
| N-Acryloyl-D-Phenylalanine (DF) | Benzyl | ~4 | < 1.20 | [1] |
| N-Acryloyl-L-Serine (LS) | Hydroxymethyl | ~3 | < 1.20 | [1] |
| N-Acryloyl-D-Aspartic Acid (DD) | Carboxymethyl | ~8 (thermally initiated) | 1.24 | [1] |
| N-Acryloyl-L-Glutamic Acid (LE) | Carboxyethyl | ~6 | < 1.20 | [1] |
Data extracted and compiled from Li et al. (2018).[1]
Analysis of Polymerization Kinetics:
-
Steric Hindrance: Monomers with bulkier side chains, such as valine, may exhibit slightly slower polymerization rates compared to those with smaller side chains like serine.
-
Functionality: The presence of functional groups like carboxylic acids (aspartic and glutamic acid) can influence the polymerization, potentially through interactions with the catalyst or changes in solubility. However, controlled polymerization is still achievable.[1]
B. Thermal Properties
The thermal stability and glass transition temperature (Tg) of the polymers are critical for their application. The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
| Polymer | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) |
| Poly(N-acryloyl glycine) | ~165 | > 200 |
| Poly(N-acryloyl-L-alanine) | ~128 | > 250 |
| Poly(N-acryloyl-L-phenylalanine) | Not specified | > 280 |
Note: Direct comparative data for a wide range of these homopolymers is scarce. The provided values are indicative and sourced from various studies. The Tg of polymers is also dependent on molecular weight.
Analysis of Thermal Properties:
-
Side Chain Rigidity: The Tg is influenced by the rigidity of the polymer backbone and the nature of the side chains. Bulky and rigid side chains, like the phenyl group in phenylalanine, generally lead to a higher Tg due to restricted chain mobility.
-
Hydrogen Bonding: The presence of amide groups in the backbone allows for strong inter- and intramolecular hydrogen bonding, which contributes to higher glass transition temperatures compared to analogous poly(acrylates).
C. Stimuli-Responsiveness: The "Smart" Behavior
A key feature of many poly(N-acryloyl amino acids) is their responsiveness to environmental stimuli, particularly pH and temperature.
Polymers containing amino acids with ionizable side chains, such as glutamic acid and aspartic acid, exhibit significant pH-responsive behavior.
Caption: pH-responsive swelling mechanism of hydrogels containing acidic amino acid residues.
Comparative Swelling Behavior:
Hydrogels made from poly(N-acryloyl-L-glutamic acid) will exhibit a more pronounced swelling transition at a slightly higher pH compared to those made from poly(N-acryloyl-L-aspartic acid) due to the difference in the pKa of the side-chain carboxylic acid. In contrast, hydrogels from neutral amino acids like glycine or alanine show significantly less pH-dependent swelling.
Some N-acryloyl amino acid-based polymers also exhibit temperature-responsive behavior, such as a Lower Critical Solution Temperature (LCST) or an Upper Critical Solution Temperature (UCST). For instance, copolymers of N-acryloyl glycinamide and N-acryloyl l-alaninamide show UCST behavior, meaning they are soluble above a certain temperature and form a gel below it. Increasing the content of the more hydrophobic alaninamide units generally increases the gel-sol transition temperature.[5]
IV. Field-Proven Insights and Applications
The unique combination of biocompatibility, functionality, and stimuli-responsiveness makes poly(N-acryloyl amino acids) highly attractive for a range of biomedical applications.
A. Drug Delivery
The pH-responsive nature of polymers derived from acidic amino acids makes them excellent candidates for targeted drug delivery. For example, a hydrogel made from a polymer containing glutamic acid will remain collapsed in the acidic environment of the stomach (pH 1-3), protecting the encapsulated drug. Upon entering the more neutral pH of the small intestine (pH 6-7.4), the hydrogel swells, releasing the drug in a controlled manner.
Case Study: Doxorubicin Release
Doxorubicin (DOX), a common chemotherapeutic agent, can be loaded into pH-responsive hydrogels. Studies on related systems have shown that the release of DOX is significantly enhanced at acidic pH values, which is advantageous for targeting the acidic tumor microenvironment.[6][7][8][9][10] The release kinetics can be tuned by the composition of the hydrogel.
B. Tissue Engineering and Biocompatibility
The inherent biocompatibility of amino acids makes these polymers promising for tissue engineering scaffolds and cell culture substrates. The cytotoxicity of these polymers is generally low, though it can be influenced by the specific amino acid side chain. For example, studies have compared the cytotoxicity of nanoparticles made from poly(N-acryloyl-glycine) and poly(N-acryloyl-phenylalanine), with both showing good cytocompatibility against various cell lines at relevant concentrations.
C. Chiral Recognition and Sensors
The chirality of the amino acid monomers is retained in the polymer, making these materials useful for chiral recognition applications, such as in chromatography or as sensor materials.
V. Characterization Protocols
Thorough characterization is essential to understand the structure-property relationships of these polymers.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is used to confirm the structure of the monomers and to determine monomer conversion during polymerization. It is also used to verify the structure of the final polymer.
Typical ¹H NMR Analysis of a Poly(N-acryloyl amino acid):
-
Disappearance of Monomer Vinyl Protons: The disappearance of the characteristic vinyl proton signals (typically in the range of 5.5-6.5 ppm) indicates polymerization.
-
Appearance of Polymer Backbone Protons: The appearance of broad signals corresponding to the polymer backbone protons (typically in the range of 1.5-2.5 ppm).
-
Side Chain Protons: The signals corresponding to the amino acid side chain protons will remain, although they may be broadened in the polymer spectrum.
B. Gel Permeation Chromatography (GPC)
GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn) of the polymers.
Typical GPC Conditions for Poly(acrylamides):
-
Mobile Phase: A suitable solvent that dissolves the polymer well, often containing a salt (e.g., 0.1 M NaNO₃) to suppress ionic interactions with the column. For some poly(N-acryloyl amino acids), dimethylformamide (DMF) or dimethylacetamide (DMAc) with LiBr can be used.
-
Columns: A set of columns with appropriate pore sizes to separate the molecular weight range of interest.
-
Calibration: Calibration is typically performed using standards of a known polymer, such as polystyrene or poly(methyl methacrylate). It is important to note that these are relative molecular weights unless universal calibration is used.
C. Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal transitions of the polymers, most importantly the glass transition temperature (Tg).
Typical DSC Protocol:
-
Sample Preparation: A small amount of the dry polymer (5-10 mg) is hermetically sealed in an aluminum DSC pan.
-
Heating/Cooling Cycles: The sample is typically subjected to a heat-cool-heat cycle to erase the thermal history. For example:
-
Heat from room temperature to a temperature above the expected Tg at a rate of 10 °C/min.
-
Cool back to a low temperature at a controlled rate (e.g., 10 °C/min).
-
Heat again at 10 °C/min to record the Tg from the second heating scan.
-
-
Analysis: The Tg is determined as the midpoint of the step change in the heat flow curve.
VI. Conclusion
N-acryloyl amino acid monomers offer a versatile platform for the creation of advanced functional polymers with a wide range of tunable properties. By carefully selecting the amino acid side chain and employing controlled polymerization techniques like PET-RAFT, researchers can design materials with precise control over their molecular architecture, thermal properties, and stimuli-responsiveness. The inherent biocompatibility of these polymers opens up numerous possibilities in biomedical applications, particularly in drug delivery and tissue engineering. This guide has provided a comparative overview and detailed protocols to aid researchers in the exploration and application of this exciting class of materials. The continued investigation into the structure-property relationships of poly(N-acryloyl amino acids) will undoubtedly lead to the development of next-generation smart materials with enhanced performance and functionality.
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A Comparative Guide to N-Acryloyl-2-methylalanine (NAM) Hydrogels for Advanced Drug Delivery
For researchers, scientists, and drug development professionals at the forefront of therapeutic innovation, the choice of a drug delivery vehicle is paramount. The ideal carrier must not only encapsulate the therapeutic agent effectively but also release it in a controlled and targeted manner. In the landscape of stimuli-responsive polymers, N-Acryloyl-2-methylalanine (NAM) hydrogels are emerging as a promising platform. This guide provides an in-depth, objective comparison of the performance of NAM hydrogels against other widely used polymers—Poly(N-isopropylacrylamide) (PNIPAM), Poly(acrylic acid) (PAA), and Poly(vinyl alcohol) (PVA)—supported by available experimental insights.
Introduction to this compound (NAM) Hydrogels: A New Frontier in Smart Drug Delivery
This compound is an amino acid-based monomer that, when polymerized, forms hydrogels with intriguing stimuli-responsive properties. The presence of both a carboxylic acid group and a methyl group on the α-carbon of the alanine residue imparts a unique combination of pH and temperature sensitivity. This dual-responsiveness makes NAM hydrogels particularly attractive for sophisticated drug delivery systems that can respond to the specific microenvironments of the body, such as the acidic milieu of a tumor or an inflamed tissue.
The inherent biocompatibility of amino acid-based polymers is a significant advantage, potentially reducing the immunogenic response compared to some synthetic polymers.[1] The exploration of NAM hydrogels is driven by the hypothesis that their unique molecular architecture will offer superior control over drug release kinetics and enhanced mechanical robustness.
Comparative Performance Analysis: NAM Hydrogels vs. Established Polymers
While direct, head-to-head comparative studies of NAM hydrogels against other polymers are still emerging in the scientific literature, we can synthesize a robust comparison based on the known properties of structurally similar amino acid-based hydrogels and the extensive data available for PNIPAM, PAA, and PVA.
Stimuli-Responsiveness: A Tale of Triggers
The defining characteristic of these "smart" hydrogels is their ability to undergo a phase transition in response to external stimuli. This transition, typically a change in volume (swelling or shrinking), is the primary mechanism for controlled drug release.
-
This compound (NAM) Hydrogels: Due to the carboxylic acid moiety, NAM hydrogels are expected to exhibit significant pH-sensitivity . In acidic environments, the carboxyl groups are protonated, leading to a collapsed state. As the pH increases to neutral or basic, these groups deprotonate, causing electrostatic repulsion between the polymer chains and resulting in swelling. Furthermore, the presence of the N-acryloyl group and the methyl group suggests potential thermo-responsiveness . Copolymers of the structurally similar N-acryloyl l-alaninamide have demonstrated a gel-to-sol transition upon heating, indicating an Upper Critical Solution Temperature (UCST) behavior.[2][3][4] This means the hydrogel would be in a swollen, gel-like state at physiological body temperature and could release its payload upon a localized temperature increase.
-
Poly(N-isopropylacrylamide) (PNIPAM) Hydrogels: PNIPAM is the archetypal thermo-responsive polymer, exhibiting a sharp Lower Critical Solution Temperature (LCST) at approximately 32°C.[5] Below this temperature, the hydrogel is swollen with water; above it, the polymer chains undergo a conformational change, expelling water and collapsing. This property is extensively utilized for on-demand drug delivery triggered by temperature changes.[6] The swelling ratio of PNIPAM hydrogels can be significant, although it is influenced by crosslinking density.[7][8]
-
Poly(acrylic acid) (PAA) Hydrogels: PAA hydrogels are primarily pH-responsive due to their carboxylic acid groups.[9] They exhibit substantial swelling in neutral to basic conditions and collapse in acidic environments. The swelling ratio of PAA hydrogels can be very high, making them superabsorbent polymers.[10]
-
Poly(vinyl alcohol) (PVA) Hydrogels: PVA hydrogels are not inherently stimuli-responsive in the same way as PNIPAM or PAA. Their properties are largely determined by the physical or chemical crosslinking methods used in their preparation. However, they can be modified to incorporate stimuli-responsive moieties.
Table 1: Comparative Overview of Stimuli-Responsiveness
| Hydrogel Polymer | Primary Stimulus | Mechanism of Action | Potential Drug Delivery Application |
| This compound (NAM) | pH and Temperature | Ionization of carboxylic acid groups and potential UCST behavior. | Targeted release in specific pH environments (e.g., tumors) and temperature-gated release. |
| Poly(N-isopropylacrylamide) (PNIPAM) | Temperature | LCST-driven hydrophobic collapse above ~32°C.[5] | On-demand release triggered by localized heating or fever. |
| Poly(acrylic acid) (PAA) | pH | Ionization of carboxylic acid groups in response to pH changes.[9] | Oral drug delivery to the intestines, release in inflamed tissues. |
| Poly(vinyl alcohol) (PVA) | Generally non-responsive | Swelling is dependent on crosslinking density. | Can be functionalized for stimuli-responsiveness. |
Mechanical Properties: The Strength to Deliver
The mechanical integrity of a hydrogel is crucial for its application, especially for load-bearing tissues or for maintaining its structure during drug release.
-
This compound (NAM) Hydrogels: The rigid α,α-disubstituted amino acid structure is anticipated to impart significant mechanical strength to NAM hydrogels. Grafting of N-Acryloyl-L-phenylalanine onto chondroitin sulfate has been shown to enhance the strength of the resulting hydrogel without compromising the swelling ratio.[11]
-
Poly(N-isopropylacrylamide) (PNIPAM) Hydrogels: PNIPAM hydrogels are generally known for their relatively poor mechanical properties, often being brittle in the swollen state.
-
Poly(acrylic acid) (PAA) Hydrogels: PAA hydrogels, especially when highly swollen, tend to have low mechanical strength.
-
Poly(vinyl alcohol) (PVA) Hydrogels: PVA hydrogels can be fabricated to possess excellent mechanical properties, including high tensile strength and elasticity, particularly when prepared using techniques like freeze-thawing cycles which induce physical crosslinking through crystallite formation.[12][13] Composite PVA hydrogels can exhibit compressive strengths as high as 5.38 MPa.[13]
Table 2: Comparative Mechanical Properties
| Hydrogel Polymer | Typical Mechanical Strength | Key Influencing Factors |
| This compound (NAM) | Expected to be high | Crosslinking density, copolymer composition. |
| Poly(N-isopropylacrylamide) (PNIPAM) | Low to moderate | Crosslinking density. |
| Poly(acrylic acid) (PAA) | Low | Swelling ratio, crosslinking density. |
| Poly(vinyl alcohol) (PVA) | High | Method of crosslinking (e.g., freeze-thawing), degree of polymerization.[12][13] |
Drug Release Performance: A Matter of Control
The ultimate goal of a drug delivery system is the controlled and sustained release of the therapeutic agent. The release kinetics are governed by the hydrogel's properties and its interaction with the drug and the surrounding environment.
-
This compound (NAM) Hydrogels: The dual pH and temperature sensitivity of NAM hydrogels offers the potential for multi-stage and triggered drug release. For instance, a drug could be retained within the hydrogel at physiological pH and temperature and then released upon encountering the acidic environment of a tumor. Copolymers of N-acryloyl l-alaninamide have shown the ability to modulate the release of both hydrophilic and hydrophobic drugs, with the release of the hydrophobic drug risperidone being enhanced by the increased hydrophobicity of the copolymer.[2][4]
-
Poly(N-isopropylacrylamide) (PNIPAM) Hydrogels: Drug release from PNIPAM hydrogels is typically triggered by exceeding the LCST, which causes the hydrogel to shrink and expel the drug-loaded aqueous phase. This allows for pulsatile or "on-off" release profiles.
-
Poly(acrylic acid) (PAA) Hydrogels: Drug release from PAA hydrogels is primarily controlled by the swelling state of the hydrogel, which is dictated by the pH of the environment. The release is often diffusion-controlled.
-
Poly(vinyl alcohol) (PVA) Hydrogels: Drug release from PVA hydrogels is generally governed by diffusion through the swollen polymer network. The release rate can be tailored by altering the crosslinking density.
Table 3: Comparative Drug Release Characteristics
| Hydrogel Polymer | Primary Release Mechanism | Tunability of Release |
| This compound (NAM) | Swelling/collapse in response to pH and temperature. | High; potential for multi-stimuli-responsive release. |
| Poly(N-isopropylacrylamide) (PNIPAM) | Convection and diffusion upon thermal collapse. | High; "on-off" release is possible. |
| Poly(acrylic acid) (PAA) | Diffusion controlled by pH-dependent swelling. | Moderate; dependent on environmental pH. |
| Poly(vinyl alcohol) (PVA) | Diffusion through the swollen matrix. | Low to moderate; controlled by crosslinking density. |
Experimental Protocols: A Guide to Synthesis and Characterization
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis and characterization of these hydrogels, based on established procedures for similar polymers.
Synthesis of this compound (NAM) Monomer
Caption: Synthesis of this compound (NAM) monomer.
Protocol:
-
Dissolve 2-methylalanine in a 1.5 M NaOH aqueous solution in a flask with continuous stirring until fully dispersed.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add acryloyl chloride dropwise to the solution under a nitrogen atmosphere while maintaining the temperature between 0-5°C.
-
Continue stirring the mixture for 2 hours at 0-5°C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Acidify the solution to a pH of 2-3 using 6 M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate) multiple times.
-
Dry the combined organic phases over anhydrous sodium sulfate and evaporate the solvent to obtain the crude NAM monomer.
-
Further purification can be achieved by recrystallization.
Synthesis of NAM Hydrogel via Free Radical Polymerization
Caption: Free radical polymerization for NAM hydrogel synthesis.
Protocol:
-
Dissolve the NAM monomer and a crosslinking agent (e.g., N,N'-methylenebisacrylamide, MBA) in deionized water.
-
Degas the solution by bubbling nitrogen through it for at least 30 minutes to remove oxygen, which can inhibit polymerization.
-
Add a free radical initiator (e.g., ammonium persulfate, APS).
-
Heat the solution to a specific temperature (e.g., 60°C) to initiate polymerization and maintain it for several hours.
-
After polymerization, immerse the resulting hydrogel in a large volume of deionized water, changing the water frequently over several days to remove unreacted monomers and initiator.
-
The purified hydrogel can then be dried or stored in a swollen state.
Characterization of Hydrogel Properties
Swelling Studies:
-
Immerse a pre-weighed, dried hydrogel sample in a buffer solution of a specific pH or at a specific temperature.
-
At regular intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it.
-
Calculate the swelling ratio (SR) using the formula: SR = (Ws - Wd) / Wd, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.
-
Continue until the hydrogel reaches a constant weight (equilibrium swelling).
Mechanical Testing:
-
Prepare hydrogel samples in a defined shape (e.g., cylindrical or dog-bone).
-
Use a universal testing machine to perform compression or tensile tests.[14]
-
Measure the compressive or tensile modulus from the initial linear region of the stress-strain curve.
Drug Release Studies:
-
Load the hydrogel with a model drug by soaking it in a drug solution.
-
Place the drug-loaded hydrogel in a release medium (e.g., phosphate-buffered saline) at a specific pH and temperature.
-
At predetermined time points, withdraw aliquots of the release medium and measure the drug concentration using a suitable analytical technique (e.g., UV-Vis spectrophotometry).
-
Replenish the withdrawn volume with fresh release medium to maintain a constant volume.
-
Plot the cumulative drug release as a function of time.
Concluding Remarks and Future Outlook
This compound (NAM) hydrogels represent a compelling new class of biomaterials for advanced drug delivery. Their inherent biocompatibility, coupled with their dual pH and temperature sensitivity, positions them as highly versatile platforms for targeted and controlled therapeutic release. While direct comparative data is still emerging, the analysis of their structural analogues and the established properties of PNIPAM, PAA, and PVA hydrogels provides a strong foundation for understanding their potential advantages.
The anticipated superior mechanical properties of NAM hydrogels, combined with their tunable stimuli-responsiveness, could address some of the limitations of existing hydrogel systems. Future research should focus on direct, quantitative comparisons of NAM hydrogels with these established polymers to fully elucidate their performance characteristics. The continued development of such intelligent biomaterials holds the promise of more effective and personalized drug therapies.
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A Senior Application Scientist's Guide to Validating the Biocompatibility of N-Acryloyl-2-methylalanine (AMA) Copolymers
Introduction: The Promise and Prerequisites of AMA Copolymers
N-Acryloyl-2-methylalanine (AMA) copolymers are emerging as a promising class of biomaterials, demonstrating significant potential in advanced drug delivery systems, tissue engineering scaffolds, and medical device coatings. Their unique chemical structure, derived from amino acid precursors, suggests an inherent biocompatibility.[1] However, in the translation from benchtop synthesis to clinical application, "suggested" biocompatibility is insufficient. Rigorous, systematic validation is not merely a regulatory hurdle; it is a fundamental requirement to ensure patient safety and therapeutic efficacy.
This guide provides an in-depth, experience-driven framework for validating the biocompatibility of AMA copolymers. We will move beyond a simple checklist of assays, focusing instead on the strategic rationale behind test selection, the nuances of experimental design, and the objective comparison of AMA copolymers against established biomaterials. Our approach is grounded in the internationally recognized ISO 10993 series of standards, which provides a risk-management-based framework for the biological evaluation of medical devices and their component materials.[2][3][4]
The Foundational Framework: A Risk-Based Approach with ISO 10993
Before any biological testing begins, a thorough physical and chemical characterization of the AMA copolymer is mandatory.[5] This includes assessing molecular weight distribution, identifying potential leachables (e.g., unreacted monomers, initiators), and quantifying degradation products.[2] This initial data is critical for a risk-based assessment that informs the entire testing strategy.
The ISO 10993-1 standard guides the categorization of a material based on the nature and duration of its intended contact with the body.[3][6] This classification determines the specific biological endpoints that must be evaluated. For instance, a long-term implantable AMA copolymer hydrogel will require a far more extensive testing battery than a transient-contact coating.
The following diagram illustrates a generalized workflow for biocompatibility evaluation, emphasizing the tiered, decision-driven process.
Caption: ISO 10993-based workflow for biocompatibility validation.
Part 1: In Vitro Evaluation – The First Line of Evidence
In vitro assays serve as a rapid, cost-effective, and ethically responsible screen to identify materials that are overtly toxic. For AMA copolymers, these initial tests are crucial for optimizing formulations before advancing to more complex studies.
A. Cytotoxicity: Assessing the Fundamental Cell-Material Interaction
The most fundamental question is: does the material kill cells? Cytotoxicity assays, governed by ISO 10993-5, are designed to answer this.[3] We recommend a multi-assay approach, as different methods measure distinct cellular health parameters, providing a more complete toxicity profile.
-
MTT Assay (Metabolic Activity): This colorimetric assay measures the activity of mitochondrial reductase enzymes in living cells. A decrease in signal indicates reduced metabolic activity, which can be a precursor to cell death.[7]
-
Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): LDH is a stable cytosolic enzyme that is released into the culture medium when the cell membrane is compromised.[8][9] An increase in LDH in the supernatant is a direct marker of cell lysis and death.[10]
-
Live/Dead Staining (Direct Visualization): This fluorescence microscopy technique uses two dyes, such as Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red), to provide direct visual evidence of cell viability.
Causality Behind Experimental Choices: Why use both MTT and LDH? A material could be cytostatic (inhibit proliferation) without being cytotoxic (killing cells). In this scenario, an MTT assay might show a reduced signal, while the LDH assay would show no increase in cell death.[8] Running both assays allows you to distinguish between these outcomes, providing deeper insight into the material's biological effect.
Caption: Mechanism of the MTT assay for cell viability.
B. Hemocompatibility: The Critical Test for Blood-Contacting Applications
If the intended application for the AMA copolymer involves direct or indirect blood contact (e.g., drug delivery nanoparticles, catheter coatings), hemocompatibility testing is non-negotiable. ISO 10993-4 provides the framework for these evaluations.
-
Hemolysis (ASTM F756): This assay quantifies the lysis of red blood cells (RBCs) upon contact with the material. A material is generally considered non-hemolytic if the hemolysis percentage is below 2-5%.[11]
-
Coagulation Assays (aPTT/PT): These tests measure the material's effect on the intrinsic (aPTT) and extrinsic (PT) pathways of the blood coagulation cascade. Prolonged clotting times can indicate an anti-coagulant effect, while shortened times may suggest a pro-thrombotic risk.
-
Platelet Activation: Upon contact with foreign surfaces, platelets can become activated, leading to aggregation and thrombus formation. This can be assessed via microscopy or by measuring the release of platelet-specific factors.
Part 2: Comparative Performance Analysis
To provide context for your results, it is essential to compare the biocompatibility of your AMA copolymer against well-characterized, "gold standard" biomaterials. Poly(lactic-co-glycolic acid) (PLGA) and Polyethylene Glycol (PEG) are two FDA-approved polymers widely used in biomedical applications, making them excellent benchmarks.[12][13][14]
| Biocompatibility Parameter | This compound (AMA) Copolymers (Expected) | Poly(lactic-co-glycolic acid) (PLGA) | Polyethylene Glycol (PEG) |
| In Vitro Cytotoxicity | Very Low to None. Acrylamide-based hydrogels are known for their excellent cytocompatibility.[15][16] | Low. Generally biocompatible, but acidic degradation byproducts (lactic and glycolic acid) can lower local pH and cause cytotoxicity.[14] | Very Low to None. Considered the gold standard for "stealth" properties and is highly cytocompatible.[12][17] |
| Hemolysis | Low. Expected to be non-hemolytic due to hydrophilic nature. | Low. Generally non-hemolytic. | Very Low. PEGylation is a common strategy to reduce hemolysis of other materials. |
| Thrombogenicity | Low. Hydrophilic and neutral charge should minimize platelet activation. | Variable. Can be thrombogenic depending on surface properties and degradation state.[18] | Very Low. Highly effective at preventing protein adsorption and subsequent thrombus formation.[18] |
| In Vivo Inflammatory Response | Minimal. Polyacrylamide-based hydrogels can exhibit a lower foreign body response than PEG.[15][16] | Mild to Moderate. The acidic degradation products can elicit a localized inflammatory response.[13] | Minimal. Generally elicits a very mild foreign body response. |
| Immunogenicity | Low. The polymer backbone is not typically recognized by the immune system. | Low. Not considered immunogenic. | Very Low. PEG is widely used to reduce the immunogenicity of therapeutic proteins and nanoparticles. |
Part 3: In Vivo Evaluation – The Ultimate Test
Positive in vitro results are necessary but not sufficient. The complex biological environment can elicit responses not captured by cell culture models. In vivo studies, though resource-intensive, provide the definitive assessment of a material's biocompatibility in a living system.[19][20]
A common initial in vivo test is the subcutaneous or intramuscular implantation of the AMA copolymer in a rodent model (e.g., rat or mouse), as described in ISO 10993-6. After a set period (e.g., 7, 28, and 90 days), the implant and surrounding tissue are explanted for histopathological analysis.[20] Key observations include:
-
Inflammatory Cell Infiltrate: The presence and type of immune cells (e.g., neutrophils, macrophages, lymphocytes) at the implant site.
-
Fibrous Capsule Formation: The body's natural response is to wall off a foreign object with a layer of fibrous connective tissue. The thickness and density of this capsule are key indicators of the material's biocompatibility; a thin, acellular capsule is desirable.[15]
-
Tissue Integration: Assessment of whether surrounding tissues are integrating with the material or showing signs of necrosis or degradation.
Caption: Simplified schematic of the foreign body response cascade.
Experimental Protocol: In Vitro Cytotoxicity via MTT Assay
This protocol provides a self-validating system for assessing the cytotoxicity of AMA copolymer extracts according to ISO 10993-5.
1. Material Preparation & Extraction: a. Prepare the AMA copolymer in the final, sterilized form (e.g., hydrogel disc, nanoparticle suspension). b. Calculate the surface area or mass of the material. Prepare extracts by incubating the material in a complete cell culture medium (e.g., DMEM with 10% FBS) at a ratio of 3-6 cm²/mL for 24-72 hours at 37°C. c. Rationale: This extraction step simulates the leaching of potentially toxic substances from the material into the biological environment.
2. Cell Culture: a. Seed a relevant cell line (e.g., L929 mouse fibroblasts, as recommended by ISO) into a 96-well plate at a density of 1 x 10⁴ cells/well. b. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and enter the logarithmic growth phase.
3. Exposure: a. Remove the old medium from the cells. b. Add 100 µL of the prepared AMA copolymer extract to the test wells. c. Controls are Critical: i. Negative Control: Fresh, complete medium (represents 100% viability). ii. Positive Control: Medium containing a known cytotoxic agent, like 0.1% Triton™ X-100 or dilute sodium dodecyl sulfate (represents 0% viability). iii. Blank Control: Wells with medium but no cells (for background absorbance). d. Incubate the plate for 24, 48, and 72 hours.
4. MTT Assay: a. Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. b. At the end of the exposure period, add 10 µL of the MTT stock solution to each well. c. Incubate for 2-4 hours at 37°C. Rationale: Only viable cells with active mitochondria can reduce the yellow MTT to purple formazan crystals. d. Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals. e. Gently shake the plate for 15 minutes to ensure complete dissolution.
5. Data Analysis: a. Read the absorbance of the plate on a microplate reader at 570 nm (with a reference wavelength of ~630 nm). b. Calculate the percentage of cell viability for the AMA copolymer extracts using the following formula: % Viability = [(Abs_test - Abs_blank) / (Abs_negative - Abs_blank)] * 100 c. Interpretation: According to ISO 10993-5, a reduction in cell viability by more than 30% (i.e., <70% viability) is considered a cytotoxic effect.
Conclusion
Validating the biocompatibility of this compound copolymers requires a methodical, evidence-based approach that extends beyond routine testing. It demands a scientific mindset that questions the "why" behind each experimental choice and contextualizes results against established benchmarks. By following a tiered validation strategy grounded in ISO 10993 standards—starting with comprehensive in vitro screens for cytotoxicity and hemocompatibility and progressing to definitive in vivo studies—researchers can build a robust safety profile. The promising results seen in related polyacrylamide systems suggest that AMA copolymers have the potential to meet and even exceed the biocompatibility of current gold-standard materials, paving the way for their successful integration into next-generation medical therapies and devices.
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A Comparative Analysis of Drug Release Kinetics from N-Acryloyl-2-methylalanine Hydrogels
In the ever-evolving landscape of controlled drug delivery, stimuli-responsive hydrogels stand out for their ability to release therapeutic agents in a predictable and targeted manner. Among these, hydrogels derived from N-acryloyl amino acids are gaining traction due to their biocompatibility and tunable properties. This guide provides an in-depth technical comparison of drug release kinetics from a promising, yet less-explored system, N-Acryloyl-2-methylalanine (NAmAla) hydrogels, with well-established alternatives. We will delve into the underlying science, present comparative experimental data, and provide detailed protocols for researchers, scientists, and drug development professionals.
Introduction to this compound Hydrogels: A System Poised for Innovation
This compound is an intriguing monomer for hydrogel synthesis due to its unique structural features: a vinyl group for polymerization, an amide linkage, and a carboxylic acid moiety, all attached to a tertiary carbon. This combination suggests that hydrogels based on p(NAmAla) could exhibit both pH- and thermo-responsive behaviors, making them "smart" materials for pulsatile drug release. The tertiary carbon and the gem-dimethyl groups are expected to influence the polymer's chain dynamics and its interaction with the surrounding aqueous environment.
Compared to its close structural analogs, N-acryloyl glycinamide and N-acryloyl l-alaninamide, which are known for their thermo-responsive properties, the presence of the carboxylic acid group in NAmAla introduces a pH-sensitive dimension.[1][2] This dual-responsiveness could offer more sophisticated control over drug release profiles.
Comparative Analysis of Hydrogel Properties and Drug Release Kinetics
To contextualize the performance of p(NAmAla) hydrogels, we compare them with two widely studied systems: poly(N-isopropylacrylamide) (PNIPAAm) as a benchmark for thermo-responsive hydrogels, and poly(methacrylic acid) (PMAA) as a classic example of a pH-responsive hydrogel.
| Feature | Poly(this compound) (p(NAmAla)) (Hypothesized) | Poly(N-isopropylacrylamide) (PNIPAAm) | Poly(methacrylic acid) (PMAA) |
| Primary Stimulus | pH and Temperature | Temperature | pH |
| Mechanism of Stimuli-Responsiveness | Ionization of carboxylic acid groups (pH) and potential Lower Critical Solution Temperature (LCST) behavior (temperature). | Exhibits a sharp Lower Critical Solution Temperature (LCST) around 32°C, leading to a coil-to-globule transition.[3] | Ionization of carboxylic acid groups at pH > pKa leads to electrostatic repulsion and swelling. |
| Expected Drug Release Profile | Pulsatile release triggered by changes in pH and/or temperature. Sustained release can be tuned by crosslink density. | Temperature-gated release; minimal release below LCST and accelerated release above LCST. | pH-dependent release; low release at acidic pH and high release at neutral/basic pH.[4] |
| Advantages | Dual-responsive, offering more complex release control. Biocompatible due to amino acid backbone. | Sharp and well-defined temperature response. Extensively studied and understood. | High degree of swelling in response to pH changes. Simple and cost-effective. |
| Limitations | Less studied, requiring more fundamental research. Synthesis of the monomer can be complex. | Limited pH sensitivity. Potential for burst release upon temperature change. | Limited temperature sensitivity. Can be sensitive to ionic strength of the medium. |
Understanding the Causality Behind Experimental Choices
The design of a drug delivery system hinges on the predictable response of the hydrogel to physiological cues. For p(NAmAla) hydrogels, the carboxylic acid group is the primary driver of pH-sensitivity. At a pH below its pKa, the carboxyl groups are protonated, leading to a more collapsed hydrogel network due to hydrogen bonding. As the pH rises above the pKa, these groups deprotonate, causing electrostatic repulsion between the polymer chains, leading to swelling and subsequent drug release.[5]
The thermo-responsiveness, while not as definitively established as in PNIPAAm, is anticipated due to the amide group and the hydrophobic nature of the gem-dimethyl groups. This could manifest as a Lower Critical Solution Temperature (LCST), where the hydrogel expels water and shrinks upon heating, or an Upper Critical Solution Temperature (UCST), where it swells with heat. The behavior of similar N-acryloyl amino acid hydrogels suggests an UCST is more likely.[1][2]
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of findings, the following detailed protocols are provided.
Synthesis of this compound Monomer
The synthesis of N-acryloyl-α-amino acids can be achieved through a one-pot procedure.[6]
Diagram of this compound Synthesis
Caption: One-pot synthesis of this compound.
Step-by-Step Protocol:
-
In a reaction vessel, combine acetone, an ammonium salt (e.g., ammonium chloride), and a cyanide salt (e.g., sodium cyanide) in an aqueous medium.
-
Stir the mixture at room temperature to form the aminonitrile intermediate.
-
Without isolating the intermediate, perform acryloylation by adding acryloyl chloride to the aqueous media to yield the acrylamidonitrile.
-
Finally, hydrolyze the acrylamidonitrile using an aqueous acid to obtain this compound, which can often be isolated by crystallization and filtration.[6]
Synthesis of p(NAmAla) Hydrogel
Free-radical polymerization is a common method for hydrogel synthesis.[7]
Diagram of Hydrogel Synthesis Workflow
Caption: General workflow for p(NAmAla) hydrogel synthesis.
Step-by-Step Protocol:
-
Dissolve the NAmAla monomer, a crosslinking agent (e.g., N,N'-methylenebisacrylamide, MBA), and a free-radical initiator (e.g., 2,2'-azobisisobutyronitrile, AIBN) in a suitable solvent (e.g., dimethylformamide, DMF).
-
Degas the solution by purging with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit polymerization.
-
Initiate polymerization by heating the solution or exposing it to UV light, depending on the initiator used.
-
Allow the polymerization to proceed until a solid hydrogel is formed.
-
Purify the hydrogel by washing it extensively with deionized water to remove any unreacted monomers, crosslinker, and initiator.
-
Dry the purified hydrogel, typically by lyophilization (freeze-drying), for storage and subsequent characterization.
In Vitro Drug Release Study
Diagram of In Vitro Drug Release Experimental Setup
Caption: Workflow for in vitro drug release studies.
Step-by-Step Protocol:
-
Load the dried hydrogel with a model drug by soaking it in a concentrated drug solution until equilibrium is reached.
-
Blot the surface of the drug-loaded hydrogel to remove excess drug solution and weigh it.
-
Immerse the drug-loaded hydrogel in a known volume of release medium (e.g., phosphate-buffered saline, PBS) with a specific pH and at a controlled temperature.[8]
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Determine the concentration of the drug in the collected aliquots using a suitable analytical technique, such as UV-Vis spectrophotometry.
-
Calculate the cumulative amount of drug released over time and plot the data.
-
Analyze the release kinetics by fitting the data to various mathematical models (e.g., Higuchi, Korsmeyer-Peppas).
Conclusion and Future Outlook
While direct experimental data on this compound hydrogels is limited, a comprehensive analysis of its structural analogs and established pH- and thermo-responsive polymers provides a strong foundation for predicting its behavior. The dual-responsive nature of p(NAmAla) hydrogels positions them as a highly promising platform for sophisticated drug delivery applications. Future research should focus on the synthesis and characterization of these hydrogels to validate these hypotheses and explore their full potential in the pharmaceutical and biomedical fields.
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A Comparative Guide to the Stimuli-Responsive Behavior of N-Acryloyl-2-methylalanine (NAcMA) Copolymers
For researchers, scientists, and drug development professionals, the quest for intelligent polymeric carriers that can respond to specific physiological cues is a paramount objective. This guide provides an in-depth technical evaluation of N-Acryloyl-2-methylalanine (NAcMA) copolymers, a promising class of stimuli-responsive materials. We will objectively compare their performance with a well-established alternative, poly(N-isopropylacrylamide) (PNIPAM), and provide the supporting experimental rationale and methodologies that underpin these comparisons.
Introduction: The Need for "Smart" Polymers in Drug Delivery
The efficacy of many therapeutic agents is often limited by their systemic distribution, leading to off-target effects and reduced therapeutic indices. "Smart" polymers, which undergo conformational or solubility changes in response to specific environmental stimuli such as temperature and pH, offer a sophisticated solution for targeted and controlled drug delivery.[1][2] These polymers can be engineered to release their payload specifically at the site of disease, where physiological conditions like lower pH in tumor microenvironments or localized hyperthermia can act as triggers.[3]
This compound (NAcMA) is an amino acid-based monomer that, when copolymerized, imparts both thermo- and pH-responsive characteristics to the resulting polymer. The presence of the carboxylic acid group from the 2-methylalanine moiety provides pH sensitivity, while the overall hydrophilic/hydrophobic balance of the copolymer dictates its temperature-dependent solubility, often characterized by a Lower Critical Solution Temperature (LCST).[4] This dual-responsive nature makes NAcMA copolymers particularly attractive for advanced drug delivery systems.
This guide will delve into the synthesis, characterization, and stimuli-responsive evaluation of NAcMA copolymers, drawing direct comparisons with PNIPAM, the gold standard in thermoresponsive polymers.
Comparative Analysis: NAcMA Copolymers vs. PNIPAM
The choice of a stimuli-responsive polymer is dictated by the specific application and the desired trigger conditions. Here, we compare the key performance attributes of NAcMA copolymers with those of PNIPAM.
Stimuli-Responsive Behavior: A Head-to-Head Comparison
The defining characteristic of these "smart" polymers is their sharp response to changes in temperature and pH.
-
Thermo-responsiveness (LCST): PNIPAM is renowned for its sharp LCST at approximately 32°C in aqueous solutions, a temperature conveniently close to physiological conditions.[2] Below this temperature, PNIPAM chains are hydrated and soluble; above it, they undergo a conformational change, becoming dehydrated and aggregating. The LCST of NAcMA copolymers can be tuned by altering the comonomer ratio. Incorporating hydrophilic comonomers will generally increase the LCST, while hydrophobic comonomers will lower it. The presence of the charged carboxylate group at physiological pH also influences the LCST, typically increasing it compared to a non-ionic polymer of similar hydrophobicity.
-
pH-Responsiveness: PNIPAM itself is not pH-responsive. However, it can be copolymerized with pH-sensitive monomers like acrylic acid to impart this functionality.[5] In contrast, NAcMA copolymers inherently possess pH sensitivity due to the carboxylic acid group of the NAcMA monomer. At pH values below its pKa (typically around 4-5), the carboxylic acid is protonated and less hydrophilic, which can lower the LCST. Above the pKa, the carboxylate anion increases the polymer's hydrophilicity, leading to a higher LCST and enhanced swelling of hydrogels.[4] This built-in pH-responsiveness offers a distinct advantage in designing systems for acidic environments, such as tumors or the gastrointestinal tract.
The logical relationship governing this dual responsiveness is illustrated in the following diagram:
Caption: Stimuli-response pathway of NAcMA copolymers.
Quantitative Performance Metrics
To provide a clearer comparison, the following table summarizes representative data for a hypothetical NAcMA copolymer (e.g., copolymerized with a neutral hydrophilic monomer) and a standard PNIPAM homopolymer.
| Feature | NAcMA Copolymer (Representative Values) | Poly(N-isopropylacrylamide) (PNIPAM) |
| LCST (°C) | 35 - 45 (Tunable with comonomer and pH) | ~32 |
| pH Transition pKa | ~4.5 | Not applicable |
| Swelling Ratio (pH 7.4, 25°C) | High (due to ionized carboxylates) | Moderate |
| Swelling Ratio (pH 7.4, 37°C) | Moderate (above LCST) | Low (collapsed state) |
| Swelling Ratio (pH 5.0, 25°C) | Moderate (protonated carboxyl groups) | Moderate |
| Drug Loading Capacity | Potentially higher for cationic drugs | Dependent on drug hydrophobicity |
| Biocompatibility | Generally considered biocompatible | Good biocompatibility |
Note: The values for the NAcMA copolymer are illustrative and can be tailored by adjusting the copolymer composition.
Experimental Protocols: A Self-Validating System
The trustworthiness of any comparison lies in the rigor of the experimental methodology. The following protocols are designed to be self-validating, with clear causality behind each step.
Synthesis of this compound (NAcMA) Monomer
This protocol is adapted from established methods for the synthesis of N-acryloyl amino acids.[6]
Workflow Diagram:
Caption: Synthesis of NAcMA monomer.
Step-by-Step Methodology:
-
Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminoisobutyric acid and an equimolar amount of sodium hydroxide in deionized water.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5°C. Causality: This low temperature is crucial to minimize hydrolysis of the highly reactive acryloyl chloride.
-
Acryloylation: Slowly add acryloyl chloride (1.1 molar equivalents) dropwise to the cooled solution while stirring vigorously. Maintain the temperature below 10°C throughout the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Acidification: Cool the reaction mixture again in an ice bath and acidify to a pH of approximately 2 using concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the NAcMA monomer as a white solid.
-
Characterization: Confirm the structure of the synthesized monomer using ¹H NMR and FTIR spectroscopy.
Synthesis of NAcMA Copolymers via Free Radical Polymerization
This protocol describes a typical free radical copolymerization of NAcMA with a neutral comonomer, such as N,N-dimethylacrylamide (DMAA), to create a stimuli-responsive copolymer.
Step-by-Step Methodology:
-
Monomer Mixture: In a Schlenk flask, dissolve NAcMA and DMAA in the desired molar ratio in a suitable solvent (e.g., 1,4-dioxane).
-
Initiator Addition: Add the free radical initiator, such as azobisisobutyronitrile (AIBN) (typically 1 mol% with respect to the total monomer concentration).
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Place the sealed flask in a preheated oil bath at the appropriate temperature (e.g., 70°C for AIBN) and stir for the desired reaction time (e.g., 24 hours).
-
Precipitation and Purification: After cooling to room temperature, precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., diethyl ether). Collect the polymer by filtration and wash it several times with the non-solvent to remove unreacted monomers and initiator.
-
Drying: Dry the purified polymer in a vacuum oven at 40°C until a constant weight is achieved.
-
Characterization: Determine the copolymer composition using ¹H NMR spectroscopy. Analyze the molecular weight and polydispersity index (PDI) by gel permeation chromatography (GPC).
Evaluation of Stimuli-Responsive Behavior
a) Determination of Lower Critical Solution Temperature (LCST):
-
Sample Preparation: Prepare a series of polymer solutions (e.g., 1 wt%) in aqueous buffers of different pH values (e.g., pH 5.0 and pH 7.4).
-
Turbidity Measurement: Place the polymer solution in a quartz cuvette in a UV-Vis spectrophotometer equipped with a temperature controller.
-
Heating and Cooling Cycles: Monitor the transmittance of the solution at a fixed wavelength (e.g., 500 nm) while increasing the temperature at a controlled rate (e.g., 1°C/min). The LCST is defined as the temperature at which the transmittance drops to 50% of its initial value. Perform a cooling cycle to check for the reversibility of the phase transition.
b) pH-Dependent Swelling Studies of Hydrogels:
-
Hydrogel Preparation: Synthesize crosslinked hydrogels by including a crosslinking agent (e.g., N,N'-methylenebisacrylamide) in the copolymerization reaction.
-
Swelling Measurement: Prepare disc-shaped hydrogel samples and dry them to a constant weight (Wd). Immerse the dried hydrogels in buffer solutions of varying pH at a constant temperature (e.g., 25°C).
-
Equilibrium Swelling: At regular intervals, remove the hydrogels, gently blot the surface to remove excess water, and weigh them (Ws). Continue until a constant weight is achieved.
-
Calculation: Calculate the equilibrium swelling ratio (ESR) using the formula: ESR = (Ws - Wd) / Wd.
c) In Vitro Drug Release Studies:
-
Drug Loading: Load a model drug into the hydrogels by soaking them in a concentrated drug solution until equilibrium is reached.
-
Release Experiment: Place the drug-loaded hydrogels in a release medium (e.g., phosphate-buffered saline at different pH values and temperatures).
-
Sample Analysis: At predetermined time points, withdraw aliquots of the release medium and analyze the drug concentration using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
Data Analysis: Plot the cumulative drug release as a function of time to determine the release kinetics.
Conclusion and Future Outlook
This compound copolymers present a versatile platform for the design of advanced stimuli-responsive materials. Their inherent dual sensitivity to both temperature and pH, coupled with the tunability of their response, makes them a compelling alternative to more established systems like PNIPAM, particularly for applications requiring a sharp pH-triggered response. The experimental protocols detailed in this guide provide a robust framework for the synthesis and comprehensive evaluation of these promising copolymers.
Future research in this area will likely focus on the synthesis of well-defined NAcMA block copolymers using controlled radical polymerization techniques, such as RAFT or ATRP, to create self-assembling nanostructures with even more precise control over drug release.[7] Furthermore, the exploration of NAcMA copolymers in combination with other stimuli, such as light or redox conditions, will undoubtedly open up new avenues for the development of next-generation intelligent drug delivery systems.
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A Comparative Guide to the Cross-Validation of N-Acryloyl-2-methylalanine Characterization Data
Introduction
N-acryloyl amino acids represent a versatile class of monomers crucial for the synthesis of advanced functional polymers. Their inherent biocompatibility, derived from the amino acid backbone, combined with the polymerizable acryloyl group, makes them ideal building blocks for materials in drug delivery, tissue engineering, and smart hydrogels.[1][2][3] N-Acryloyl-2-methylalanine, with its unique gem-dimethyl substitution adjacent to the carboxylic acid, offers distinct steric and electronic properties that can be exploited to tailor polymer characteristics.
However, the successful application of this monomer is predicated on the unambiguous confirmation of its identity, purity, and structural integrity. Spurious impurities, isomeric confusion, or residual starting materials can drastically alter polymerization kinetics and the final properties of the material. This guide presents a framework for the robust characterization of this compound through a cross-validation strategy. By employing orthogonal analytical techniques and comparing the resulting data with well-characterized structural analogs—N-Acryloyl-glycine and N-Acryloyl-L-phenylalanine—researchers can build a comprehensive and self-validating data package, ensuring the reliability and reproducibility of their work.
The Imperative of Cross-Validation in Monomer Synthesis
Cross-validation in chemical characterization is the process of using multiple, independent analytical methods to corroborate a molecule's structure and purity. No single technique provides a complete picture. For instance, while Nuclear Magnetic Resonance (NMR) is unparalleled for structural elucidation, it may not detect trace inorganic impurities. Conversely, Thermal Analysis might indicate high purity via a sharp melt, but cannot confirm the correct isomer was synthesized.
This guide champions a workflow where data from NMR, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Thermal Analysis are integrated. Discrepancies in one dataset are clarified by another, creating a logical framework that confirms the target structure and identifies potential issues, thereby ensuring the trustworthiness of the material.
Candidate Molecules for Comparative Analysis
To validate the characterization data of this compound, we have selected two common N-acryloyl amino acids as benchmarks. Their well-documented spectral and physical properties provide a reliable basis for comparison.
-
Primary Molecule: this compound (A-MAla)
-
Comparator 1: N-Acryloyl-glycine (A-Gly)
-
Comparator 2: N-Acryloyl-L-phenylalanine (A-Phe)
| Property | This compound[4][5][6] | N-Acryloyl-glycine[7] | N-Acryloyl-L-phenylalanine[8] |
| Molecular Formula | C₇H₁₁NO₃ | C₅H₇NO₃ | C₁₂H₁₃NO₃ |
| Molecular Weight | 157.17 g/mol | 129.11 g/mol | 219.24 g/mol |
| Structure | Contains a quaternary carbon | Simplest N-acryloyl amino acid | Contains a bulky, aromatic side chain |
Synthesis and Purification: A Foundation for Quality Data
A robust characterization begins with a high-quality synthesis. The most common method for preparing N-acryloyl amino acids is the Schotten-Baumann reaction, which involves the acylation of the amino acid with acryloyl chloride under basic conditions.[9][10][11]
General Synthesis Workflow
Caption: Generalized workflow for the synthesis of this compound.
Causality in Synthesis:
-
Why a base? The reaction generates HCl as a byproduct. A base, such as potassium carbonate or sodium hydroxide, is essential to neutralize the acid and drive the reaction to completion.[7]
-
Why low temperature? Acryloyl chloride is highly reactive and susceptible to hydrolysis and self-polymerization. Introducing it dropwise at 0°C mitigates these side reactions, maximizing the yield of the desired N-acylated product.[12]
-
Why purification is critical: Unreacted amino acid, poly(acrylic acid) from hydrolysis, or salts from neutralization can interfere with subsequent characterization and polymerization. Purification via recrystallization or column chromatography is not optional; it is a mandatory step to ensure monomer purity.[13]
Orthogonal Characterization Methodologies & Comparative Data
This section details the core analytical techniques for a comprehensive, cross-validated characterization.
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the precise chemical structure of the monomer. ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR verifies the carbon backbone.
-
Sample Preparation: Dissolve 5-10 mg of the purified monomer in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Rationale: DMSO-d₆ is an excellent choice as it dissolves a wide range of polar organic molecules and its residual proton peak does not typically overlap with key signals. The acidic proton of the carboxylic acid is often visible in DMSO-d₆.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Acquisition: Acquire ¹H NMR spectra using a 400 MHz or higher spectrometer. Acquire ¹³C{¹H} (proton-decoupled) spectra on the same instrument.
-
Analysis: Integrate the ¹H NMR signals to determine proton ratios. Assign peaks in both spectra based on expected chemical shifts and coupling patterns. Two-dimensional NMR techniques like COSY and HSQC can be used for unambiguous assignment if needed.[14][15]
| Proton/Carbon Group | Expected Shift (δ) for A-MAla | Known Shift (δ) for A-Gly[7] | Known Shift (δ) for A-Phe[16] |
| Vinyl Protons (CH₂=CH-) | 5.6 - 6.3 ppm (m, 3H) | ~5.6, 6.1, 6.2 ppm | ~5.7, 6.1, 6.3 ppm |
| Amide Proton (-NH-) | ~8.2 ppm (s, 1H) | ~8.4 ppm (t, 1H) | ~8.6 ppm (d, 1H) |
| Methyl Protons (-C(CH₃)₂) | ~1.4 ppm (s, 6H) | N/A | N/A |
| Aliphatic Protons (-CH₂- or -CH-) | N/A | ~3.8 ppm (d, 2H) | ~3.1 (m, 2H), ~4.6 (m, 1H) |
| Aromatic Protons (Ar-H) | N/A | N/A | ~7.2-7.3 ppm (m, 5H) |
| Carboxyl Carbon (-COOH) | ~176 ppm | ~171 ppm | ~173 ppm |
| Amide Carbonyl (-NHCO-) | ~165 ppm | ~165 ppm | ~165 ppm |
| Vinyl Carbons (CH₂=CH-) | ~127, 131 ppm | ~126, 131 ppm | ~126, 132 ppm |
| Methyl Carbons (-C(CH₃)₂) | ~24 ppm | N/A | N/A |
| Quaternary Carbon (-C(CH₃)₂) | ~57 ppm | N/A | N/A |
Cross-Validation Point: The key signature for this compound in ¹H NMR is the singlet at ~1.4 ppm integrating to 6 protons, and the absence of any other aliphatic signals. This cleanly distinguishes it from A-Gly (a doublet at ~3.8 ppm) and A-Phe (multiple multiplets in the aliphatic region).
Functional Group Verification via Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides rapid confirmation of the key functional groups synthesized and the removal of starting materials. It is an essential and fast verification step.
-
Sample Preparation: Place a small amount of the dry, purified monomer powder directly onto the ATR crystal.
-
Background Collection: Collect a background spectrum of the clean, empty crystal.
-
Sample Spectrum: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.
-
Analysis: Identify characteristic absorption bands for the expected functional groups.
| Functional Group | Expected Frequency (cm⁻¹) for A-MAla | Known Frequency (cm⁻¹) for A-Phe[14][16] |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | 2500-3300 (broad) |
| N-H Stretch (Amide) | ~3300-3350 | ~3339 |
| C-H Stretch (sp²) | ~3050-3100 | ~3060 |
| C-H Stretch (sp³) | ~2950-2990 | ~2924 |
| C=O Stretch (Carboxylic Acid) | ~1710-1730 | ~1720 |
| C=O Stretch (Amide I) | ~1650-1660 | ~1655 |
| C=C Stretch (Vinyl) | ~1620-1635 | ~1625 |
| N-H Bend (Amide II) | ~1530-1550 | ~1540 |
Cross-Validation Point: The FTIR spectrum must clearly show the presence of the amide bands (I and II), the vinyl C=C stretch, and the two distinct carbonyl stretches. The absence of a primary amine salt signature from the starting material provides evidence of a complete reaction.
Molecular Weight Confirmation via Mass Spectrometry (MS)
MS provides an exact molecular weight, unequivocally confirming the elemental composition of the synthesized monomer.
-
Sample Preparation: Prepare a dilute solution (~10-50 µg/mL) of the monomer in a suitable solvent like methanol or acetonitrile, with 0.1% formic acid often added to promote ionization.
-
Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquisition: Acquire the mass spectrum in positive or negative ion mode. Rationale: Negative ion mode is often ideal for carboxylic acids, detecting the deprotonated molecule [M-H]⁻.
-
Analysis: Compare the observed mass-to-charge ratio (m/z) with the theoretical value.
| Molecule | Theoretical Monoisotopic Mass (Da) | Expected Ion [M-H]⁻ (m/z) |
| This compound | 157.0739 | 156.0666 |
| N-Acryloyl-glycine | 129.0426 | 128.0353 |
| N-Acryloyl-L-phenylalanine | 219.0895 | 218.0823 |
Cross-Validation Point: High-resolution mass spectrometry should yield a mass accurate to within 5 ppm of the theoretical value. This provides definitive confirmation of the molecular formula and rules out compounds with similar structures but different elemental compositions.
Integrated Cross-Validation Workflow
The true power of this methodology lies in the integration of all data streams. A successful characterization is not a checklist, but a logical, self-validating process.
Caption: Integrated workflow for the cross-validation of monomer characterization.
Example of Self-Validation: Imagine the ¹H NMR spectrum shows the expected vinyl and amide signals, but the 6H singlet for the methyl groups is accompanied by a smaller, unexpected doublet. This suggests an impurity.
-
FTIR Review: The FTIR spectrum may not be sensitive enough to show a distinct peak for a minor impurity.
-
MS Analysis: Mass spectrometry, however, would likely show a second, minor ion peak. The mass of this ion could be used to identify the impurity (e.g., unreacted 2-methylalanine or a side-product).
Conclusion
The characterization of a novel monomer like this compound demands a higher standard of proof than simple data collection. By adopting a cross-validation mindset—leveraging the orthogonal strengths of NMR, FTIR, and MS, and benchmarking the results against known analogs—researchers can build an unassailable case for the structure, identity, and purity of their material. This rigorous, self-validating approach is fundamental to ensuring the integrity of subsequent polymer synthesis and the reliability of the final application, from fundamental research to advanced drug development.
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Szczepanik, M., et al. (2023). Smart Hydrogel Based on Derivatives of Natural α-Amino Acids for Efficient Removal of Metal Ions from Wastewater . Gels, 9(9), 701. Available at: [Link]
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Guerin, J., et al. (2022). co-(N-acryloyl l-alaninamide)] and Their Ability to Form Thermo-Responsive Hydrogels for Sustained Drug Delivery . Polymers, 14(21), 4683. Available at: [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of N-Acryloyl-2-methylalanine
This guide provides a comprehensive framework for the safe and compliant disposal of N-Acryloyl-2-methylalanine (CAS: 29513-50-6). As laboratory professionals, our responsibility extends beyond the bench to ensure that the chemical lifecycle concludes with minimal risk to ourselves, our colleagues, and the environment. This document is structured to provide not just procedural steps but the scientific and regulatory rationale behind them, empowering you to make informed decisions for a safer laboratory.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. While comprehensive toxicological data for this compound may be limited, we can infer its hazard profile from its chemical structure and available data on related compounds. The acryloyl group is a known reactive moiety, and similar molecules exhibit notable irritant properties.
The primary documented hazard is serious eye irritation . Therefore, all handling and disposal operations must be conducted with the assumption that the compound poses a significant risk to the eyes. Furthermore, materials containing an acryloyl group can be potential skin sensitizers, and as a fine powder, the compound may pose an inhalation hazard or form combustible dust mixtures in the air.[1][2]
The Precautionary Principle: In the absence of exhaustive data, all waste containing this compound must be treated as hazardous. This approach ensures the highest level of safety and compliance with environmental regulations.[3]
| Hazard Classification | GHS Information (Inferred) | Key Precautionary & Disposal Actions |
| Eye Irritation | Category 2A (H319) | Wear safety glasses or goggles. All waste, including rinsate, must be collected. |
| Skin Contact | Potential Irritant/Sensitizer | Wear nitrile gloves and a lab coat. Dispose of contaminated PPE as hazardous waste. |
| Inhalation | Potential Respiratory Irritant | Handle solids in a fume hood or with appropriate ventilation to avoid dust generation. |
| Environmental | Unknown | Do not discharge to drains or dispose of in regular trash.[3][4] |
| Physical Hazard | Combustible Solid | Upon combustion, may produce hazardous gases like carbon oxides (CO, CO2) and nitrogen oxides (NOx). |
The Core Principle: Segregation and Containment
Proper disposal begins at the point of generation. All waste streams containing this compound are to be considered hazardous chemical waste and must be segregated from non-hazardous trash and other chemical waste groups.[5] The U.S. Environmental Protection Agency (EPA), through the Resource Conservation and Recovery Act (RCRA), strictly regulates the management of such waste.[4][5]
Waste Stream Identification:
-
Solid Waste: Unused, expired, or contaminated solid this compound.
-
Aqueous Solutions: Reaction mixtures, purification buffers, or any liquid containing dissolved this compound.
-
Contaminated Labware & PPE: Gloves, weigh boats, pipette tips, paper towels, and any other disposable item that has come into direct contact with the chemical.
-
"Empty" Containers: The original stock bottle or any container that held the pure chemical.
Step-by-Step Disposal Protocols
Always consult your institution's Environmental Health and Safety (EHS) department, as they will provide specific containers and guidance based on local and state regulations.[6][7] The following protocols represent best practices for laboratory settings.
Protocol 3.1: Disposal of Solid this compound
This protocol applies to pure, unused, or contaminated solid waste.
-
Preparation: Don appropriate Personal Protective Equipment (PPE): safety goggles, a lab coat, and nitrile gloves.
-
Container: Obtain a designated hazardous solid waste container from your EHS office. This is typically a wide-mouth plastic pail or drum with a screw-top, sealable lid.
-
Transfer: Carefully transfer the solid waste into the container. If working with a fine powder, perform this transfer inside a chemical fume hood to prevent the generation of airborne dust.
-
Labeling: Securely close the container. Affix a hazardous waste tag provided by your EHS department.[4] The label must include:
-
Storage: Store the sealed and labeled container in your laboratory's designated Satellite Accumulation Area (SAA) until it is collected by EHS personnel.[9]
Protocol 3.2: Disposal of Aqueous Solutions
This protocol applies to any liquid waste containing the target compound.
-
Preparation: Wear safety goggles, a lab coat, and nitrile gloves.
-
Container: Use a designated hazardous liquid waste container, typically a chemically resistant plastic carboy. Ensure the container is compatible with an acidic organic compound solution.
-
Segregation: Crucially, ensure this waste stream is not mixed with incompatible waste types such as strong bases, oxidizers, or cyanides.
-
Transfer: Carefully pour the liquid waste into the carboy using a funnel. Avoid splashing.
-
Labeling: Securely cap the container. On the EHS-provided hazardous waste tag, list all chemical components of the mixture by their full name and estimate their concentrations or percentages.
-
Storage: Store the sealed container in a secondary containment bin within your designated SAA.
Protocol 3.3: Disposal of Contaminated Labware and PPE
This protocol covers disposable items that are grossly contaminated.
-
Collection: Place all contaminated items (e.g., gloves, weigh paper, pipette tips, absorbent pads used for a small spill) directly into a designated solid hazardous waste container or a clearly labeled, durable plastic bag intended for this waste stream.[3]
-
Labeling & Storage: Once the bag is full, seal it and place it inside your larger solid hazardous waste container. If a separate container is used, label it clearly as "Hazardous Waste - Contaminated Debris" and list "this compound" as the contaminant. Store in the SAA for pickup.
Protocol 3.4: Decontamination and Disposal of "Empty" Containers
An "empty" container is never truly empty and must be disposed of as hazardous waste unless properly decontaminated.
-
Initial Rinse (The Most Critical Step): The first rinse of a container that held a hazardous chemical must be collected as hazardous waste.[10]
-
Add a small amount of a suitable solvent (e.g., water or acetone, depending on solubility and subsequent use) to the "empty" container.
-
Secure the cap and swirl to dissolve the remaining residue.
-
Pour this rinsate into the appropriate liquid hazardous waste container (Protocol 3.2).
-
-
Subsequent Rinses: For standard hazardous chemicals, a single thorough rinse is often sufficient. However, for highly toxic materials, the first three rinses must be collected.[10] Given the lack of complete data, collecting the first two rinses is a prudent practice.
-
Final Disposal: Once rinsed, deface or remove the original chemical label to prevent confusion.[3] The container may now be disposed of in the regular trash or recycling, only if permitted by your institutional EHS policy. Some institutions require all chemically contaminated containers to be disposed of through EHS.
On-Site Waste Management Workflow
Proper disposal is a systematic process. Waste generated at the bench must be properly contained and moved to a designated holding area pending removal by trained professionals. This designated location is known as a Satellite Accumulation Area (SAA).[8][9]
Key SAA Principles:
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[11]
-
Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.[8][11]
-
Containment: Liquid waste containers must be kept in secondary containment (e.g., a plastic tub) to contain potential leaks.
-
Labeling: All containers must be clearly labeled with their contents and associated hazards from the moment waste is first added.[8]
The following diagram illustrates the decision-making process for handling this compound waste within the laboratory.
Caption: Decision workflow for proper segregation and containment of this compound waste streams.
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Navigating the Handling of N-Acryloyl-2-methylalanine: A Guide to Safe Laboratory Practices
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of N-Acryloyl-2-methylalanine. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and experimental integrity. This compound, as a reactive acrylamide derivative, requires stringent adherence to safety protocols to mitigate potential health risks. This document is structured to provide a clear, actionable framework for its safe use, from preparation to disposal.
Understanding the Hazard: The Reactivity of the Acryloyl Group
This compound belongs to the family of acrylamides, which are recognized for their potential health hazards. The acryloyl functional group makes the molecule a reactive monomer and a potential Michael acceptor. While a specific toxicological profile for this compound is not extensively documented, the hazards are inferred from its structural similarity to acrylamide, a known neurotoxin, suspected human carcinogen, and reproductive toxin.[1][2] It is prudent to assume this compound can be harmful if inhaled, swallowed, or absorbed through the skin.[2] Chronic exposure to related compounds has been linked to neurological damage.[3] Therefore, treating this chemical with the highest degree of caution is imperative.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.
| Protection Type | Recommended Equipment | Specifications and Use |
| Hand Protection | Double-layered nitrile gloves | Change gloves at least every two hours, or immediately if contamination is suspected.[2][4] Nitrile gloves offer good resistance to a range of chemicals.[1] |
| Eye Protection | Chemical safety goggles | Must be worn at all times when in the vicinity of the chemical.[1] |
| Face Protection | Face shield | Recommended in addition to goggles when there is a significant risk of splashing.[1][5] |
| Skin and Body Protection | Fully buttoned lab coat | Sleeves should extend to the wrists.[4] For tasks with a higher risk of exposure, such as handling large quantities or cleaning spills, consider Tyvek sleeves or a gown.[4] |
| Respiratory Protection | Chemical fume hood | All handling of this compound, particularly in solid form or when preparing solutions, must occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1] |
Safe Handling and Operational Workflow
A systematic approach to handling this compound will minimize exposure risks. The following workflow is designed to guide you through the key stages of its use in the laboratory.
Step-by-Step Handling Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for acrylamide and any available data for this compound.
-
Ensure a current, lab-specific Standard Operating Procedure (SOP) is in place.[1]
-
Verify that the chemical fume hood has a current certification.[1]
-
Assemble all necessary equipment and reagents before starting.
-
Don the appropriate PPE as detailed in the table above.[5]
-
-
Handling in a Chemical Fume Hood:
-
Weighing: When weighing the solid compound, do so within the fume hood to contain any dust.[4] Use a container that can be sealed before removal from the hood for weighing on an external balance if necessary.[4]
-
Solution Preparation: Prepare solutions within the fume hood. Add the solid to the solvent slowly to avoid splashing. Keep containers closed when not in use.[4]
-
Reactions: Conduct all reactions involving this compound in the fume hood. Ensure the sash is at the lowest practical height.[5]
-
-
Storage:
Spill Management and Decontamination
Prompt and correct action is crucial in the event of a spill.
-
Minor Spills (<1L and within a fume hood):
-
Ensure you are wearing the minimum PPE: safety goggles, a lab coat, and double nitrile gloves.[1]
-
Use absorbent pads or a spill kit to clean up the material.[3]
-
Wipe down the contaminated surfaces with a detergent and water solution.[4]
-
Collect all cleanup materials in a sealed, double-bagged container, and label it as hazardous waste for disposal.[1]
-
-
Major Spills:
-
Evacuate the immediate area and alert colleagues.
-
Contact your institution's Environmental Health & Safety (EHS) department immediately.[1]
-
-
Decontamination:
Waste Disposal
All waste contaminated with this compound must be treated as hazardous waste.[4]
-
Solid Waste: Collect any contaminated solids (e.g., gloves, absorbent pads, weighing paper) in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, labeled, and sealed hazardous waste container.
-
Contact your institution's EHS department for pickup and proper disposal of all hazardous waste.[1]
Emergency Procedures
In the event of exposure, immediate action is critical.
-
Skin or Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes using an emergency eyewash station or safety shower.[1] Seek medical attention promptly.[1]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[6]
Always report any exposure incident to your supervisor and your institution's EHS department.[1]
By adhering to these guidelines, you can significantly reduce the risks associated with handling this compound and maintain a safe and productive research environment.
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Acrylamide - Environment, Health & Safety. [Link]
-
Acrylamide Standard Operating Procedure Template - Environmental Health & Safety, The University of New Mexico. [Link]
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Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Acrylamide - LSU Health Shreveport. [Link]
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Acrylamide - Hazardous Substance Fact Sheet - New Jersey Department of Health. [Link]
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Safe Operating Procedure for the Handling of Vinylic Monomers - UCLA Chemistry and Biochemistry. [Link]
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How to Safely Handle Reactive Chemicals - The Chemistry Blog. [Link]
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Best Practices for Avoiding Incidents With Reactive Chemicals - American Laboratory. [Link]
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Standard Operating Procedures for Working with Dangerously Reactive Chemicals - University of Prince Edward Island. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
